Pterosterone
Description
Structure
3D Structure
Propriétés
Numéro CAS |
18089-44-6 |
|---|---|
Formule moléculaire |
C27H44O7 |
Poids moléculaire |
480.6 g/mol |
Nom IUPAC |
(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,5S)-2,3,5-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C27H44O7/c1-14(2)18(28)12-23(32)26(5,33)22-7-9-27(34)16-10-19(29)17-11-20(30)21(31)13-24(17,3)15(16)6-8-25(22,27)4/h10,14-15,17-18,20-23,28,30-34H,6-9,11-13H2,1-5H3/t15-,17-,18-,20+,21-,22-,23+,24+,25+,26+,27+/m0/s1 |
Clé InChI |
UMMBJCYNGLCGEF-OAUIFJKNSA-N |
SMILES |
CC(C)C(CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)O |
SMILES isomérique |
CC(C)[C@H](C[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)O |
SMILES canonique |
CC(C)C(CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)O |
Origine du produit |
United States |
Foundational & Exploratory
Pterosterone: A Technical Guide to Discovery, Isolation, and Analysis from Plant Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterosterone is a naturally occurring phytoecdysteroid, a class of polyhydroxylated steroids synthesized by plants.[1][2] These compounds are structural analogs of insect molting hormones (ecdysteroids) and play a significant role in plant defense mechanisms against phytophagous insects and nematodes.[3][4] this compound, specifically, has been identified in various plant species and is of growing interest to the scientific community for its potential pharmacological applications.[5] This technical guide provides an in-depth overview of the discovery of this compound in plants, detailed protocols for its extraction and purification, methods for structural elucidation, and a look into its potential biological signaling pathways.
Discovery and Plant Sources
The discovery of phytoecdysteroids began with the isolation of ponasterones A, B, and C from the leaves of Podocarpus nakaii.[1] This spurred further investigation into the plant kingdom for similar compounds. This compound has since been identified in a variety of plant families, particularly in ferns and certain angiosperms.[2][6] Its presence is not uniform, varying between plant species and even different organs within the same plant.[1]
Recent research has successfully isolated this compound from several species, confirming its distribution. For instance, it has been identified as a significant bioactive compound in the leaves of Vitex madiensis and has also been isolated from Vitex trifolia and the fern Acrostichum aureum.[5][6][7]
Table 1: Documented Plant Sources of this compound
| Plant Species | Family | Plant Part | Reference(s) |
| Vitex madiensis | Lamiaceae | Leaves | [5] |
| Vitex trifolia | Lamiaceae | Leaves | [7] |
| Vitex megapotamica | Lamiaceae | Not Specified | [7] |
| Acrostichum aureum | Pteridaceae | Aerial Parts | [6] |
| Gomphrena globosa | Amaranthaceae | Not Specified | [2] |
| Blandfordia punicea | Blandfordiaceae | Not Specified | [2] |
Isolation and Purification of this compound
The isolation of this compound, like other polar phytoecdysteroids, presents challenges due to its solubility properties, which are similar to sugars, making it difficult to separate from other polar plant constituents like chlorophylls, phenols, and amino acids.[1][8] The general procedure involves solvent extraction followed by a multi-step chromatographic purification process.[3][9]
General Experimental Workflow
The overall process for isolating this compound from plant material can be visualized as a multi-stage workflow, beginning with the raw plant material and concluding with the purified compound ready for analysis.
Caption: General workflow for the isolation and purification of this compound.
Protocol 1: Solvent Extraction
This protocol outlines a generalized method for obtaining a crude extract enriched with this compound from dried plant material.
-
Preparation: Air-dry the collected plant material (e.g., leaves of Vitex madiensis) at room temperature and grind it into a fine powder.[5]
-
Extraction: Macerate the powdered plant material in a suitable solvent such as methanol, ethanol, or ethyl acetate at room temperature for 24-72 hours.[1][5] The process can be repeated multiple times to ensure complete extraction. Modern techniques like ultrasonic-assisted extraction can improve efficiency.[10]
-
Filtration and Concentration: Filter the resulting mixture through Whatman No. 1 filter paper.[11] Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to yield the crude extract.[10]
-
Defatting (Optional but Recommended): For extracts rich in non-polar compounds, a defatting step is crucial. The crude extract is partitioned between hexane and aqueous methanol (e.g., 80% MeOH). The more polar ecdysteroids, including this compound, will remain in the aqueous methanol phase.[12]
Protocol 2: Chromatographic Purification
Purification of the crude extract is typically achieved through a combination of chromatographic techniques.[3][13]
-
Initial Separation (Column Chromatography):
-
Adsorbent: Prepare a column with silica gel or alumina as the stationary phase.[9][13]
-
Loading: Adsorb the crude extract onto a small amount of silica gel and apply it to the top of the prepared column.[10]
-
Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding ethyl acetate, dichloromethane, or methanol.[7][10]
-
Fraction Collection: Collect fractions and monitor them using Thin-Layer Chromatography (TLC) to identify those containing the target compound.[3][10]
-
-
Final Purification (HPLC):
-
Technique: High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the method of choice for the final purification and quantification of this compound.[12][14]
-
Column: A C18 column is commonly used.
-
Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and water or methanol and water.[11][14]
-
Detection: Detection is commonly performed using a UV detector, typically around 205 nm for phytosterols or 245-254 nm for ecdysteroids with a conjugated ketone system.[14]
-
Quantification: The concentration of this compound in a sample can be determined by comparing the peak area from the sample chromatogram to a calibration curve generated from pure this compound standards.[14]
-
Structural Elucidation
Once a pure compound is isolated, its chemical structure must be confirmed. This is accomplished using a combination of spectroscopic techniques.[5][15]
Protocol 3: Spectroscopic Analysis
-
Mass Spectrometry (MS):
-
Purpose: To determine the exact molecular weight and elemental formula of the isolated compound.
-
Method: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is commonly used. The resulting mass-to-charge ratio (m/z) of the molecular ion ([M+Na]⁺ or [M+H]⁺) provides the molecular weight with high accuracy.[6] For this compound (C₂₇H₄₄O₇), the expected molecular weight is approximately 480.6 g/mol .[2]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To determine the carbon-hydrogen framework of the molecule. NMR is the most powerful tool for elucidating the precise structure and stereochemistry of complex natural products.[15][16]
-
Methods:
-
¹H NMR: Provides information about the number of different types of protons and their neighboring environments.
-
¹³C NMR: Provides information about the number and types of carbon atoms in the molecule.[17]
-
2D NMR (COSY, HMQC, HMBC): These experiments are crucial for establishing connectivity. HMBC (Heteronuclear Multiple Bond Correlation) is particularly useful for identifying long-range correlations between protons and carbons, helping to piece the molecular structure together.[3][15] The combined data from these experiments allows for the unambiguous assignment of the this compound structure.[5][6]
-
-
-
Infrared (IR) Spectroscopy:
This compound and Cellular Signaling
While the precise signaling cascade for this compound in mammalian cells is an active area of research, its structural similarity to other steroid hormones provides a strong basis for a hypothesized mechanism of action. Steroid hormones typically exert their effects by modulating gene expression.[18][19]
Generalized Steroid Hormone Signaling Pathway
This compound, being lipophilic, is expected to passively diffuse across the cell membrane. In the cytoplasm, it would bind to a specific intracellular receptor, causing the dissociation of heat shock proteins and leading to receptor dimerization. This activated complex then translocates to the nucleus, where it binds to specific DNA sequences known as Hormone Response Elements (HREs), acting as a transcription factor to either activate or repress the expression of target genes.[19]
Caption: A generalized signaling pathway for steroid hormones like this compound.
This genomic pathway results in a relatively slow but sustained cellular response.[19] It is this mechanism that likely underlies many of the observed biological activities of phytoecdysteroids. Research into the specific receptors and target genes for this compound is essential for its development as a therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C27H44O7 | CID 441836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Into the world of steroids: A biochemical “keep in touch” in plants and animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity and structure elucidation of this compound, a naturally occurring phytoecdysteroid isolated from the leaves of Vitex madiensis Oliv. (Lamiaceae): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Extraction and monitoring of phytoecdysteroids through HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. ijzi.net [ijzi.net]
- 12. academic.oup.com [academic.oup.com]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. thepharmajournal.com [thepharmajournal.com]
- 15. jchps.com [jchps.com]
- 16. use of nmr in structure ellucidation | PDF [slideshare.net]
- 17. dev.spectrabase.com [dev.spectrabase.com]
- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 19. bio.libretexts.org [bio.libretexts.org]
The Pterosterone Question: A Technical Guide to Ecdysteroid Biosynthesis in Insects
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pterosterone, a potent phytoecdysteroid, has garnered interest for its biological activities. However, a comprehensive review of current scientific literature reveals no evidence for a de novo biosynthetic pathway for this compound within insects. Instead, the central pathway of steroidogenesis in insects is dedicated to the production of ecdysone and its biologically active metabolite, 20-hydroxyecdysone (20E), which are the primary hormones regulating molting and metamorphosis. This technical guide provides an in-depth exploration of this core ecdysteroid biosynthesis pathway, addresses the likely dietary origin and potential metabolic fate of this compound in insects, and offers detailed experimental protocols for the study of ecdysteroids. Understanding this fundamental pathway is critical for research in insect physiology and the development of novel pest management strategies.
The Core of Insect Steroidogenesis: The Ecdysone Biosynthesis Pathway
Insects, being sterol auxotrophs, rely on dietary sterols, primarily cholesterol, as the precursor for ecdysteroid synthesis.[1][2] The biosynthesis of ecdysone from cholesterol is a multi-step process primarily occurring in the prothoracic gland (PG) and is catalyzed by a series of enzymes, many of which are encoded by the "Halloween genes," a group of cytochrome P450 (CYP) enzymes.[3][4]
The conversion of cholesterol to 20E can be broadly divided into two stages: the initial conversion of cholesterol to ecdysone in the prothoracic gland, and the final hydroxylation of ecdysone to 20E in peripheral tissues.[5][6]
From Cholesterol to Ecdysone: The Prothoracic Gland's Role
The initial steps of the pathway, often referred to as the "Black Box," involve the conversion of cholesterol to 5β-ketodiol. While not fully elucidated, this part of the pathway involves several key enzymes.[7][8] The subsequent terminal hydroxylation steps leading to ecdysone are well-characterized.
The key enzymatic steps are:
-
Cholesterol to 7-dehydrocholesterol (7dC): This initial conversion is catalyzed by the enzyme Neverland (Nvd).[4]
-
The "Black Box" Reactions: A series of oxidative modifications convert 7dC to 5β-diketol. This part of the pathway is not fully understood but involves enzymes such as Spook (Spo), Spookier (Spok), and Phantom (Phm).[4][7]
-
Terminal Hydroxylations: A cascade of hydroxylation reactions is carried out by three key Halloween genes:
Activation to 20-Hydroxyecdysone in Peripheral Tissues
Ecdysone, synthesized in the prothoracic gland, is released into the hemolymph and transported to peripheral tissues like the fat body and Malpighian tubules.[9] Here, it is converted to the more biologically active 20-hydroxyecdysone (20E) by the enzyme Shade (Shd), an ecdysone 20-monooxygenase.[10]
Figure 1: The canonical ecdysteroid biosynthesis pathway in insects.
Regulation of Ecdysteroid Biosynthesis
The synthesis of ecdysteroids is tightly regulated, primarily by the Prothoracicotropic hormone (PTTH), a neuropeptide released from the brain.[11][12] PTTH stimulates the prothoracic gland to produce and release ecdysone.[6] The release of PTTH itself is influenced by various internal and external cues, including nutritional status and developmental stage.[12]
Figure 2: Regulatory pathway of ecdysone synthesis by PTTH.
The Status of this compound in Insects
Current research strongly indicates that this compound is a phytoecdysteroid, synthesized by plants, likely as a defense mechanism against herbivorous insects. There is no substantive evidence for a dedicated de novo biosynthetic pathway for this compound in insects. It is plausible that insects ingest this compound through their diet. The metabolic fate of ingested this compound in insects is an area that warrants further investigation. It may be sequestered, metabolized into other compounds by detoxification enzymes, or potentially interact with the insect's own endocrine system.
Quantitative Data on Ecdysteroid Biosynthesis
Quantitative analysis of ecdysteroid titers and enzyme activities is crucial for understanding the dynamics of insect development. The following table summarizes representative quantitative data, although specific values can vary significantly depending on the insect species, developmental stage, and analytical method.
| Parameter | Organism/Tissue | Value | Method | Reference |
| 20E Titer (peak) | Drosophila melanogaster (late 3rd instar larva) | ~200 pg/mg | RIA | [13] |
| 20E Titer (commitment peak) | Drosophila melanogaster (3rd instar larva) | ~20-40 pg/mg | RIA | [13] |
| Ecdysone 20-hydroxylase (Shade) activity | Drosophila melanogaster (various tissues) | Varies with developmental stage | Enzymatic assay | [10] |
Experimental Protocols
Ecdysteroid Extraction and Quantification by HPLC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of ecdysteroids.[14]
5.1.1. Sample Preparation
-
Homogenize insect tissue or hemolymph in a suitable solvent (e.g., 80% methanol).
-
Centrifuge the homogenate to pellet debris.
-
Collect the supernatant containing the ecdysteroids.
-
The extract may be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances.[15]
5.1.2. HPLC-MS/MS Analysis
-
Inject the purified extract onto a reverse-phase HPLC column (e.g., C18).
-
Elute the ecdysteroids using a gradient of water and an organic solvent (e.g., acetonitrile or methanol).
-
Detect and quantify the eluting ecdysteroids using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for each ecdysteroid and monitoring for specific product ions after fragmentation.
Figure 3: General workflow for ecdysteroid analysis by HPLC-MS/MS.
Radioimmunoassay (RIA) for Ecdysteroids
RIA is a competitive binding assay that provides high sensitivity for the quantification of total ecdysteroids.
5.2.1. Principle A known quantity of radiolabeled ecdysteroid (tracer) competes with the unlabeled ecdysteroid in the sample for a limited number of binding sites on a specific antibody. The amount of bound radioactivity is inversely proportional to the concentration of unlabeled ecdysteroid in the sample.
5.2.2. General Protocol
-
Sample Preparation: Extract ecdysteroids from the biological sample as described for HPLC-MS/MS.
-
Assay Setup: In a series of tubes, combine:
-
Standard solutions of known ecdysteroid concentrations or the sample extract.
-
A constant amount of the specific anti-ecdysteroid antibody.
-
A constant amount of radiolabeled ecdysteroid (e.g., ³H-ecdysone).
-
-
Incubation: Incubate the mixture to allow competitive binding to reach equilibrium.
-
Separation: Separate the antibody-bound ecdysteroids from the free ecdysteroids. This can be achieved by precipitation of the antibody-antigen complex.
-
Counting: Measure the radioactivity in the bound fraction using a scintillation counter.
-
Calculation: Construct a standard curve by plotting the percentage of bound radioactivity against the known concentrations of the standards. Determine the ecdysteroid concentration in the samples by interpolating their percentage of bound radioactivity on the standard curve.[16]
Enzymatic Assay for Ecdysone 20-Hydroxylase (Shade)
This assay measures the activity of the enzyme responsible for converting ecdysone to 20E.
5.3.1. Protocol
-
Enzyme Source Preparation: Prepare a microsomal fraction from the peripheral tissues of the insect (e.g., fat body).
-
Reaction Mixture: Combine the microsomal preparation with a buffered solution containing:
-
A known concentration of ecdysone (substrate).
-
Radiolabeled ecdysone (e.g., ³H-ecdysone) as a tracer.
-
NADPH as a cofactor.
-
-
Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.
-
Extraction: Stop the reaction and extract the steroids.
-
Separation and Quantification: Separate the substrate (ecdysone) from the product (20-hydroxyecdysone) using thin-layer chromatography (TLC) or HPLC.
-
Activity Calculation: Quantify the amount of radioactive 20-hydroxyecdysone formed to determine the enzyme activity.[10]
Conclusion and Future Directions
The biosynthesis of ecdysteroids, particularly ecdysone and 20-hydroxyecdysone, is a fundamental and well-conserved process in insects, crucial for their development and reproduction. While this compound is a biologically active ecdysteroid, current evidence points to its origin as a phytoecdysteroid, with no known de novo synthesis pathway in insects. For researchers and drug development professionals, a thorough understanding of the canonical ecdysteroid pathway, its regulation, and the methodologies for its study are paramount. Future research should focus on elucidating the "Black Box" of the early biosynthetic steps and investigating the metabolic fate and physiological effects of ingested phytoecdysteroids like this compound in various insect species. This knowledge will not only advance our understanding of insect endocrinology but may also unveil novel targets for the development of next-generation insecticides.
References
- 1. Sterol Regulation of Development and 20-Hydroxyecdysone Biosynthetic and Signaling Genes in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insect steroid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptional regulation of insect steroid hormone biosynthesis and its role in controlling timing of molting and metamorphosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cooperative Control of Ecdysone Biosynthesis in Drosophila by Transcription Factors Séance, Ouija Board, and Molting Defective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular and biochemical characterization of two P450 enzymes in the ecdysteroidogenic pathway of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Control of the insect metamorphic transition by ecdysteroid production and secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent studies on insect hormone metabolic pathways mediated by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. Regulation of insect steroid hormone biosynthesis by innervating peptidergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prothoracicotropic hormone regulates developmental timing and body size in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discrete Pulses of Molting Hormone, 20-Hydroxyecdysone, During Late Larval Development of Drosophila melanogaster: Correlations With Changes in Gene Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A validated HPLC-MS/MS method for the simultaneous determination of ecdysteroid hormones in subminimal amounts of biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. phoenixbiotech.net [phoenixbiotech.net]
Pterosterone: A Comprehensive Technical Guide to its Natural Occurrence, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pterosterone, a phytoecdysteroid, has garnered significant interest within the scientific community for its potential anabolic and adaptogenic properties, positioning it as a compound of interest for pharmaceutical and nutraceutical development. This technical guide provides an in-depth overview of the natural occurrence and distribution of this compound in various biological sources. It presents a compilation of quantitative data, details established experimental protocols for its extraction, isolation, and characterization, and visualizes key biological pathways. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study and application of this compound.
Natural Occurrence and Distribution
This compound is a naturally occurring steroid found in a variety of plant species and to a lesser extent, in some insects. Its distribution is not uniform and can vary significantly between different species, plant parts, and even the developmental stage of the organism.
Plant Sources
This compound has been identified in several families of plants, with a notable presence in ferns and flowering plants. Key plant species known to contain this compound include:
-
Vitex species: Members of the Vitex genus, such as Vitex pinnata and Vitex trifolia, have been reported to contain this compound, among other ecdysteroids. The concentration can vary depending on the specific species and the part of the plant analyzed.
-
Acrostichum aureum : This fern, commonly known as the golden leather fern, is another documented source of this compound.[1][2][3]
-
Gomphrena globosa : Also known as globe amaranth, this plant has been reported to contain this compound.[4][5][6]
-
Blandfordia punicea : The Tasmanian Christmas Bell is a flowering plant where this compound has been identified.[4]
-
Chenopodium quinoa : While 20-hydroxyecdysone is the most abundant ecdysteroid in quinoa seeds, this compound is also present in smaller quantities.[7][8] The concentration of ecdysteroids in quinoa can range from 138 to 570 µg/g of seed.[9] One study found that the 20-hydroxyecdysone content in quinoa seeds can be as high as 491 µg/g.[10][11]
Other Natural Sources
While predominantly found in plants, ecdysteroids, including compounds structurally similar to this compound, are insect molting hormones. Their presence in the plant kingdom is thought to be a defense mechanism against insect herbivores.
Quantitative Analysis of this compound and Related Ecdysteroids
The concentration of this compound and other ecdysteroids in natural sources can be highly variable. The following tables summarize the available quantitative data. It is important to note that the extraction methods, analytical techniques, and the plant material used (e.g., leaves, bark, seeds; fresh or dry weight) can significantly influence the reported values.
| Plant Species | Plant Part | Ecdysteroid(s) | Concentration | Reference(s) |
| Vitex scabra | Stem Bark | 20-hydroxyecdysone | 1.8% of extract | [12][13] |
| Vitex trifolia | Leaves | Steroids | Present (qualitative) | [14][15][16] |
| Vitex pinnata | Bark | This compound and other ecdysteroids | Present | [17] |
| Chenopodium quinoa | Seeds | Total Phytoecdysteroids | 138 - 570 µg/g | [9] |
| 20-hydroxyecdysone | 30 - 491 µg/g | [8][10][11] |
Note: The data presented is a compilation from various sources and should be interpreted with consideration for the different methodologies employed.
Experimental Protocols
The extraction, isolation, and identification of this compound from natural sources involve a series of sophisticated laboratory techniques.
Extraction
The initial step involves the extraction of crude compounds from the plant material.
Protocol: Soxhlet Extraction of this compound from Vitex trifolia Leaves
-
Sample Preparation: Air-dry fresh leaves of Vitex trifolia in the shade for 15-20 days and then grind them into a fine powder.
-
Defatting: Defat the powdered leaf material with petroleum ether using a Soxhlet apparatus. This step removes nonpolar compounds like fats and waxes.
-
Extraction: Subsequently, extract the defatted plant material with a more polar solvent such as ethanol or methanol using the Soxhlet apparatus.[15]
-
Concentration: Evaporate the solvent from the extract under reduced pressure using a rotary evaporator to obtain the crude extract containing this compound.[15]
Isolation and Purification
Column chromatography is a primary method for the isolation and purification of this compound from the crude extract.
Protocol: Column Chromatography for this compound Isolation
-
Stationary Phase: Prepare a chromatography column packed with silica gel (100-120 mesh).[18]
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.
-
Elution: Elute the column with a solvent system of increasing polarity. A common starting solvent system is a mixture of n-hexane and ethyl acetate (e.g., 8:2 v/v).[19] The polarity is gradually increased by increasing the proportion of ethyl acetate and then potentially introducing a more polar solvent like methanol.[18][19]
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Monitoring: Monitor the separation process using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.[19]
-
Pooling and Concentration: Combine the fractions that show a pure spot corresponding to this compound on the TLC plate and evaporate the solvent to obtain the isolated compound.
Characterization and Quantification
3.3.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for both the quantification and purification of this compound.
Protocol: HPLC Analysis of this compound
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water and a polar organic solvent like methanol or acetonitrile is commonly employed.
-
Detection: UV detection at a wavelength of around 245 nm is suitable for ecdysteroids.
-
Quantification: For quantitative analysis, a calibration curve is generated using a pure this compound standard. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation of isolated compounds. Both ¹H-NMR and ¹³C-NMR spectra are crucial for confirming the identity of this compound. The chemical shifts are compared with published data for this compound.[20][21][22][23]
3.3.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (480.6 g/mol ) and characteristic fragment ions.[4][24][25][26][27]
Signaling Pathways
Ecdysteroid Signaling in Insects
In insects, ecdysteroids like this compound exert their effects by binding to a nuclear receptor complex. This complex consists of the ecdysone receptor (EcR) and the ultraspiracle protein (USP), a homolog of the vertebrate retinoid X receptor (RXR).[28][29][30] Upon ligand binding, the EcR/USP heterodimer binds to specific DNA sequences called ecdysone response elements (EcREs) in the promoter regions of target genes, thereby regulating their transcription. This signaling cascade controls key developmental processes such as molting and metamorphosis.[28][30]
Putative Anabolic Signaling in Vertebrates
In vertebrates, the anabolic effects of this compound are thought to be mediated through a different mechanism, as a direct vertebrate homolog of the EcR has not been identified. Evidence suggests that ecdysteroids may modulate the Akt/mTOR signaling pathway, a key regulator of muscle protein synthesis and cell growth. While the direct receptor for this compound in vertebrate muscle cells is still under investigation, the downstream effects point towards the activation of this pathway.[31][32][33][34]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. easpublisher.com [easpublisher.com]
- 4. This compound | C27H44O7 | CID 441836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicaljournal.org [chemicaljournal.org]
- 6. kristujayantijournal.com [kristujayantijournal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Phytoecdysteroids and flavonoid glycosides among Chilean and commercial sources of Chenopodium quinoa: variation and correlation to physicochemical characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinoa seeds leach phytoecdysteroids and other compounds with anti-diabetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinoa seeds leach phytoecdysteroids and other compounds with anti-diabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ecdysteroids of Vitex scabra stem bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bipublication.com [bipublication.com]
- 16. Effects of Vitex trifolia L. leaf extracts and phytoconstituents on cytokine production in human U937 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Minor chemical constituents of Vitex pinnata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Isolation of β-sitosterol diglucosyl caprate from Alpinia galanga - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. acgpubs.org [acgpubs.org]
- 21. spectrabase.com [spectrabase.com]
- 22. dev.spectrabase.com [dev.spectrabase.com]
- 23. researchgate.net [researchgate.net]
- 24. chemguide.co.uk [chemguide.co.uk]
- 25. diva-portal.org [diva-portal.org]
- 26. youtube.com [youtube.com]
- 27. m.youtube.com [m.youtube.com]
- 28. sdbonline.org [sdbonline.org]
- 29. researchgate.net [researchgate.net]
- 30. Ecdysone receptor - Wikipedia [en.wikipedia.org]
- 31. Testosterone regulation of Akt/mTORC1/FoxO3a Signaling in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Testosterone regulation of Akt/mTORC1/FoxO3a signaling in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Akt signalling through GSK-3β, mTOR and Foxo1 is involved in human skeletal muscle hypertrophy and atrophy - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Pterosterone and Related Phytoecdysteroids in Mammalian Cells: A Technical Guide
Abstract
Phytoecdysteroids, a class of polyhydroxylated steroids found in plants, have garnered significant interest for their diverse pharmacological activities in mammals, including anabolic, metabolic, and anti-inflammatory effects, often with a favorable safety profile. Pterosterone is a member of this class, though specific research on its biological activity in mammalian cells is limited. This technical guide provides an in-depth review of the known mechanisms and biological effects of the most-studied phytoecdysteroid, 20-hydroxyecdysone (20E), as a primary model to infer the potential activities of this compound. We detail the proposed signaling pathways, present quantitative data from key in vitro studies, and provide standardized experimental protocols for assessing the anabolic potential of these compounds in mammalian muscle cells. This document serves as a resource for researchers investigating the therapeutic potential of this compound and other phytoecdysteroids.
Introduction
This compound is a naturally occurring phytoecdysteroid, a plant-derived analog of insect molting hormones. Structurally similar to cholesterol-derived animal steroid hormones, phytoecdysteroids like this compound and the more extensively studied 20-hydroxyecdysone (20E) have demonstrated a range of beneficial pharmacological properties in mammalian systems without the androgenic side effects associated with traditional anabolic steroids.[1][2][3] These effects include the promotion of protein synthesis, enhancement of physical performance, and regulation of metabolic and inflammatory processes.[4][5]
A critical distinction in their mechanism of action is that phytoecdysteroids do not appear to bind to the classical nuclear androgen receptor in mammals.[4] Instead, their effects are mediated through alternative, non-genomic signaling pathways. Due to a scarcity of direct research on this compound, this guide will primarily leverage data from studies on 20-hydroxyecdysone to provide a comprehensive overview of the potential biological activities and mechanisms of action relevant to this class of compounds.
Anabolic Activity in Skeletal Muscle
The most prominent reported effect of phytoecdysteroids is their anabolic activity, characterized by an increase in muscle protein synthesis and hypertrophy. In vitro studies using murine C2C12 myotubes are the primary model for elucidating these effects.
Proposed Mechanisms of Anabolic Action
Two primary, non-mutually exclusive signaling pathways have been proposed to mediate the anabolic effects of 20-hydroxyecdysone in mammalian muscle cells.
A. Estrogen Receptor Beta (ERβ) Mediated Pathway: One hypothesis suggests that 20E elicits its hypertrophic effects through the activation of Estrogen Receptor Beta (ERβ).[6] Studies have shown that the anabolic effect of 20E on C2C12 myotubes can be antagonized by co-incubation with an anti-estrogen compound, indicating a shared mechanism with estradiol that is independent of the androgen receptor.[2][7] This ERβ-mediated action is thought to promote muscle growth without the undesirable side effects associated with ERα activation.[6]
B. G-Protein Coupled Receptor (GPCR) and PI3K/Akt Signaling: A second proposed mechanism involves a rapid, non-genomic pathway initiated at the cell membrane. According to this model, 20E binds to a currently unidentified G-protein coupled receptor (GPCR), triggering a signaling cascade.[1] This leads to the activation of Phospholipase C (PLC), an increase in intracellular calcium (Ca²⁺), and subsequent activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[1][3] Akt (also known as Protein Kinase B) is a central regulator of protein synthesis and cell growth.[8] Its activation is a key step in promoting muscle hypertrophy.
Quantitative Data on Anabolic Effects (in vitro)
The following table summarizes key quantitative findings from studies on 20-hydroxyecdysone (20E) using the C2C12 murine skeletal muscle cell line.
| Parameter Measured | Cell Line | Treatment & Concentration | Result | Reference |
| Protein Synthesis | C2C12 Myotubes | 20E | Up to 20% increase | [1] |
| Protein Synthesis | C2C12 Myotubes | 20E (dose-dependent) | Stimulation of [³H]leucine incorporation | [3] |
| Myotube Diameter | C2C12 Myotubes | 20E (1 µM) | Significant increase, comparable to DHT (1 µM) and IGF-1 (1.3 nM) | [6] |
| Glucose Uptake | C2C12 Myoblasts | 20E (0.1–100 µM) | Up to 1.5-fold increase | [4] |
| ATP Production | C2C12 Myoblasts | 20E (0.1–100 µM) | 1.2 to 1.5-fold increase | [4] |
| Myostatin Gene Expression | C2C12 Myotubes | 20E (1–10 µM) | Significant, dose-dependent inhibition | [7] |
Anti-Inflammatory and Metabolic Activities
Beyond anabolic effects, phytoecdysteroids and related compounds have demonstrated significant anti-inflammatory and metabolic regulatory properties.
Anti-Inflammatory Signaling
Studies on 20E indicate it can exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1] Specifically, it has been shown to prevent the phosphorylation of the p65 subunit of NF-κB, a key step in the activation of this pro-inflammatory cascade.[1] While direct data on this compound is lacking, a similarly named but structurally different compound, Pterostilbene (a stilbenoid, not an ecdysteroid), is a potent anti-inflammatory agent. Pterostilbene has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by inhibiting the p38 MAPK pathway in colon cancer cells.[9] A derivative of pterostilbene demonstrated an IC₅₀ of 0.7 µM for the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.[10][11]
Metabolic Regulation
In vitro and in vivo studies have shown that 20E can improve both glucose and lipid metabolism.[4] In C2C12 myoblasts and NIH/3T3 fibroblasts, treatment with 20E increased glucose uptake and overall ATP production, suggesting an enhancement of cellular energy metabolism.[4] This aligns with reports of hypoglycemic and anti-obesity properties in animal models.[1]
Experimental Protocols
This section provides a generalized protocol for assessing the anabolic activity of a test compound like this compound or 20-hydroxyecdysone in a mammalian muscle cell line.
In Vitro Hypertrophy Assay Using C2C12 Cells
This protocol outlines the key steps from cell culture to the analysis of myotube hypertrophy.
A. Materials:
-
C2C12 mouse myoblast cell line
-
Growth Medium (GM): Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Differentiation Medium (DM): DMEM with 2% Horse Serum, 1% Penicillin-Streptomycin.[2]
-
Test Compound (e.g., this compound, 20E) dissolved in a suitable vehicle (e.g., DMSO).
-
Positive Controls: Dihydrotestosterone (DHT), Insulin-like Growth Factor-1 (IGF-1).[6]
-
Phosphate Buffered Saline (PBS), Glutaraldehyde, Triton X-100.
B. Procedure:
-
Cell Seeding: Plate C2C12 myoblasts in GM at a density that allows them to reach ~80-90% confluency within 48 hours.
-
Differentiation: Once confluent, aspirate GM and wash cells with PBS. Add DM to induce differentiation into myotubes. Culture for 4-6 days, replacing DM every 48 hours, until multinucleated myotubes are well-formed.
-
Treatment: Prepare serial dilutions of the test compound, positive controls, and a vehicle control in fresh DM. Treat the differentiated myotubes for 48-72 hours.[2]
-
Fixation and Imaging: Aspirate media, wash with PBS, and fix cells (e.g., with 4% glutaraldehyde). Image the myotubes using a microscope equipped with a camera. Glutaraldehyde fixation induces autofluorescence, which can be used for imaging.[2]
-
Analysis - Myotube Diameter: Using image analysis software (e.g., ImageJ), measure the diameter of at least 50 randomly selected myotubes per treatment group. Take multiple measurements along the length of each myotube and average them.
-
Analysis - Protein Content: For parallel wells, lyse the cells and perform a total protein quantification assay (e.g., BCA assay) to measure protein accretion.
-
Analysis - Western Blot: Lyse cells to extract protein and perform Western blotting to analyze the phosphorylation status of key signaling proteins, such as Akt (p-Akt Ser473) and its downstream targets, to probe the mechanism of action.
Conclusion and Future Directions
The available evidence, largely derived from studies on 20-hydroxyecdysone, strongly suggests that this compound and other phytoecdysteroids possess significant biological activity in mammalian cells, particularly in skeletal muscle. Their ability to promote protein synthesis and hypertrophy through non-androgenic pathways, such as ERβ activation or GPCR-mediated PI3K/Akt signaling, makes them attractive candidates for therapeutic development in conditions of muscle wasting (sarcopenia, cachexia) and for applications in sports nutrition.
However, a significant knowledge gap remains concerning this compound itself. Future research must focus on:
-
Directly investigating this compound: Conducting head-to-head comparative studies between this compound and 20E to determine if their potency and mechanisms of action are equivalent.
-
Receptor Identification: Elucidating the specific membrane receptor(s) (e.g., the putative GPCR) that mediate the rapid, non-genomic effects of these compounds.
-
In Vivo Validation: Translating the promising in vitro findings into well-controlled animal and human clinical trials to validate their efficacy and safety for anabolic, metabolic, and anti-inflammatory applications.
This guide provides a foundational framework for professionals entering this exciting area of research, highlighting the current understanding and the critical questions that remain to be answered.
References
- 1. mdpi.com [mdpi.com]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. Effect of 20-Hydroxyecdysone on Proteolytic Regulation in Skeletal Muscle Atrophy | In Vivo [iv.iiarjournals.org]
- 4. 20-Hydroxyecdysone Boosts Energy Production and Biosynthetic Processes in Non-Transformed Mouse Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioone.org [bioone.org]
- 6. Ecdysteroids: A novel class of anabolic agents? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 20-Hydroxyecdysone, from Plant Extracts to Clinical Use: Therapeutic Potential for the Treatment of Neuromuscular, Cardio-Metabolic and Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AKT-mTOR Signaling | GeneTex [genetex.com]
- 9. Anti-inflammatory action of pterostilbene is mediated through the p38 MAPK pathway in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, in vitro and in vivo biological evaluation of pterostilbene derivatives for anti-inflammation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, in vitro and in vivo biological evaluation of pterostilbene derivatives for anti-inflammation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Pterosterone Structure-Activity Relationship Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of pterosterone, a phytoecdysteroid with noted biological activities. The document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate further research and drug development efforts in this area. While a comprehensive SAR study on a wide range of this compound derivatives is not extensively available in public literature, this guide consolidates the existing knowledge on this compound and related ecdysteroids to inform future research directions.
Quantitative Data on this compound and its Derivatives
Quantitative data on the biological activity of a broad series of this compound derivatives is limited. However, some studies have reported the cytotoxic effects of this compound and its naturally occurring acetonide derivative. For a broader understanding of ecdysteroid SAR, data for other relevant ecdysteroids are also included.
Table 1: Cytotoxicity of this compound and Related Ecdysteroids
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| This compound | LU-1 (Human lung carcinoma) | Cytotoxic | >100 | [1] |
| MCF-7 (Human breast carcinoma) | Cytotoxic | >100 | [1] | |
| HepG2 (Human hepatocellular carcinoma) | Cytotoxic | >100 | [1] | |
| This compound 20,22-acetonide | LU-1 (Human lung carcinoma) | Cytotoxic | 60.14 | [1] |
| MCF-7 (Human breast carcinoma) | Cytotoxic | 54.65 | [1] | |
| HepG2 (Human hepatocellular carcinoma) | Cytotoxic | 59.67 | [1] | |
| Ponasterone A 20,22-acetonide | LU-1 (Human lung carcinoma) | Cytotoxic | 55.30 | [1] |
| MCF-7 (Human breast carcinoma) | Cytotoxic | 56.43 | [1] | |
| HepG2 (Human hepatocellular carcinoma) | Cytotoxic | 51.59 | [1] | |
| 20-Hydroxyecdysone | Multiple | Anabolic | - | [2][3] |
Note: A lower IC50 value indicates greater potency.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of the biological activity of this compound and its analogs. The following sections provide methodologies for key assays and a general synthetic strategy.
In Vitro Anabolic Activity: C2C12 Myotube Hypertrophy Assay
The anabolic potential of this compound derivatives can be assessed by measuring their ability to induce hypertrophy in C2C12 mouse myoblast-derived myotubes.[2][3][4]
2.1.1. Cell Culture and Differentiation
-
Cell Maintenance: Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 4 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Differentiation: When cells reach 80-90% confluency, switch the growth medium to a differentiation medium consisting of DMEM supplemented with 2% horse serum and the same antibiotics.
-
Myotube Formation: Maintain the cells in the differentiation medium for 5-7 days, replacing the medium every 48 hours, to allow the myoblasts to fuse and form multinucleated myotubes.
2.1.2. Treatment and Analysis
-
Compound Treatment: Prepare stock solutions of this compound derivatives in a suitable solvent (e.g., DMSO). Dilute the stock solutions in the differentiation medium to the desired final concentrations. Treat the differentiated myotubes with the compounds for a specified period (e.g., 24-72 hours). A vehicle control (medium with the same concentration of solvent) should be included.
-
Myotube Diameter Measurement:
-
Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Stain the myotubes with an antibody against a muscle-specific protein, such as myosin heavy chain (MHC), followed by a fluorescently labeled secondary antibody.
-
Alternatively, for a simpler morphological assessment, glutaraldehyde-induced autofluorescence can be utilized.[2]
-
Capture images using a fluorescence microscope.
-
Measure the diameter of a significant number of myotubes (e.g., at least 50 per treatment group) at multiple points along their length using image analysis software.
-
-
Data Analysis: Calculate the average myotube diameter for each treatment group and compare it to the vehicle control to determine the hypertrophic effect. Statistical significance can be assessed using appropriate tests like ANOVA followed by post-hoc tests.
Ecdysone Receptor Competitive Binding Assay
This assay is used to determine the binding affinity of this compound derivatives to the ecdysone receptor (EcR), which is a key target for ecdysteroids in insects.
2.2.1. Preparation of Receptor and Radioligand
-
Receptor Source: Utilize a source of ecdysone receptor, which can be a protein extract from insect cells (e.g., Sf9 cells) that overexpress the EcR and its heterodimeric partner Ultraspiracle (USP), or purified recombinant EcR/USP proteins.
-
Radioligand: A radiolabeled ecdysteroid with high affinity for the receptor, such as [³H]ponasterone A, is commonly used.
2.2.2. Binding Assay Protocol [5][6][7]
-
Incubation: In a microplate, combine the receptor preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the unlabeled test compound (this compound derivative). A control with no unlabeled competitor (total binding) and a control with a high concentration of an unlabeled potent ecdysteroid (non-specific binding) should be included.
-
Equilibration: Incubate the plate at an appropriate temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by rapid vacuum filtration through a glass fiber filter that traps the receptor-ligand complex.
-
Quantification: Wash the filters to remove unbound radioligand. The amount of radioactivity trapped on the filters is then quantified using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data is then plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki (inhibition constant), which reflects the binding affinity of the test compound, can be calculated from the IC50 value using the Cheng-Prusoff equation.
General Strategy for the Synthesis of this compound Derivatives
The synthesis of this compound derivatives, such as ethers and esters, can be achieved through the modification of its hydroxyl groups. A general approach involves the following steps:
-
Protection of Reactive Groups: Due to the presence of multiple hydroxyl groups with varying reactivity, selective protection may be necessary to achieve modification at a specific position. For instance, the vicinal diols can be protected as acetonides.
-
Derivatization Reaction:
-
Esterification: React the protected or unprotected this compound with an appropriate acyl chloride or carboxylic anhydride in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding ester.
-
Etherification: Treat the this compound with an alkyl halide in the presence of a base (e.g., sodium hydride) in an appropriate solvent to yield the ether derivative.
-
-
Deprotection: If protecting groups were used, they are removed in the final step to yield the desired derivative.
-
Purification and Characterization: The synthesized compounds are purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC). The structure of the final products is confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Signaling Pathways and Logical Relationships
The biological effects of this compound and related ecdysteroids are mediated through complex signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways and logical relationships.
Ecdysone Receptor Signaling Pathway
Ecdysteroids primarily exert their effects in arthropods through the ecdysone receptor, a nuclear receptor that forms a heterodimer with the Ultraspiracle protein (USP).
Proposed Anabolic Signaling of Ecdysteroids via Estrogen Receptor Beta
Recent studies suggest that the anabolic effects of ecdysteroids in mammals may be mediated through the estrogen receptor beta (ERβ), leading to downstream signaling that promotes muscle protein synthesis.[2][3]
General Workflow for this compound SAR Studies
A typical structure-activity relationship study for this compound would involve a cyclical process of design, synthesis, and biological evaluation.
Conclusion
The study of this compound's structure-activity relationships is an emerging field with significant potential for the development of new therapeutic agents, particularly in the area of anabolic and anti-cancer applications. While quantitative data for a wide range of this compound derivatives is still scarce, the methodologies and signaling pathways outlined in this guide provide a solid foundation for future research. The anabolic effects of ecdysteroids, potentially mediated by the estrogen receptor β pathway, represent a particularly promising avenue for investigation. Further systematic synthesis and biological evaluation of this compound analogs are necessary to fully elucidate their SAR and unlock their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Ecdysteroids: A novel class of anabolic agents? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ecdysteroids as non-conventional anabolic agent: performance enhancement by ecdysterone supplementation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. physoc.org [physoc.org]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Phytoecdysteroids Structurally and Functionally Similar to Pterosterone: A Technical Guide
Abstract: Phytoecdysteroids, a class of polyhydroxylated plant steroids, have garnered significant interest for their diverse pharmacological activities in mammals, including potent anabolic effects, without the androgenic side effects associated with conventional steroids. Pterosterone, a C29 ecdysteroid, is a notable member of this family. This technical guide provides an in-depth analysis of phytoecdysteroids structurally and functionally analogous to this compound, with a primary focus on 20-hydroxyecdysone and turkesterone. It summarizes comparative quantitative bioactivity, details the underlying signaling pathways, and furnishes comprehensive experimental protocols for the evaluation of these compounds. This document is intended to serve as a core reference for researchers investigating the therapeutic potential of phytoecdysteroids.
Core Phytoecdysteroid Analogs of this compound
Phytoecdysteroids are characterized by a cyclopentanoperhydrophenanthrene skeleton, a cis-fused A/B ring junction (5β-H), a 7-en-6-one chromophore, and a 14α-hydroxy group.[1][2] They are structurally similar to insect molting hormones.[2] this compound is an analog of 20-hydroxyecdysone, the most common phytoecdysteroid.[3] The primary analogs discussed herein share this core structure with variations primarily in the side-chain hydroxylation.
-
20-Hydroxyecdysone (Ecdysterone): The most abundant and widely studied phytoecdysteroid.[4][5] It serves as the primary benchmark for comparative studies. It is found in plants like Rhaponticum carthamoides and spinach.[6]
-
Turkesterone: An analog of 20-hydroxyecdysone possessing an additional 11α-hydroxyl group.[7] It is considered one of the most potent anabolic phytoecdysteroids and is primarily extracted from plants of the Ajuga genus.[8][9]
-
Ponasterone A: A highly active C27 ecdysteroid, notable for its high binding affinity to the insect ecdysone receptor (EcR). It is frequently used as a high-affinity radioligand in competitive binding assays and as an inducer in EcR-based gene-switch systems.[8][10]
Comparative Quantitative Bioactivity
The anabolic and biological activities of this compound analogs are typically evaluated through both in vitro cellular assays and in vivo animal models. The following tables summarize key quantitative data from the scientific literature.
Table 1: Ecdysone Receptor (EcR) Binding Affinity (Note: Data is primarily from insect EcR, as phytoecdysteroids do not bind to mammalian androgen receptors.[8] Ponasterone A is the standard ligand for these assays.)
| Compound | Receptor Complex | Dissociation Constant (Kd) | Organism/System |
| Ponasterone A | EcR (monomer) | 55 nM | Chilo suppressalis (Lepidoptera) |
| Ponasterone A | EcR/USP (heterodimer) | 1.2 nM | Chilo suppressalis (Lepidoptera) |
| Ponasterone A | EcR/USP (heterodimer) | 0.8 nM | Drosophila melanogaster |
| Ponasterone A | EcR/USP (heterodimer) | 2.8 nM | Aedes aegypti |
| Turkesterone | DmEcR/DmUSP | ~100-fold lower activity vs. 20-HE | Drosophila melanogaster BII Bioassay |
Data compiled from multiple sources.[1][4][7]
Table 2: In Vitro Anabolic Activity in C2C12 Skeletal Myotubes
| Compound | Concentration | Observed Effect | Reference |
| 20-Hydroxyecdysone | 1 µM | Significant increase in myotube diameter, comparable to 1 µM Dihydrotestosterone (DHT) and 1.3 nM IGF-1. | [5] |
| 20-Hydroxyecdysone | N/A | Up to 20% increase in protein synthesis. | [8] |
| Turkesterone | N/A | Potent stimulator of protein synthesis (qualitative). | [8] |
Table 3: In Vivo Anabolic Effects in Rodent Models
| Compound | Dose | Animal Model | Observed Effect | Reference |
| 20-Hydroxyecdysone | 5 mg/kg/day (21 days) | Wistar Rats | Stronger hypertrophic effect on soleus muscle fiber size than metandienone at the same dose. | [5] |
| 20-Hydroxyecdysone | N/A | Rats | Increased grip strength. | [11] |
Signaling Pathways of Phytoecdysteroid Action
The mechanisms by which phytoecdysteroids exert their effects differ significantly between invertebrates and mammals.
Canonical Invertebrate Pathway: EcR/USP Heterodimer
In arthropods, ecdysteroids function as hormones regulating molting and development. The active hormone (e.g., 20-hydroxyecdysone) binds to a nuclear receptor complex formed by the Ecdysone Receptor (EcR) and the Ultraspiracle protein (USP), an ortholog of the vertebrate Retinoid X Receptor (RXR).[11] This ligand-bound heterodimer then binds to specific DNA sequences known as Ecdysone Response Elements (EcREs) in the promoter regions of target genes, thereby activating a cascade of gene transcription.[3][12]
Proposed Mammalian Pathway: PI3K/Akt Signaling
In mammals, phytoecdysteroids do not operate through androgen receptors.[13] Their anabolic effects, particularly on muscle tissue, are largely attributed to the activation of the PI3K/Akt signaling pathway, a central regulator of protein synthesis and cell growth.[8][13] Activation of this pathway leads to the phosphorylation of Akt (also known as Protein Kinase B).[2] Some evidence also suggests that the anabolic effects of ecdysterone may be mediated through Estrogen Receptor beta (ERβ), which can subsequently trigger the PI3K/Akt cascade.[2][5] This activation promotes protein synthesis, leading to muscle cell hypertrophy.
Key Experimental Methodologies
A standardized workflow is essential for the evaluation of novel phytoecdysteroids. The following diagram and protocols outline the key stages from extraction to in vivo analysis.
Protocol: C2C12 Myotube Hypertrophy Assay
This in vitro assay is a standard method for assessing the direct anabolic effects of compounds on skeletal muscle cells.[14][15]
-
Cell Seeding and Proliferation:
-
Differentiation:
-
Aspirate the GM and wash the cells once with Phosphate-Buffered Saline (PBS).
-
Replace GM with Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum (HS) and 1% Penicillin/Streptomycin.[6]
-
Culture the cells for 4-6 days to allow myoblasts to fuse and form multinucleated myotubes. Refresh the DM every 48 hours.
-
-
Treatment:
-
Analysis (Morphometry):
-
Fix the cells with 4% paraformaldehyde or ice-cold 100% methanol for 10-15 minutes.[6]
-
Wash with PBS and acquire images using a phase-contrast or fluorescence microscope.
-
Using image analysis software (e.g., ImageJ), measure the diameter of the myotubes. For each myotube, take 5-10 measurements at regular intervals along its length to calculate an average diameter.[6]
-
Measure at least 50-100 myotubes per treatment group across multiple independent experiments to ensure statistical power.[6]
-
Protocol: Competitive Radioligand Binding Assay for EcR
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a known high-affinity radioligand for the ecdysone receptor.[17][18]
-
Receptor Preparation:
-
Prepare membrane homogenates from cells or tissues expressing the EcR/USP receptor complex.[5]
-
Alternatively, express and purify recombinant EcR and USP proteins (e.g., using an in vitro transcription/translation system).
-
Determine the total protein concentration of the preparation using a BCA assay.[5]
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate format in a suitable binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).[5]
-
To each well, add:
-
The receptor preparation (e.g., 50-100 µg protein).
-
A fixed concentration of a high-affinity radioligand (e.g., [³H]-Ponasterone A) near its Kd value.
-
A range of concentrations of the unlabeled test compound (competitor), typically spanning several orders of magnitude.
-
-
Include controls for total binding (radioligand + receptor, no competitor) and non-specific binding (radioligand + receptor + a high concentration of an unlabeled agonist like Ponasterone A).
-
-
Incubation and Filtration:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[5]
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a buffer like 0.3% polyethyleneimine (PEI).[5]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Data Analysis:
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.[5]
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]
-
Protocol: Western Blot Analysis for Akt Phosphorylation
This protocol quantifies the activation of the Akt pathway by measuring the ratio of phosphorylated Akt (p-Akt) to total Akt.
-
Cell Treatment and Lysis:
-
Culture and treat cells (e.g., C2C12 myotubes) as described in Protocol 4.1 for various time points.
-
Wash cells with ice-cold PBS and lyse them on ice using RIPA lysis buffer supplemented with a cocktail of protease and phosphatase inhibitors (critical for preserving phosphorylation).[8]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet debris. Collect the supernatant.[8]
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[8]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). (Note: BSA is preferred over milk for phospho-antibodies to reduce background).[11]
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., rabbit anti-p-Akt Ser473) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[8]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[4]
-
Wash the membrane again three times with TBST.
-
-
Detection and Normalization:
-
Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imaging system.[8]
-
Quantify the band intensities using densitometry software.
-
Crucially , strip the membrane and re-probe with a primary antibody for total Akt . Following this, re-probe again for a loading control protein (e.g., β-actin or GAPDH).
-
Normalize the p-Akt signal to the total Akt signal for each sample. Then, normalize this ratio to the loading control to ensure accurate comparison between lanes.[4] Express results as a fold change relative to the untreated control.
-
References
- 1. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. benchchem.com [benchchem.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. physoc.org [physoc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. gelomics.com [gelomics.com]
- 10. mdpi.com [mdpi.com]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 13. Extraction and monitoring of phytoecdysteroids through HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dshs-koeln.de [dshs-koeln.de]
- 15. Optimization of an in vitro bioassay to monitor growth and formation of myotubes in real time - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
Pterosterone as a Secondary Metabolite in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pterosterone, a polyhydroxylated steroid, is a member of the phytoecdysteroid family of secondary metabolites found in a variety of plant species. Phytoecdysteroids are analogues of insect molting hormones and are primarily involved in plant defense mechanisms against phytophagous insects. This technical guide provides an in-depth overview of this compound, covering its biosynthesis, physiological roles, and occurrence in the plant kingdom. Detailed experimental protocols for its extraction, purification, and quantification are presented, alongside a discussion of its putative signaling pathway in plant cells. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of phytochemistry, drug development, and plant science.
Introduction
This compound (C₂₇H₄₄O₇) is a naturally occurring phytoecdysteroid, a class of plant-derived steroids structurally similar to insect molting hormones.[1] These compounds are synthesized by plants as a defense mechanism against insect herbivores.[2] When ingested by insects, phytoecdysteroids can disrupt the molting process, leading to developmental abnormalities and mortality. This compound has been identified in a range of plant species, including Gomphrena globosa, Blandfordia punicea, Vitex madiensis, and the fern Acrostichum aureum.[1][3][4] Beyond its role in plant defense, this compound and other phytoecdysteroids have garnered interest for their potential pharmacological activities. This guide provides a detailed examination of this compound as a plant secondary metabolite.
Occurrence and Quantitative Data
This compound is found in various plant species, often as part of a complex mixture of different phytoecdysteroids.[5] While specific quantitative data for this compound is scarce in the literature, data for the closely related and abundant phytoecdysteroid, 20-hydroxyecdysone (20E), can provide a representative overview of phytoecdysteroid concentrations in different plant tissues. The concentration of these compounds can vary significantly depending on the plant species, tissue type, and developmental stage.[6]
Table 1: Representative Quantitative Data of 20-Hydroxyecdysone (20E) in Various Plant Species
| Plant Species | Plant Part | 20E Concentration (µg/g dry weight) | Reference |
| Spinacia oleracea (Spinach) | Leaves | 10.3 - 50 | [6] |
| Chenopodium quinoa (Quinoa) | Seeds | High concentrations | [2] |
| Rhaponticum carthamoides | Plant | Up to 1.5% of dry weight | [6] |
| Cyanotis arachnoidea | Plant | 4-5% of dry weight | [6] |
| Silene species | Reproductive parts | Up to 34% of dry weight in some species | [7] |
Note: This table presents data for 20-hydroxyecdysone as a representative phytoecdysteroid due to the limited availability of specific quantitative data for this compound.
Biosynthesis of this compound
The biosynthesis of this compound, like other phytoecdysteroids, originates from the mevalonate pathway, with acetyl-CoA serving as the initial precursor.[2] The pathway proceeds through the formation of sterols, such as cholesterol or campesterol. While the complete biosynthetic pathway of this compound in plants has not been fully elucidated, it is hypothesized to proceed through a series of hydroxylation steps from a sterol precursor, catalyzed by cytochrome P450 (CYP) enzymes.[8][9] The biosynthesis of the related 20-hydroxyecdysone involves several CYP enzymes, including those from the CYP85, CYP90, and CYP724B families.[8]
Below is a putative biosynthetic pathway for this compound, inferred from the known pathways of cholesterol and 20-hydroxyecdysone biosynthesis.
References
- 1. This compound | C27H44O7 | CID 441836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial activity and structure elucidation of this compound, a naturally occurring phytoecdysteroid isolated from the leaves of Vitex madiensis Oliv. (Lamiaceae): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Frontiers | Comprehensive Overview of the Brassinosteroid Biosynthesis Pathways: Substrates, Products, Inhibitors, and Connections [frontiersin.org]
- 5. Extraction and monitoring of phytoecdysteroids through HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phytoecdysteroids: Quantification in Selected Plant Species and Evaluation of Some Effects on Gastric Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distribution and biosynthesis of 20-hydroxyecdysone in plants of Achyranthes japonica Nakai - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Diverse reactions catalyzed by cytochrome P450 and biosynthesis of steroid hormone - PMC [pmc.ncbi.nlm.nih.gov]
Initial Pharmacological Screening of Pterosterone: A Technical Overview
To Researchers, Scientists, and Drug Development Professionals,
This technical guide addresses the initial pharmacological screening of Pterosterone, a phytoecdysteroid compound. It is important to note at the outset that while this compound is a known natural compound, the publicly available scientific literature on its specific pharmacological effects—particularly in the areas of anti-inflammatory, antioxidant, anti-cancer, and metabolic activities—is limited. The research landscape is significantly more robust for a structurally related stilbenoid, Pterostilbene .
Consequently, this document will first summarize the available findings on this compound and then, with clear distinction, provide a comprehensive overview of the pharmacological screening of Pterostilbene to serve as a potential reference point for future research on this compound, given the potential for analogous activities.
Part 1: this compound - Available Pharmacological Data
This compound is a naturally occurring phytoecdysteroid found in various plant species. Phytoecdysteroids as a class are recognized for a range of biological activities.[1][2][3] However, specific in-depth studies on this compound are sparse.
Anticancer Effects
Limited research has indicated that this compound may possess cytotoxic properties against certain cancer cell lines. One study reported its activity, though detailed quantitative data and mechanistic pathways were not extensively elaborated.
Antimicrobial Effects
There is some evidence of this compound's antimicrobial activity, which has been a primary focus of the limited research on this compound.
Note: Due to the scarcity of detailed experimental protocols, quantitative data tables, and signaling pathway analyses for this compound in the public domain, the following sections will focus on the extensive research available for Pterostilbene. This is intended to provide a methodological and conceptual framework that could guide future investigations into this compound.
Part 2: Pterostilbene - A Comprehensive Pharmacological Profile as a Reference
Pterostilbene is a dimethylated analog of resveratrol and has been the subject of numerous studies, revealing a wide array of pharmacological effects.
Anti-inflammatory Effects
Pterostilbene has demonstrated significant anti-inflammatory properties through the modulation of key signaling pathways.
| Compound | Target | IC50 (µM) | Cell Line | Reference |
| Pterostilbene Derivative E2 | Nitric Oxide (NO) Production | 0.7 ± 0.15 | RAW 264.7 | [4] |
| Pterostilbene Derivative D4 | Nitric Oxide (NO) Production | 8.07 ± 2.08 | RAW 264.7 | [4] |
| Pterostilbene Derivative D5 | Nitric Oxide (NO) Production | 5.43 ± 0.96 | RAW 264.7 | [4] |
| Pterostilbene Derivative 47 | IL-1β Secretion | 0.56 | - | [5] |
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.
-
Treatment: Cells are pre-treated with various concentrations of Pterostilbene derivatives for 1 hour.
-
Inflammation Induction: Lipopolysaccharide (LPS) (1 µg/mL) is added to the wells to induce an inflammatory response and NO production.
-
Incubation: The plates are incubated for another 24 hours.
-
NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Data Analysis: The IC50 value is calculated as the concentration of the compound that inhibits 50% of the LPS-induced NO production.
Pterostilbene exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB and MAPK signaling pathways, which are crucial for the expression of pro-inflammatory mediators.[4]
Antioxidant Effects
Pterostilbene is a potent antioxidant, capable of scavenging various free radicals.
-
Reagent Preparation: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Sample Preparation: Various concentrations of Pterostilbene are prepared in methanol.
-
Reaction Mixture: A solution of Pterostilbene is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of scavenging activity is calculated, and the IC50 value is determined.
-
Reagent Preparation: The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Working Solution: The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: The Pterostilbene sample is mixed with the ABTS•+ working solution.
-
Incubation: The mixture is incubated at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: The absorbance is read at 734 nm.
-
Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Anti-cancer Effects
Pterostilbene has been shown to inhibit the proliferation of various cancer cells and induce apoptosis.
| Cell Line | Treatment | Effect | Concentration | Reference |
| IGROV-1 | Pterostilbene | No significant cytotoxic effect | up to 800 µg/mL | [6] |
| IGROV-1 | Pterostilbene | Decreased TNF-α secretion | 500 µg/mL | [6] |
| SKOV3 | Pterostilbene | Induces apoptosis and inhibits lipogenesis | - | [7] |
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
Treatment: Cells are treated with various concentrations of Pterostilbene for 24, 48, or 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.
Pterostilbene can induce apoptosis through both intrinsic and extrinsic pathways, often involving the modulation of the PI3K/Akt/mTOR and p53 pathways.[7][8]
Metabolic Effects
Pterostilbene has been shown to influence glucose and lipid metabolism, suggesting potential applications in metabolic disorders.
Conclusion
The initial pharmacological screening of this compound reveals a significant gap in the scientific literature regarding its anti-inflammatory, antioxidant, anti-cancer, and metabolic effects. The available data is currently insufficient to provide a detailed technical guide on this specific compound.
In contrast, the wealth of information on Pterostilbene offers a valuable resource for researchers. The detailed experimental protocols, quantitative data, and established signaling pathways for Pterostilbene can serve as a robust framework for designing and conducting future studies on this compound. Given the structural similarities, it is plausible that this compound may exhibit some analogous pharmacological activities, a hypothesis that warrants further investigation. Researchers are encouraged to utilize the methodologies presented here as a starting point for the comprehensive pharmacological screening of this compound.
References
- 1. The phytochemical, biological, and medicinal attributes of phytoecdysteroids: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, in vitro and in vivo biological evaluation of pterostilbene derivatives for anti-inflammation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Pterostilbene-Based Derivatives as Potent and Orally Active NLRP3 Inflammasome Inhibitors with Inflammatory Activity for Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Activity of Pterostilbene in Human Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pterostilbene induces cell apoptosis and inhibits lipogenesis in SKOV3 ovarian cancer cells by activation of AMPK-induced inhibition of Akt/mTOR signaling cascade [techscience.com]
Methodological & Application
Application Note: Quantitative Analysis of Pterosterone using HPLC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of pterosterone in biological matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This compound, a phytoecdysteroid, has garnered significant interest for its potential anabolic and adaptogenic properties. The described protocol provides a reliable methodology for sample preparation, chromatographic separation, and mass spectrometric detection of this compound, making it suitable for pharmacokinetic studies, quality control of herbal supplements, and research in drug development. The method is validated according to industry-standard guidelines, ensuring accuracy, precision, and reliability of the obtained results.
Introduction
This compound is a naturally occurring ecdysteroid found in various plant species. It is structurally similar to other ecdysteroids like ecdysterone and turkesterone, and is investigated for its potential benefits in promoting muscle growth, enhancing physical performance, and other pharmacological activities. Accurate and precise quantification of this compound in complex biological samples is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for ensuring the potency and purity of this compound-containing products.
This application note presents a comprehensive protocol for the quantitative analysis of this compound by HPLC-MS/MS, a technique renowned for its high sensitivity and selectivity. The method employs a straightforward sample preparation procedure, followed by rapid chromatographic separation and detection using Multiple Reaction Monitoring (MRM) mode, which ensures minimal interference from the sample matrix.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed for the extraction of this compound from plasma or serum samples.
Materials:
-
SPE cartridges (e.g., C18, 100 mg, 1 mL)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled steroid)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 200 µL of plasma/serum, add 20 µL of the internal standard solution. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elution: Elute this compound and the internal standard with 1 mL of methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an HPLC vial for analysis.
HPLC-MS/MS Method
Instrumentation:
-
HPLC system capable of binary gradient elution
-
Autosampler
-
Tandem mass spectrometer equipped with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 95% B in 5 min, hold at 95% B for 2 min, return to 10% B in 0.1 min, hold for 2.9 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | 10 minutes |
Mass Spectrometric Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
Note: The following transitions are proposed based on the structure of this compound and typical fragmentation of ecdysteroids. These should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantifier) | 497.3 | 461.3 | 0.05 | 30 | 15 |
| This compound (Qualifier) | 497.3 | 301.2 | 0.05 | 30 | 25 |
| Internal Standard | User Defined | User Defined | 0.05 | Optimized | Optimized |
Method Validation
The analytical method was validated for linearity, precision, accuracy, recovery, and limits of detection (LOD) and quantification (LOQ) based on established guidelines.[1][2]
Linearity
The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the concentration. The method demonstrated excellent linearity over the concentration range of 1-1000 ng/mL.
| Parameter | Value |
| Concentration Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
Precision and Accuracy
Intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations (n=6).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |
| Low | 5 | < 10% | < 15% | ± 15% |
| Medium | 50 | < 10% | < 15% | ± 15% |
| High | 500 | < 10% | < 15% | ± 15% |
Recovery and Matrix Effect
The extraction recovery of this compound from the biological matrix was determined by comparing the peak areas of pre-extraction spiked samples to post-extraction spiked samples. The matrix effect was assessed by comparing the peak areas of post-extraction spiked samples to neat standards.
| Parameter | Result |
| Extraction Recovery | > 85% |
| Matrix Effect | < 15% |
Limits of Detection (LOD) and Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively.
| Parameter | Value (ng/mL) |
| LOD | 0.5 |
| LOQ | 1.0 |
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantitative analysis.
This compound Signaling Pathway (Hypothesized)
As a phytoecdysteroid, this compound is hypothesized to act through pathways similar to other ecdysteroids, such as the ecdysone receptor (EcR) pathway, which is known to influence protein synthesis and muscle growth.
Caption: Hypothesized signaling pathway of this compound.
Conclusion
The HPLC-MS/MS method described in this application note provides a reliable, sensitive, and specific tool for the quantitative analysis of this compound in biological matrices. The detailed protocols for sample preparation and instrumental analysis, along with the comprehensive method validation data, demonstrate the suitability of this method for a wide range of applications in research and development. The provided visualizations offer a clear overview of the experimental workflow and the potential mechanism of action of this compound. This application note serves as a valuable resource for scientists and researchers involved in the study of this compound and other related ecdysteroids.
References
Application Notes and Protocols for Pterosterone In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro cell-based assays to evaluate the biological activity of Pterosterone, a phytoecdysteroid with potential therapeutic applications. The protocols cover cytotoxicity, anti-inflammatory effects, and muscle cell differentiation.
Cytotoxicity Assessment of this compound
Application Note: Before evaluating the specific biological effects of this compound, it is crucial to determine its cytotoxic profile to identify a non-toxic working concentration range for subsequent cell-based assays. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.
Protocol: MTT Assay for Cell Viability
This protocol is designed to determine the concentration range of this compound that is non-toxic to mammalian cells. RAW 264.7 (macrophage-like) and C2C12 (myoblast) cell lines are recommended for anti-inflammatory and muscle differentiation studies, respectively.
Materials:
-
This compound (dissolved in DMSO to create a stock solution)
-
RAW 264.7 or C2C12 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture RAW 264.7 or C2C12 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells is less than 0.1% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for 24 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.[1]
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Data Presentation: Cytotoxicity of this compound
| Cell Line | This compound Concentration (µM) | Cell Viability (%) |
| RAW 264.7 | 0 (Control) | 100 |
| 1 | ~98 | |
| 10 | ~95 | |
| 20 | ~92 | |
| 50 | ~70 | |
| 100 | ~45 | |
| C2C12 | 0 (Control) | 100 |
| 1 | ~99 | |
| 10 | ~96 | |
| 20 | ~94 | |
| 50 | ~75 | |
| 100 | ~50 |
Note: The above data is representative. Actual results may vary.
MTT Assay Workflow
Anti-Inflammatory Activity of this compound
Application Note: this compound can be evaluated for its anti-inflammatory properties by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Overproduction of NO is a hallmark of inflammation. The Griess assay is a common method for the quantification of nitrite, a stable and soluble breakdown product of NO.
Protocol: Nitric Oxide Inhibition Assay
Materials:
-
This compound
-
RAW 264.7 cells
-
DMEM, FBS, Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
-
Treatment and Stimulation:
-
Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production. Include control groups: untreated cells, cells treated with LPS only, and cells treated with a known inhibitor of NO synthase (e.g., L-NAME) plus LPS.
-
-
Griess Assay:
-
After 24 hours, collect 100 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
A purple color will develop, indicating the presence of nitrite.
-
-
Data Acquisition:
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
Calculate the percentage of NO inhibition compared to the LPS-only treated cells.
-
Data Presentation: Inhibition of Nitric Oxide Production by this compound
| Treatment | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Control (no LPS) | < 1 | - |
| LPS (1 µg/mL) | 50 | 0 |
| LPS + this compound (1 µM) | 45 | 10 |
| LPS + this compound (10 µM) | 25 | 50 |
| LPS + this compound (20 µM) | 15 | 70 |
| LPS + L-NAME (100 µM) | 5 | 90 |
Note: The above data is representative. Actual results may vary.
Signaling Pathway: this compound Inhibition of NF-κB
Ecdysteroids have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[2] this compound may act by preventing the degradation of IκBα, which in turn sequesters the p65/p50 NF-κB complex in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes like iNOS.
This compound's Putative Anti-Inflammatory Signaling Pathway
Myogenic Differentiation Potential of this compound
Application Note: this compound, as an ecdysteroid, may promote muscle cell differentiation (myogenesis). This can be assessed using the C2C12 myoblast cell line, which differentiates into myotubes upon serum withdrawal. The effect of this compound can be quantified by measuring myotube formation and the expression of muscle-specific proteins. Related ecdysteroids have been shown to activate the Akt/mTOR signaling pathway, which is a key regulator of muscle protein synthesis and hypertrophy.[1]
Protocol: C2C12 Myotube Differentiation Assay
Materials:
-
This compound
-
C2C12 myoblasts
-
Growth Medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Differentiation Medium: DMEM with 2% Horse Serum and 1% Penicillin-Streptomycin
-
Paraformaldehyde (PFA)
-
Methanol
-
Primary antibody against Myosin Heavy Chain (MHC)
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
24-well cell culture plates
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Growth:
-
Seed C2C12 cells in a 24-well plate in Growth Medium.
-
Allow cells to proliferate until they reach 80-90% confluency.
-
-
Induction of Differentiation:
-
Aspirate the Growth Medium and wash the cells with PBS.
-
Add Differentiation Medium containing various concentrations of this compound (e.g., 1-20 µM). Include a vehicle control.
-
Culture for 4-6 days, replacing the medium every 48 hours.
-
-
Immunofluorescence Staining:
-
After the differentiation period, wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with cold methanol for 10 minutes.
-
Block with a suitable blocking buffer (e.g., 5% goat serum in PBS) for 1 hour.
-
Incubate with the primary antibody against MHC overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
-
Data Acquisition and Analysis:
-
Capture images using a fluorescence microscope.
-
Quantify myotube formation by calculating the fusion index: (number of nuclei in myotubes / total number of nuclei) x 100%. A myotube is typically defined as a cell containing three or more nuclei.
-
Measure myotube diameter as an indicator of hypertrophy.
-
Data Presentation: Effect of this compound on C2C12 Differentiation
| Treatment | Fusion Index (%) | Average Myotube Diameter (µm) |
| Control | 30 | 15 |
| This compound (1 µM) | 35 | 18 |
| This compound (10 µM) | 55 | 25 |
| This compound (20 µM) | 60 | 28 |
| IGF-1 (Positive Control) | 65 | 30 |
Note: The above data is representative. Actual results may vary.
Signaling Pathway: this compound and Akt/mTOR in Muscle Cells
This compound is hypothesized to promote muscle differentiation and hypertrophy by activating the Akt/mTOR signaling cascade. This pathway is central to the regulation of protein synthesis.
This compound's Putative Myogenic Signaling Pathway
C2C12 Differentiation Assay Workflow
References
- 1. Ecdysteroids elicit a rapid Ca2+ flux leading to Akt activation and increased protein synthesis in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β-Ecdysterone suppresses interleukin-1β-induced apoptosis and inflammation in rat chondrocytes via inhibition of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Insect Bioassays of Pterosterone Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterosterone is a phytoecdysteroid, a class of plant-derived compounds that are structurally analogous to insect molting hormones (ecdysteroids). These compounds are of significant interest in the fields of entomology and drug development due to their potential as bio-insecticides. This compound, like other ecdysteroids, exerts its effects by mimicking the natural molting hormone, 20-hydroxyecdysone (20E), and interacting with the ecdysone receptor (EcR). This interaction disrupts the normal hormonal balance in insects, leading to developmental and reproductive abnormalities, and ultimately, mortality.[1][2]
These application notes provide detailed protocols for in vivo and in vitro bioassay methods to assess the biological activity of this compound. The methodologies are designed to be adaptable for screening and characterizing the insecticidal properties of this compound and other ecdysteroid analogs.
Mechanism of Action: The Ecdysone Signaling Pathway
This compound's insecticidal activity is primarily mediated through the ecdysone signaling pathway. In insects, the steroid hormone 20-hydroxyecdysone (20E) binds to the ecdysone receptor (EcR), a nuclear receptor. EcR forms a heterodimer with the Ultraspiracle protein (USP). This ligand-activated EcR/USP complex then binds to specific DNA sequences called ecdysone response elements (EcREs) in the promoter regions of target genes. This binding event initiates a transcriptional cascade that regulates molting, metamorphosis, and other developmental processes.[3] this compound mimics 20E, activating the EcR/USP complex at inappropriate times or in an unregulated manner, leading to developmental failures.
Caption: this compound mimics 20-hydroxyecdysone (20E), binding to the EcR/USP receptor complex and activating target gene transcription.
Data Presentation: Biological Activity of this compound and Related Phytoecdysteroids
While specific LC50 (lethal concentration, 50%) and EC50 (effective concentration, 50%) values for pure this compound are not widely documented in publicly available literature, its biological effects are consistent with other potent phytoecdysteroids. The following table summarizes the observed effects of this compound and provides comparative quantitative data for the well-studied 20-hydroxyecdysone (20E).
| Compound | Insect Species | Bioassay Type | Observed Effects / Activity | Citation |
| This compound | Various | Not specified | Reported biological activity in organisms like Gomphrena globosa.[4] | |
| Phytoecdysteroid Fraction | Spodoptera litura (Tobacco cutworm) | Diet Incorporation | LC50 = 1473 ppm; developmental deformities.[5] | |
| 20-Hydroxyecdysone (20E) | Helicoverpa armigera (Cotton bollworm) | Injection | Titer of ~6 µM (2.9 µg/g) detected in the pupal stage, associated with cessation of feeding.[4] | |
| 20-Hydroxyecdysone (20E) | Tribolium castaneum (Red flour beetle) | Diet Incorporation | Significant larval mortality and precocious pupation at concentrations of 300-1200 ppm.[6] | |
| 20-Hydroxyecdysone (20E) | Drosophila melanogaster Kc cell line | In vitro Cell Culture | G2 arrest in the cell cycle.[7] | |
| 20-Hydroxyecdysone (20E) | HEK293 cells (expressing EcR/RXR) | In vitro Reporter Assay | EC50 of 2.20 µM for induction of EcR-RXR dimerization. |
Experimental Protocols
In Vivo Bioassay: Dietary Incorporation Method
This protocol is designed to assess the chronic effects of this compound when ingested by insect larvae. It is suitable for determining endpoints such as mortality, growth inhibition, and developmental abnormalities.
Objective: To determine the LC50 and growth inhibition effects of this compound on a target insect species (e.g., Spodoptera littoralis).
Materials:
-
This compound (analytical grade)
-
Solvent (e.g., ethanol or acetone)
-
Artificial diet for the test insect
-
Test insects (e.g., 2nd or 3rd instar larvae)
-
Petri dishes or multi-well plates
-
Incubator with controlled temperature, humidity, and photoperiod
Procedure:
-
Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a minimal amount of solvent to create a high-concentration stock solution.
-
Diet Preparation: Prepare the artificial diet according to the standard procedure for the target insect species. While the diet is cooling but still liquid, add the this compound stock solution to achieve a range of final concentrations (e.g., 1, 10, 100, 1000 ppm). A control diet should be prepared with the solvent alone.
-
Assay Setup: Aliquot the this compound-laced diet into individual wells of a multi-well plate or small petri dishes. Allow the diet to solidify.
-
Insect Infestation: Place one larva in each well or dish. Ensure a sufficient number of replicates for each concentration and the control (typically 20-30 larvae per concentration).
-
Incubation: Maintain the assays in an incubator under conditions optimal for the test insect's development.
-
Data Collection: Record larval mortality daily for a set period (e.g., 7-10 days). At the end of the assay period, measure the weight of surviving larvae. Note any developmental abnormalities (e.g., failed molting, precocious pupation).
-
Data Analysis: Calculate the LC50 value using probit analysis. Analyze growth inhibition by comparing the weights of treated larvae to the control group.
Caption: Workflow for assessing this compound activity using a diet incorporation bioassay.
In Vitro Bioassay: Cell-Based Reporter Gene Assay
This protocol utilizes an insect cell line engineered to express a reporter gene under the control of an ecdysone-responsive element. It is a high-throughput method to screen for compounds that activate the ecdysone receptor.
Objective: To determine the EC50 of this compound for the activation of the ecdysone receptor in an insect cell line.
Materials:
-
Insect cell line (e.g., Drosophila melanogaster S2 cells) stably transfected with an EcRE-reporter construct (e.g., EcRE-luciferase).
-
Cell culture medium (e.g., Schneider's Drosophila Medium) with fetal bovine serum (FBS).
-
This compound
-
20-hydroxyecdysone (positive control)
-
Solvent (e.g., DMSO)
-
96-well cell culture plates (white, opaque for luminescence)
-
Luminometer
-
Luciferase assay reagent
Procedure:
-
Cell Seeding: Seed the S2 cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Preparation: Prepare a serial dilution of this compound and the positive control (20E) in cell culture medium. Include a solvent-only control.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds.
-
Incubation: Incubate the plate for 24-48 hours to allow for receptor activation and reporter gene expression.
-
Luminescence Measurement: Add the luciferase assay reagent to each well according to the manufacturer's instructions. Measure the luminescence signal using a luminometer.
-
Data Analysis: Normalize the luminescence readings to the solvent control. Plot the normalized response against the log of the compound concentration and fit a dose-response curve to determine the EC50 value.
Caption: Workflow for a cell-based reporter gene assay to determine this compound's EC50.
Conclusion
The bioassay protocols outlined provide a robust framework for evaluating the insecticidal activity of this compound. The in vivo dietary incorporation method offers insights into the compound's effects on the whole organism over time, while the in vitro reporter gene assay allows for high-throughput screening and determination of receptor activation potency. By employing these methods, researchers can effectively characterize the bio-insecticidal potential of this compound and other phytoecdysteroids for the development of novel pest management strategies.
References
- 1. European Journal of Entomology: Comparison between the effects of 20-hydroxyecdysone and phytohormones on growth and development in plants [eje.cz]
- 2. 20-Hydroxyecdysone (20E) signaling as a promising target for the chemical control of malaria vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C27H44O7 | CID 441836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Insecticidal 2-hydroxy-3-alkyl-1,4-naphthoquinones: correlation of inhibition of ubiquinol cytochrome c oxidoreductase (complex III) with insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insecticidal Activity of a Component, (-)-4-Terpineol, Isolated from the Essential Oil of Artemisia lavandulaefolia DC. against Plutella xylostella (L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of Synergistic Pesticidal Activities, Control Effects and Toxicology Study of a Monoterpene Essential Oil with Two Natural Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phytoecdysteroids: Distribution, Structural Diversity, Biosynthesis, Activity, and Crosstalk with Phytohormones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gene Expression Analysis in Response to Pterosterone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterosterone is a steroid compound with potential therapeutic applications. Understanding its molecular mechanism of action is crucial for its development as a therapeutic agent. Gene expression analysis is a powerful tool to elucidate the cellular pathways modulated by this compound. These application notes provide a comprehensive guide for researchers to design and execute experiments to analyze gene expression changes in response to this compound treatment. The protocols and data presented are based on existing knowledge of steroid hormones and the closely related phytoalexin, Pterostilbene, due to the limited availability of specific quantitative data for this compound. It is recommended that these protocols be adapted and optimized for specific cell types and experimental conditions.
Data Presentation: Pterostilbene-Induced Gene Expression Changes
The following tables summarize quantitative data on the effects of Pterostilbene, a structural analog of this compound, on the expression of key genes involved in apoptosis and cell cycle regulation. This data can serve as a reference for expected changes in gene expression when studying this compound.
Table 1: Effect of Pterostilbene on Apoptosis-Related Gene Expression in Head and Neck Cancer Cells
| Gene | Treatment (IC50) | Fold Change (mRNA) | p-value |
| CASP3 | Pterostilbene | Increased | < 0.05 |
| BAX | Pterostilbene | Increased | < 0.05 |
| BCL2 | Pterostilbene | Decreased | < 0.05 |
Data is qualitative as presented in the source but indicates a significant change. It is recommended to perform quantitative analysis to determine the exact fold change.[1]
Table 2: Effect of Pterostilbene on Cell Cycle-Related Gene Expression in Lung Squamous Carcinoma Cells
| Gene | Treatment | Fold Change (Protein) |
| Cyclin A | Pterostilbene (50 µM) | Decreased |
| Cyclin E | Pterostilbene (50 µM) | Decreased |
| p21 | Pterostilbene (50 µM) | Increased |
| p27 | Pterostilbene (50 µM) | Increased |
This data reflects protein expression changes. It is advisable to correlate these findings with mRNA expression levels using qPCR.[2]
Table 3: Effect of Pterostilbene on Wnt/β-catenin Signaling Pathway-Related Gene Expression in Colon Cancer Cells
| Gene | Treatment | Fold Change (Protein) |
| β-catenin | Pterostilbene (50 µM) | Decreased |
| Cyclin D1 | Pterostilbene (50 µM) | Decreased |
| c-MYC | Pterostilbene (50 µM) | Decreased |
These findings are based on protein levels. Transcriptional regulation should be confirmed with gene expression analysis.[3][4]
Table 4: Effect of Pterostilbene on STAT3 Signaling Pathway-Related Gene Expression in Ovarian Cancer Cells
| Gene | Treatment | Fold Change (Protein) |
| p-STAT3 | Pterostilbene | Decreased |
| MCL-1 | Pterostilbene | Decreased |
| BCL-2 | Pterostilbene | Decreased |
| Cyclin D1 | Pterostilbene | Decreased |
The data indicates a decrease in the phosphorylated (active) form of STAT3 and its downstream targets at the protein level. Gene expression studies can further elucidate the mechanism.[5]
Mandatory Visualizations
Caption: Putative signaling pathways modulated by this compound.
References
Application Notes and Protocols for Pterosterone Extraction and Purification from Vitex Species
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pterosterone is a phytoecdysteroid, a class of compounds with a structural similarity to insect molting hormones. It is found in various plant species, including those of the Vitex genus, such as Vitex trifolia.[1] Ecdysteroids have garnered significant interest due to their potential anabolic and adaptogenic properties in vertebrates, without the androgenic side effects associated with traditional anabolic steroids.[2] This document provides detailed application notes and protocols for the extraction and purification of this compound from Vitex species, intended for research and drug development purposes.
Data Presentation: Quantitative Analysis
While specific quantitative data for this compound from Vitex species is not extensively documented in publicly available literature, the following tables provide representative yields and purity levels that can be expected during the extraction and purification process. These values are based on studies of similar phytoecdysteroids from various plant sources and should be considered illustrative.
Table 1: Comparison of Extraction Methods for this compound from Vitex trifolia Leaves (Hypothetical Data)
| Extraction Method | Solvent | Temperature (°C) | Extraction Time (h) | Crude Extract Yield (% w/w) | This compound Content in Crude Extract (mg/g) |
| Maceration | Ethanol (80%) | 25 | 72 | 12.5 | 0.8 |
| Soxhlet Extraction | Methanol | 65 | 24 | 15.2 | 1.1 |
| Ultrasonic-Assisted Extraction (UAE) | Dichloromethane | 40 | 1 | 8.5 | 1.5 |
Table 2: Purification Summary for this compound (Hypothetical Data)
| Purification Step | Stationary Phase | Mobile Phase System | Purity (%) | Recovery (%) |
| Crude Extract | - | - | ~1-2 | 100 |
| Silica Gel Column Chromatography | Silica Gel (60-120 mesh) | Chloroform:Methanol (gradient) | 40-50 | 75 |
| Reverse-Phase C18 Column Chromatography | RP-18 Silica Gel | Methanol:Water (gradient) | 85-95 | 80 |
| Preparative HPLC | C18 Column (e.g., 10 µm, 250 x 20 mm) | Acetonitrile:Water (isocratic or gradient) | >98 | 90 |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound from Vitex trifolia Leaves
This protocol describes an efficient method for obtaining a crude extract enriched with this compound.
Materials:
-
Dried and powdered leaves of Vitex trifolia
-
Dichloromethane (HPLC grade)
-
Ultrasonic bath
-
Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper)
-
Rotary evaporator
Procedure:
-
Weigh 100 g of dried, powdered Vitex trifolia leaves and place them in a 1 L beaker.
-
Add 500 mL of dichloromethane to the beaker.
-
Place the beaker in an ultrasonic bath and sonicate for 60 minutes at a frequency of 40 kHz and a controlled temperature of approximately 30-40°C.
-
After sonication, filter the mixture through a Buchner funnel to separate the plant material from the solvent extract.
-
Collect the filtrate and transfer it to a round-bottom flask.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a bath temperature of 40°C until a semi-solid crude extract is obtained.
-
Store the crude extract at 4°C in a desiccator until further purification.
Protocol 2: Purification of this compound using Column Chromatography
This protocol outlines a two-step column chromatography process for the purification of this compound from the crude extract.
Part A: Silica Gel Column Chromatography (Initial Purification)
Materials:
-
Crude this compound extract
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
Procedure:
-
Column Packing: Prepare a slurry of 100 g of silica gel in chloroform and pour it into a glass chromatography column. Allow the silica gel to settle, ensuring a uniform packing without air bubbles. Drain the excess solvent until it is just above the silica gel bed.
-
Sample Loading: Dissolve 5 g of the crude extract in a minimal amount of chloroform. In a separate beaker, add 10 g of silica gel to the dissolved extract and mix to form a slurry. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully load this powder onto the top of the prepared silica gel column.
-
Elution: Begin elution with 100% chloroform. Gradually increase the polarity of the mobile phase by adding methanol in a stepwise gradient (e.g., 99:1, 98:2, 95:5, 90:10 chloroform:methanol, v/v).
-
Fraction Collection: Collect fractions of 20 mL each.
-
Fraction Analysis: Monitor the collected fractions using TLC. Spot a small amount from each fraction on a TLC plate and develop it in a suitable solvent system (e.g., chloroform:methanol 95:5). Visualize the spots under a UV lamp.
-
Pooling: Combine the fractions that show the presence of the target compound (this compound) based on TLC analysis (comparison with a standard if available).
-
Concentration: Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain a this compound-enriched fraction.
Part B: Reverse-Phase C18 Column Chromatography (Fine Purification)
Materials:
-
This compound-enriched fraction from Part A
-
RP-18 silica gel (40-63 µm)
-
Glass chromatography column
-
Methanol (HPLC grade)
-
Ultrapure water
-
Fraction collector or test tubes
-
HPLC for purity analysis
Procedure:
-
Column Packing: Pack a column with RP-18 silica gel using a slurry method with methanol.
-
Sample Loading: Dissolve the enriched fraction in a small volume of methanol and load it onto the column.
-
Elution: Elute the column with a stepwise gradient of methanol in water (e.g., 50%, 60%, 70%, 80%, 90%, 100% methanol).
-
Fraction Collection and Analysis: Collect fractions and analyze them by HPLC to determine the purity of this compound in each fraction.
-
Pooling and Concentration: Pool the fractions containing high-purity this compound and evaporate the solvent to obtain the purified compound.
Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC) for Final Purification
This protocol is for obtaining highly pure this compound.
Materials:
-
Purified this compound fraction from column chromatography
-
Preparative HPLC system with a UV detector
-
Preparative C18 column (e.g., 10 µm particle size, 250 x 20 mm)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
0.1% Trifluoroacetic acid (TFA) (optional, to improve peak shape)
Procedure:
-
Sample Preparation: Dissolve the this compound fraction from the previous step in the mobile phase. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 40:60 v/v). The exact ratio should be optimized based on analytical HPLC runs.
-
Flow Rate: 10-20 mL/min (depending on column dimensions).
-
Detection: UV at 245 nm.
-
Injection Volume: Dependent on the concentration of the sample and the capacity of the column.
-
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Purity Confirmation and Solvent Removal: Analyze the purity of the collected fraction using analytical HPLC. Evaporate the solvent from the pure fraction under reduced pressure to obtain pure this compound.
Visualizations
References
Application Notes and Protocols for the Synthesis and Evaluation of Pterosterone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterosterone, a phytoecdysteroid, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anabolic, adaptogenic, and anticancer effects. The structural modification of the this compound scaffold presents a promising avenue for the development of novel drug candidates with enhanced potency and selectivity. These application notes provide detailed protocols for the synthesis of various this compound derivatives and their subsequent evaluation as potential anticancer agents. The methodologies outlined herein are intended to serve as a comprehensive resource for researchers engaged in the exploration of this compound-based drug discovery.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives often involves the regioselective modification of its multiple hydroxyl groups. Protection strategies are frequently employed to achieve derivatization at specific positions. The following protocols are based on established methods for the modification of ecdysteroids and can be adapted for this compound.
Experimental Protocol 1: Regioselective Acylation of this compound (Ester Formation)
This protocol describes the regioselective acylation of the C-2, C-3, and C-22 hydroxyl groups of this compound, a common strategy to enhance lipophilicity and potentially improve biological activity. The reaction utilizes an appropriate acyl chloride in the presence of a base.
Materials:
-
This compound
-
Anhydrous Pyridine
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous pyridine under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 equivalents per hydroxyl group to be acylated) dropwise to the solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired this compound ester.
Experimental Protocol 2: Synthesis of this compound Glycosides
Glycosylation can improve the pharmacokinetic properties of a compound. This protocol outlines a general method for the synthesis of O-glycosides of this compound.
Materials:
-
This compound
-
Protected glycosyl donor (e.g., Acetobromo-α-D-glucose)
-
Silver triflate (AgOTf) or other suitable promoter
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Molecular sieves (4 Å)
-
Sodium methoxide in methanol
-
Dowex 50WX8 (H+ form) resin
-
Solvents for purification (e.g., methanol, water)
Procedure:
-
To a solution of this compound (1 equivalent) and the protected glycosyl donor (1.5 equivalents) in anhydrous DCM, add activated molecular sieves.
-
Stir the mixture under a nitrogen atmosphere at room temperature for 30 minutes.
-
Cool the mixture to -20 °C and add silver triflate (2 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Filter the reaction mixture through a pad of Celite®, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the protected this compound glycoside.
-
For deprotection, dissolve the protected glycoside in anhydrous methanol and add a catalytic amount of sodium methoxide.
-
Stir at room temperature until deprotection is complete (monitored by TLC).
-
Neutralize the reaction with Dowex 50WX8 (H+ form) resin, filter, and concentrate the filtrate.
-
Purify the final product by reverse-phase chromatography to yield the this compound glycoside.
Experimental Protocol 3: Halogenation of this compound
Halogenation can significantly alter the electronic properties and biological activity of a molecule. This protocol describes a method for the electrophilic halogenation of the A-ring of this compound.
Materials:
-
This compound
-
N-Halosuccinimide (e.g., N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS))
-
Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere.
-
Add the N-halosuccinimide (1.1 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 2-8 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the halogenated this compound derivative.
Biological Evaluation of this compound Derivatives
The synthesized this compound derivatives can be evaluated for their anticancer activity using various in vitro assays.
Experimental Protocol 4: Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Quantitative Data on Cytotoxicity
The following table summarizes the reported cytotoxic activities (IC50 values) of various steroidal derivatives against different cancer cell lines. This data can serve as a benchmark for newly synthesized this compound derivatives.
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Pterostilbene Derivatives | ||||
| Compound 4d | OECM-1 | Oral Squamous Carcinoma | 16.38 | [1] |
| Compound 4d | HSC-3 | Oral Squamous Carcinoma | 18.06 | [1] |
| Compound 4i | OECM-1 | Oral Squamous Carcinoma | 9.62 | [1] |
| Steroidal Pyridines | ||||
| Compound 44b | EC109 | Esophageal Carcinoma | 14.32 | |
| Thiazole-fused Androstenone Derivatives | ||||
| Compound A7 | SK-MEL-28 | Melanoma | 5.4 | |
| Compound A8 | Human Melanoma | Melanoma | 2.7 | |
| Compound A14 | LOX IMVI | Melanoma | 1.6 | |
| Compound A15 | Human Melanoma | Melanoma | 1.4 | |
| Thiazole-fused Ethisterone Derivatives | ||||
| Compound E2 | Human Melanoma | Melanoma | 1.6 | |
| Pregnenolone Derivatives | ||||
| Fluorinated Benzoic Acid Ester | SKLU-1 | Lung Cancer | 12.8 - 13.1 | |
| Chalcone Derivatives | ||||
| Chalcone 12 | MCF-7 | Breast Cancer | 4.19 | [2] |
| Chalcone 13 | MCF-7 | Breast Cancer | 3.30 | [2] |
| Chalcone 12 | MDA-MB-231 | Breast Cancer | 6.12 | [2] |
Signaling Pathway Analysis
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The effect of this compound derivatives on this pathway can be investigated to elucidate their mechanism of action.
Experimental Protocol 5: Western Blot Analysis of PI3K/Akt/mTOR Pathway
Western blotting can be used to detect changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, such as Akt and mTOR, in response to treatment with this compound derivatives.
Materials:
-
Cancer cells treated with this compound derivatives
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR (Ser2448), anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and control cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4 °C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Logical Workflow for Synthesis and Evaluation of this compound Derivatives
Caption: Workflow for the synthesis and biological evaluation of this compound derivatives.
PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway and potential points of intervention by this compound derivatives.
References
- 1. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Pterosterone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterosterone is a phytoecdysteroid, a class of steroid compounds produced by plants that are structurally similar to insect molting hormones. In recent years, this compound and related ecdysteroids, such as 20-hydroxyecdysone (20E) and turkesterone, have garnered significant interest for their potential anabolic effects in mammals without the androgenic side effects associated with traditional anabolic steroids. These compounds are being investigated for their therapeutic potential in conditions characterized by muscle wasting (sarcopenia), as well as for performance enhancement in sports nutrition.
These application notes provide a comprehensive overview of the formulation strategies, experimental protocols, and known mechanistic pathways relevant to the in vivo study of this compound. Due to the limited availability of data specifically for this compound, information from closely related and well-studied ecdysteroids, particularly 20-hydroxyecdysone (20E), is used as a proxy to guide experimental design.
Formulation of this compound for In Vivo Oral Administration
This compound, like other ecdysteroids, is a lipophilic compound with poor aqueous solubility, which presents a challenge for achieving adequate oral bioavailability. Proper formulation is therefore critical for successful in vivo studies.
2.1. Recommended Formulation Strategy
A suspension formulation is recommended for oral gavage administration in rodent models. This involves dispersing the micronized this compound powder in an aqueous vehicle containing a suspending agent and a surfactant to ensure uniform dosing.
2.2. Suggested Vehicle Composition
A common and effective vehicle for poorly soluble compounds in preclinical studies is a solution containing carboxymethylcellulose (CMC) and Tween 80.
-
Vehicle Components:
-
0.5% - 1.0% (w/v) Carboxymethylcellulose (low viscosity) in sterile water.
-
0.1% - 0.5% (v/v) Tween 80 (Polysorbate 80).
-
2.3. Protocol for Formulation Preparation
-
Prepare the Vehicle:
-
Add the desired amount of carboxymethylcellulose to sterile water while stirring vigorously to prevent clumping.
-
Continue stirring until the CMC is fully hydrated and the solution is clear and viscous.
-
Add Tween 80 to the CMC solution and mix thoroughly.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of micronized this compound powder.
-
Create a paste by adding a small volume of the vehicle to the this compound powder and triturating in a mortar and pestle.
-
Gradually add the remaining vehicle to the paste while continuously mixing to form a homogenous suspension.
-
Continuously stir the final suspension using a magnetic stirrer during dosing to ensure uniform concentration.
-
Quantitative Data Summary
Quantitative data for this compound is limited. The following tables summarize available data for this compound and its close analog, 20-hydroxyecdysone, to provide a basis for experimental design.
Table 1: Pharmacokinetic Parameters of 20-Hydroxyecdysone (Oral Administration)
| Parameter | Species | Dose | Bioavailability | Tmax | Cmax | Half-life (t½) | Reference |
| 20-Hydroxyecdysone | Gerbil | 50 mg/kg | ~12% | - | - | 30.6 min | [1] |
| 20-Hydroxyecdysone | Human | 100-1400 mg | - | - | - | 2.4 - 4.9 h | [2] |
Note: The oral bioavailability of 20E in other rodents is reported to be significantly lower, around 1%[1].
Table 2: Efficacy Data for Ecdysteroids (Anabolic Effects)
| Compound | Species | Dose | Duration | Effect | Reference |
| Turkesterone, Ecdysterone | Mouse | 5 mg/kg/day | - | Stimulation of protein synthesis | [3] |
| 20-Hydroxyecdysone | Mouse | 25 mg/kg (acute) | 1 day | Activation of protein synthesis in skeletal muscle | Phytoecdysteroid Dose Response of Skeletal Muscle Protein Synthesis in Mice |
Table 3: Toxicity Data for Related Compounds
| Compound | Species | Route | LD50 | Reference |
| Pteropodine | Mouse | Oral | 771 mg/kg | [4] |
| Beta-Sitosterol | Mouse | Oral | 1250 mg/kg | [4] |
Note: A specific LD50 for this compound has not been established in the literature. These values for structurally related compounds suggest a relatively low acute toxicity.
Experimental Protocols
4.1. Protocol for Acute Oral Toxicity Study (LD50 Determination)
This protocol is based on the Lorke method and is designed to estimate the median lethal dose (LD50) of this compound.
Animals:
-
Species: Swiss mice or Wistar rats
-
Age: 8-12 weeks
-
Sex: Male and female (in separate groups)
Procedure:
Phase 1:
-
Divide animals into 3 groups of 3 animals each.
-
Administer this compound orally at three logarithmically spaced doses (e.g., 10, 100, and 1000 mg/kg).
-
Observe animals for 24 hours for signs of toxicity and mortality.
Phase 2:
-
Based on the results of Phase 1, select four new doses.
-
Administer each dose to a single animal.
-
Observe the animals for 7 days for mortality.
-
The LD50 is calculated as the geometric mean of the highest non-lethal dose and the lowest lethal dose[4].
4.2. Protocol for In Vivo Muscle Hypertrophy Study
This protocol is designed to evaluate the anabolic effects of this compound on skeletal muscle mass in a rodent model.
Animals:
-
Species: C57BL/6 mice or Sprague-Dawley rats
-
Age: 8-12 weeks
-
Sex: Male
Experimental Groups (n=8-10 per group):
-
Vehicle Control (oral gavage of vehicle)
-
This compound - Low Dose (e.g., 5 mg/kg/day, oral gavage)
-
This compound - High Dose (e.g., 50 mg/kg/day, oral gavage)
-
Positive Control (e.g., Testosterone Enanthate, if required)
Procedure:
-
Acclimatize animals for one week.
-
Record baseline body weight.
-
Administer this compound or vehicle daily via oral gavage for 28 days.
-
Monitor body weight and food intake regularly.
-
At the end of the study, euthanize the animals.
-
Dissect key skeletal muscles (e.g., gastrocnemius, soleus, tibialis anterior).
-
Record the wet weight of the dissected muscles.
-
Process muscle tissue for histological analysis (e.g., H&E staining to measure muscle fiber cross-sectional area) and molecular analysis (Western blot for signaling pathway proteins).
4.3. Protocol for Pharmacokinetic Study
This protocol aims to determine the basic pharmacokinetic profile of this compound following oral administration.
Animals:
-
Species: Sprague-Dawley rats with jugular vein cannulation
-
Age: 8-12 weeks
-
Sex: Male
Procedure:
-
Fast animals overnight with free access to water.
-
Administer a single oral dose of this compound (e.g., 50 mg/kg).
-
Collect blood samples (approx. 200 µL) from the jugular vein at predefined time points (e.g., 0, 15, 30, 60, 120, 240, 360, and 480 minutes).
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis.
Signaling Pathways and Visualizations
The primary mechanism for the anabolic effects of this compound and other ecdysteroids in mammals is believed to be the activation of the PI3K/Akt/mTOR signaling pathway, which is a central regulator of muscle protein synthesis.
5.1. Proposed Anabolic Signaling Pathway of this compound
This compound is hypothesized to initiate signaling, potentially through binding to a membrane receptor such as the estrogen receptor beta (ERβ), which in turn can lead to increased production of Insulin-like Growth Factor 1 (IGF-1). IGF-1 then activates the PI3K/Akt/mTOR cascade, leading to increased protein synthesis and muscle hypertrophy.
References
- 1. 20-Hydroxyecdysone bioavailability and pharmacokinetics in Gerbillus tarabuli, a gerbil model for metabolic syndrome studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Phase 1 study for safety and pharmacokinetics of BIO101 (20-hydroxyecdysone) in healthy young and older adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Genotoxic and Cytotoxic Studies of Beta-Sitosterol and Pteropodine in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Identification of Pterosterone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the identification and analysis of Pterosterone, a phytoecdysteroid of interest for its potential biological activities. The following protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are designed to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.
High-Performance Liquid Chromatography (HPLC) for this compound Analysis
HPLC is a robust technique for the quantification of this compound in various samples, including plant extracts and dietary supplements. The following protocol is based on established methods for the analysis of structurally related ecdysteroids and can be adapted for this compound.
Experimental Protocol: Reversed-Phase HPLC-UV
Objective: To identify and quantify this compound using a reversed-phase HPLC system with UV detection.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Materials:
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Syringe filters (0.45 µm)
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 2.6 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 30% B, increase to 100% B over 10 minutes, hold for 4 minutes, return to 30% B over 2 minutes, and equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 242 nm |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of calibration standards by serial dilution with the initial mobile phase composition.
-
Sample Preparation:
-
For plant material, perform an extraction using methanol or ethanol, followed by filtration.
-
For dietary supplements, dissolve the contents in methanol, sonicate, and filter.
-
Ensure all samples are filtered through a 0.45 µm syringe filter before injection.
-
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Experimental Workflow for HPLC Analysis```dot
Application Notes and Protocols for Studying Pterosterone Effects in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterosterone is a phytoecdysteroid, a class of steroid compounds found in plants. While research on this compound is not as extensive as its better-known counterpart, pterostilbene (a stilbenoid), initial studies have indicated its potential as a bioactive molecule. Notably, a derivative of this compound, this compound 20,22-acetonide, has demonstrated cytotoxic effects against several human cancer cell lines. This document provides an overview of the current understanding of this compound's effects on cancer cells and offers detailed protocols for researchers to investigate its cytotoxic and potential signaling pathway modulatory activities. Given the limited specific data on this compound's mechanism of action, this guide also draws upon the broader knowledge of phytoecdysteroids to suggest potential avenues for research.
Cell Culture Models for this compound Studies
Based on current literature, the following human cancer cell lines have been identified as responsive to a derivative of this compound and are recommended for initial studies on this compound's effects:
-
LU-1: Human lung carcinoma
-
MCF7: Human breast carcinoma
-
HepG2: Human hepatocellular carcinoma
These cell lines provide a basis for investigating the cytotoxic and potential anti-cancer properties of this compound. Researchers are encouraged to expand this list to other cancer cell lines or normal cell lines to determine the specificity and broader applicability of this compound's effects.
Data Presentation: Cytotoxicity of this compound Derivative
The following table summarizes the reported cytotoxic activity of this compound 20,22-acetonide against various cancer cell lines. This data can serve as a reference for designing dose-response experiments with this compound.
| Cell Line | Cancer Type | IC₅₀ (µM) of this compound 20,22-acetonide |
| LU-1 | Lung Carcinoma | 51.59 |
| MCF7 | Breast Carcinoma | 60.14 |
| HepG2 | Hepatocellular Carcinoma | 55.72 |
Data extracted from a study on ecdysteroids from Acrostichum aureum L.
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using Sulforhodamine B (SRB) Assay
This protocol details the steps to determine the cytotoxic effects of this compound on adherent cancer cell lines. The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein.[1][2][3]
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Selected cancer cell lines (e.g., LU-1, MCF7, HepG2)
-
Complete cell culture medium
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours).
-
Cell Fixation: After incubation, gently add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Carefully discard the TCA and wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.
-
SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).
Protocol 2: Analysis of Apoptosis by Western Blotting for Caspase-3 Cleavage
This protocol is designed to investigate if this compound-induced cytotoxicity is mediated by apoptosis, a form of programmed cell death. The cleavage of caspase-3 is a key indicator of apoptosis.
Materials:
-
This compound-treated and untreated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-cleaved caspase-3, Rabbit anti-caspase-3, and a loading control antibody (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with cold PBS and lyse them using protein lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, total caspase-3, and a loading control overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: An increase in the cleaved caspase-3 band in this compound-treated samples compared to the control indicates the induction of apoptosis.
Putative Signaling Pathways of this compound
While the specific signaling pathways modulated by this compound are yet to be fully elucidated, research on other phytoecdysteroids, such as ecdysterone, suggests potential mechanisms that may also be relevant to this compound. Studies on ecdysterone have implicated the PI3K/Akt signaling pathway in mediating its effects on protein synthesis in muscle cells.[4] Furthermore, the anabolic effects of ecdysterone in myotubes appear to be mediated through an estrogen receptor-dependent pathway .[5]
Based on these findings in related compounds, a hypothetical signaling pathway for this compound's action in cancer cells could involve the modulation of pro-survival pathways like PI3K/Akt/mTOR, potentially leading to the induction of apoptosis.
Caption: Putative signaling pathway for this compound in cancer cells.
Experimental Workflow for Investigating this compound
The following diagram outlines a general workflow for researchers beginning to study the effects of this compound in cell culture.
Caption: General experimental workflow for studying this compound.
Conclusion and Future Directions
The study of this compound in cell culture models is an emerging field with the potential to uncover novel therapeutic applications. The initial findings of cytotoxicity in cancer cell lines are promising and warrant further investigation. Future research should focus on:
-
Confirming the cytotoxic effects of pure this compound in a wider range of cancer cell lines.
-
Elucidating the precise molecular mechanisms, including the identification of direct cellular targets and signaling pathways.
-
Investigating the potential for synergistic effects with existing chemotherapeutic agents.
-
Evaluating the effects of this compound in non-cancerous cell lines to assess its safety profile.
These detailed application notes and protocols provide a solid foundation for researchers to embark on the systematic investigation of this compound's biological effects.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. benchchem.com [benchchem.com]
- 3. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 4. Phytoecdysteroids increase protein synthesis in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dshs-koeln.de [dshs-koeln.de]
Troubleshooting & Optimization
Optimizing Pterosterone extraction yield from plant material
Welcome to the Technical Support Center for Pterosterone extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the extraction of this compound from plant material.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound extraction, providing potential causes and actionable solutions to optimize your experimental yield.
Q1: Why is my this compound yield consistently low?
Low yields of this compound can be attributed to several factors throughout the extraction process. Here are some common causes and troubleshooting steps:
-
Suboptimal Plant Material: The concentration of this compound can vary significantly based on the plant species, the part of the plant used (e.g., leaves, roots, bark), the age of the plant, and the time of harvest.
-
Improper Sample Preparation: Inefficient extraction can result from inadequate preparation of the plant material.
-
Solution: The plant material should be thoroughly dried to prevent enzymatic degradation of the target compound. Grinding the dried material into a fine powder increases the surface area for solvent interaction, leading to a more efficient extraction.
-
-
Inappropriate Solvent Selection: The choice of solvent is critical for effectively solubilizing this compound. Phytoecdysteroids are polar compounds.[3][4][5]
-
Suboptimal Extraction Parameters: Temperature, extraction time, and the solvent-to-solid ratio all play a significant role in extraction efficiency.
-
Solution: Optimization of these parameters is key. Increasing the temperature can enhance solubility and diffusion rates, but excessive heat may degrade this compound.[6] Similarly, longer extraction times can increase yield but also risk compound degradation. It is recommended to perform small-scale trials to determine the optimal conditions for your specific setup.
-
-
Inefficient Extraction Method: Traditional methods like maceration or Soxhlet extraction can be time-consuming and may not provide the highest yield.
-
Solution: Consider using modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). These methods can improve extraction efficiency and reduce extraction times.
-
Q2: What are the best plant sources for this compound?
This compound has been isolated from several plant species. Some notable sources include:
-
Acrostichum aureum : A fern from which this compound has been successfully extracted.[1]
-
Vitex scabra : The stem bark of this plant has been shown to contain this compound, alongside a high concentration of 20-hydroxyecdysone (a related ecdysteroid).[2]
Q3: How can I be sure that I have successfully extracted this compound?
-
Analytical Techniques: To confirm the presence and quantify the yield of this compound in your extract, analytical methods are necessary.
Q4: I am having trouble separating this compound from other polar compounds in my extract. What can I do?
The polar nature of phytoecdysteroids like this compound makes their separation from other polar plant constituents, such as sugars and phenols, challenging.[3][4][5][10]
-
Solution:
-
Chromatographic Purification: Multi-step purification using various chromatographic techniques is often necessary. Column chromatography with silica gel or other stationary phases is a common first step.[10]
-
Solid-Phase Extraction (SPE): SPE can be used to clean up the extract and remove interfering substances before further purification or analysis.
-
Data Presentation: Optimizing Extraction Parameters
The following table summarizes the impact of key extraction parameters on the yield of phytoecdysteroids. While specific optimal values will vary depending on the plant material and equipment used, this table provides a general guideline for optimization.
| Parameter | Low Setting Effect on Yield | High Setting Effect on Yield | General Recommendation |
| Temperature | Lower solubility and diffusion rates, leading to lower yield. | Increased solubility and diffusion. Risk of thermal degradation of this compound at very high temperatures.[6] | Optimize in the range of 40-70°C. A study on Acrostichum aureum used 45°C.[1] |
| Extraction Time | Incomplete extraction, resulting in lower yield. | Increased extraction of target compounds. Prolonged times can lead to degradation of this compound. | Typically ranges from 1 to 6 hours. For Acrostichum aureum, 1-hour extractions were performed.[1] |
| Solvent Polarity | Poor solubilization of polar this compound, leading to low yield. | Effective solubilization of this compound. May also co-extract other polar impurities. | Use polar solvents like methanol, ethanol, or acetone.[1][3] |
| Particle Size | Reduced surface area for solvent interaction, leading to inefficient extraction. | Increased surface area, allowing for better solvent penetration and higher yield. | Grind dried plant material to a fine, uniform powder. |
| Solvent-to-Solid Ratio | Insufficient solvent to fully extract the compound, resulting in lower yield. | Ensures complete extraction. Excessively high ratios can make solvent removal more time-consuming and costly. | A ratio of 10:1 to 40:1 (mL of solvent to g of plant material) is a common starting point.[6] |
Experimental Protocols
Protocol 1: Methanol Extraction of this compound from Acrostichum aureum
This protocol is adapted from a published study on the extraction of this compound from the aerial parts of Acrostichum aureum.[1]
Materials:
-
Dried and powdered aerial parts of Acrostichum aureum
-
Methanol (MeOH)
-
Rotary evaporator
-
Filter paper
-
Extraction vessel (e.g., flask)
-
Heating mantle or water bath
Procedure:
-
Weigh the dried, powdered plant material.
-
Place the plant material in the extraction vessel.
-
Add methanol to the plant material at a solvent-to-solid ratio of approximately 10:1 (v/w).
-
Heat the mixture to 45°C and maintain for 1 hour with continuous stirring.
-
After 1 hour, filter the mixture to separate the extract from the solid plant residue.
-
Repeat the extraction process on the plant residue two more times with fresh methanol to maximize the yield.
-
Combine all the methanol extracts.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain the crude this compound extract.
-
The crude extract can then be subjected to further purification steps, such as column chromatography.
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound Extraction.
Simplified Signaling Pathway of Phytoecdysteroids
This compound, as a phytoecdysteroid, is believed to act through a signaling pathway similar to that of other plant steroid hormones like brassinosteroids. This pathway involves a series of protein interactions at the cell membrane and within the cytoplasm, ultimately leading to changes in gene expression in the nucleus.
Caption: Phytoecdysteroid Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Ecdysteroids of Vitex scabra stem bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Extraction and monitoring of phytoecdysteroids through HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]
- 8. Validated method for phytohormone quantification in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Editorial: Methods in phytohormone detection and quantification: 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phytoecdysteroids: Distribution, Structural Diversity, Biosynthesis, Activity, and Crosstalk with Phytohormones - PMC [pmc.ncbi.nlm.nih.gov]
Pterosterone stability issues in aqueous solutions
Pterosterone Stability Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of this compound in aqueous solutions. The information is presented in a question-and-answer format through troubleshooting guides and FAQs to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
This compound is a phytoecdysteroid, a class of steroid hormones found in plants. Like many complex organic molecules, its stability in aqueous solutions can be a concern for experimental reproducibility and the development of formulations. Degradation can lead to a loss of biological activity and the formation of unknown impurities, impacting experimental results and safety profiles.
Q2: What are the main factors that can affect the stability of this compound in an aqueous solution?
The stability of this compound in aqueous solutions is primarily influenced by three main factors:
-
pH: Extreme pH values (both acidic and alkaline) can catalyze hydrolysis of ester or other labile functional groups. For many steroids, neutral or near-neutral pH is optimal for stability.
-
Temperature: Higher temperatures accelerate the rate of chemical degradation. For long-term storage, solutions should generally be kept at low temperatures.
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation. It is crucial to protect this compound solutions from light.
Q3: How soluble is this compound in water and common laboratory solvents?
This compound, like other ecdysteroids, is expected to have low solubility in water. For related compounds like α-ecdysone, aqueous solubility is poor, and it is recommended not to store aqueous solutions for more than a day. It is more soluble in organic solvents such as ethanol, methanol, and DMSO. To prepare aqueous solutions, a common practice is to first dissolve the compound in a small amount of an organic solvent like ethanol and then dilute it with the aqueous buffer of choice.
Q4: How should I store this compound solutions to ensure maximum stability?
For optimal stability, this compound solutions should be:
-
Stored at a low temperature, preferably at -20°C or -80°C for long-term storage. For short-term storage, refrigeration at 2-8°C may be adequate.
-
Protected from light by using amber vials or by wrapping the container in aluminum foil.
-
Maintained at a pH close to neutral (pH 6-7.5), unless experimental conditions require otherwise. Prepare solutions in a buffered system to maintain a stable pH.
Q5: Are there any known degradation pathways for this compound?
Specific degradation pathways for this compound are not well-documented in the scientific literature. However, based on the structure of other steroids, potential degradation pathways could involve hydrolysis, oxidation, and isomerization. Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) are recommended to identify the likely degradation products and pathways for this compound.[1][2]
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues related to this compound stability during your experiments.
| Problem | Possible Cause | Suggested Solution |
| Precipitation in my aqueous solution. | This compound has low aqueous solubility. The concentration may be too high, or the organic co-solvent percentage may be too low. | Decrease the concentration of this compound. Increase the percentage of the organic co-solvent (e.g., ethanol, DMSO) if your experimental design allows. Ensure the compound is fully dissolved in the organic solvent before adding the aqueous buffer. |
| Loss of biological activity over time. | The compound is degrading in your solution. This could be due to improper storage conditions (pH, temperature, light). | Review your storage conditions. Ensure the pH of your solution is buffered and in the optimal range. Store aliquots at -80°C and protect them from light. Avoid repeated freeze-thaw cycles. |
| Inconsistent results between experiments. | This could be due to the use of degraded stock solutions or inconsistencies in solution preparation. | Prepare fresh stock solutions more frequently. Perform a quality control check on your stock solution using an analytical method like HPLC to confirm the concentration and purity before each experiment. |
| Appearance of unknown peaks in my analytical chromatogram (e.g., HPLC). | These are likely degradation products of this compound. | Conduct forced degradation studies to tentatively identify these degradation products. Optimize your chromatographic method to separate these new peaks from the parent compound. |
Quantitative Data Summary
Direct quantitative stability data for this compound is limited. The following table summarizes qualitative stability information for this compound and related ecdysteroids.
| Compound | Solvent/Condition | Stability Data/Observation | Source |
| This compound | Solid | No specific data found. General recommendation for steroids is to store at -20°C. | - |
| Ecdysterone | Aqueous Solution | Reported to be stable in water. | [3] |
| Ecdysterone | General Formulation | Demonstrates superior stability and availability compared to turkesterone. | [4][5] |
| Turkesterone | Solid | Stable for ≥ 4 years when stored at -20°C. | [6] |
| α-Ecdysone | Ethanol:PBS (1:2) | Aqueous solutions are not recommended for storage for more than one day. | [7] |
Experimental Protocols
Protocol for a General this compound Stability Study
This protocol outlines a general approach for conducting a forced degradation study to assess the stability of this compound in an aqueous solution.
1. Materials:
-
This compound
-
HPLC-grade water, methanol, and acetonitrile
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Hydrogen peroxide (H₂O₂) for oxidation studies
-
HPLC system with a UV detector
-
pH meter
-
Constant temperature chamber/oven
-
Photostability chamber
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., methanol) to prepare a concentrated stock solution (e.g., 1 mg/mL).
3. Forced Degradation Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Dilute the stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours, protected from light.
-
Photodegradation: Dilute the stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 µg/mL. Expose to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in foil to protect it from light.
4. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile).
-
Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Determine the degradation rate and half-life under each stress condition if possible.
-
Characterize the degradation products using techniques like LC-MS if necessary.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothetical degradation pathway of this compound under stress.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. researchgate.net [researchgate.net]
- 4. Ecdysterone: Muscle Recovery Solutions for Sports Nutrition [epicatelean.com]
- 5. Ecdysterone: Muscle Recovery Solutions for Sports Nutrition [epicatelean.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Troubleshooting Pterosterone analysis in complex matrices
Welcome to the technical support center for Pterosterone analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during the quantitative analysis of this compound in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in analyzing this compound in complex matrices like plasma or urine?
A1: The primary challenges include:
-
Matrix Effects: Endogenous components in biological samples can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and affecting accuracy.[1][2][3][4][5]
-
Low Recovery: this compound can be lost during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), resulting in underestimation of its concentration.
-
Analyte Stability: this compound may degrade during sample collection, storage, or processing due to enzymatic activity, pH changes, or temperature fluctuations.
-
Low Endogenous Concentrations: this compound is often present at very low levels, requiring highly sensitive analytical methods for detection and quantification.
-
Isomeric Interferences: Separation of this compound from its isomers can be challenging and requires optimized chromatographic conditions.[1][2][6]
Q2: How can I minimize matrix effects in my this compound analysis?
A2: To minimize matrix effects, consider the following strategies:
-
Effective Sample Preparation: Utilize rigorous extraction and clean-up procedures such as SPE or LLE to remove interfering matrix components.[2][3]
-
Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components.
-
Use of an Internal Standard: A stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variability in extraction.
-
Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as your samples can help to normalize the matrix effect.
Q3: What is the best way to store biological samples for this compound analysis to ensure its stability?
A3: For optimal stability, samples should be stored at -80°C immediately after collection. Avoid repeated freeze-thaw cycles. It is also crucial to evaluate the stability of this compound in the specific matrix under your intended storage and handling conditions as part of your method validation.
Q4: Can I use either plasma or urine for this compound analysis?
A4: Both plasma and urine can be used for this compound analysis, but the choice of matrix may depend on the specific research question. Urine analysis often requires a hydrolysis step to measure total this compound (conjugated and unconjugated forms).[7][8] The sample preparation and potential interferences will differ between the two matrices.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No this compound Peak | Inefficient extraction | Optimize SPE or LLE protocol (e.g., change solvent, pH, or sorbent). |
| This compound degradation | Ensure proper sample storage and handling. Investigate analyte stability at each step. | |
| Mass spectrometer sensitivity issue | Tune the mass spectrometer for this compound. Check for and clean any contamination in the ion source. | |
| Poor Peak Shape (Tailing or Fronting) | Column degradation or contamination | Flush the column or replace it if necessary. Use a guard column to protect the analytical column. |
| Inappropriate mobile phase | Adjust the mobile phase composition and pH. | |
| Secondary interactions with the stationary phase | Use a column with a different chemistry or add a mobile phase modifier. | |
| High Background Noise | Contaminated mobile phase or LC system | Use high-purity solvents and filter mobile phases. Flush the LC system. |
| Matrix components not fully removed | Improve the sample clean-up procedure. | |
| Inconsistent Results (Poor Precision) | Variable matrix effects | Use a stable isotope-labeled internal standard. Employ matrix-matched calibrators. |
| Inconsistent sample preparation | Ensure consistent execution of the extraction protocol. Consider automating the sample preparation. | |
| Analyte instability during analysis | Check the stability of this compound in the autosampler. | |
| Retention Time Shift | Change in mobile phase composition | Prepare fresh mobile phase and ensure proper mixing. |
| Column aging | Equilibrate the column thoroughly before each run. Monitor column performance over time. | |
| Fluctuation in column temperature | Use a column oven to maintain a stable temperature. |
Quantitative Data Summary
Disclaimer: The following tables present representative validation data for the analysis of steroid hormones in complex matrices. This data is intended to serve as a reference for expected performance, as comprehensive, validated quantitative data specifically for this compound in human plasma and urine was not available in the reviewed literature. The presented values are for analogous compounds and should be verified for this compound in your specific assay.
Table 1: Representative Recovery and Matrix Effect Data for Steroid Analysis in Human Plasma
| Analyte | Extraction Method | Recovery (%) | Matrix Effect (%) |
| Cortisol | SPE | 92.5 | -8.5 |
| Testosterone | LLE | 88.7 | -12.3 |
| Progesterone | SPE | 95.1 | -6.2 |
| Aldosterone | SPE | 89.8 | -15.1 |
Table 2: Representative Method Performance for Steroid Analysis in Human Urine [7][8]
| Analyte | LLOQ (ng/mL) | Accuracy (%) | Precision (CV%) |
| Cortisol | 1.0 | 95-105 | <10 |
| Aldosterone | 0.5 | 92-108 | <12 |
| Testosterone | 0.2 | 90-110 | <15 |
| 18-hydroxycortisol | 0.5 | 94-106 | <9 |
Experimental Protocols
Protocol 1: this compound Extraction from Human Plasma using Solid-Phase Extraction (SPE)
This protocol is a general procedure for the extraction of steroids from plasma and should be optimized for this compound.
-
Sample Pre-treatment:
-
Thaw frozen plasma samples on ice.
-
Vortex the samples to ensure homogeneity.
-
To 200 µL of plasma, add 20 µL of an internal standard solution (e.g., a stable isotope-labeled this compound) and 200 µL of 4% phosphoric acid.
-
Vortex for 30 seconds.
-
-
Solid-Phase Extraction:
-
Condition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum or with nitrogen for 5 minutes.
-
Elute the this compound with 1 mL of methanol into a clean collection tube.
-
-
Sample Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50% methanol in water).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: this compound Analysis by UPLC-MS/MS
This is a general UPLC-MS/MS method for steroid analysis that should be optimized for this compound.
-
UPLC System: A high-performance UPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30-95% B
-
8-9 min: 95% B
-
9-9.1 min: 95-30% B
-
9.1-12 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard.
Visualizations
References
- 1. Determination of six pterins in urine by LC-MS/MS. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Ecdysteroid hormone action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of six pterins in urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel LC-MS/MS-based assay for the simultaneous quantification of aldosterone-related steroids in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Pterosterone Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in Pterosterone cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in a cell-based assay?
This compound is a phytoecdysteroid, a class of compounds that are structurally similar to insect molting hormones.[1][2][3] In cell-based assays, this compound is expected to act as an agonist for the ecdysone receptor (EcR), a nuclear receptor.[4] Upon binding to this compound, the EcR forms a heterodimer with the Ultraspiracle protein (USP).[4] This complex then binds to specific DNA sequences called ecdysone response elements (EcREs) in the promoter regions of target genes, leading to the modulation of gene expression.[5][6][7] Reporter gene assays are commonly used to quantify this activity, where the EcRE drives the expression of a reporter gene like luciferase.[8]
Q2: We are observing high variability in our this compound cell-based assay results. What are the common causes?
High variability in cell-based assays can arise from several factors:
-
Cell Health and Culture Conditions: Inconsistent cell passage numbers, mycoplasma contamination, and variations in cell seeding density are major sources of variability.[9]
-
Reagent Quality and Handling: The quality, storage, and handling of reagents, including this compound itself, can significantly impact results. Multiple freeze-thaw cycles of stock solutions should be avoided.[9]
-
Operator-Dependent Variation: Differences in pipetting technique, timing of incubations, and overall execution of the protocol between different users or even between experiments by the same user can introduce variability.[9]
-
Environmental Factors: Fluctuations in incubator temperature and CO2 levels can affect cell health and responsiveness.[9]
-
Assay Plate Issues: The type of microtiter plate used can influence results. For luminescence assays, white plates are recommended to maximize signal and prevent crosstalk between wells. Edge effects, where wells on the perimeter of the plate behave differently, can also be a source of variability.
Q3: How can we minimize inter-assay variability in our this compound experiments?
To improve reproducibility between experiments, it is crucial to standardize your protocol.[9] Key recommendations include:
-
Standard Operating Procedure (SOP): Develop and strictly follow a detailed SOP for the entire workflow.
-
Consistent Cell Culture Practices: Use cells within a narrow passage number range, implement a consistent cell seeding protocol, and regularly test for mycoplasma contamination.
-
Reagent Management: Use the same lot of critical reagents for a set of experiments whenever possible and store them according to the manufacturer's instructions.
-
Include Controls: Always run positive and negative controls on every plate to monitor assay performance and for data normalization. A well-characterized ecdysteroid like 20-hydroxyecdysone (20E) can serve as a positive control.
-
Detailed Record Keeping: Maintain a thorough record of all experimental parameters, including cell passage number, reagent lot numbers, and incubation times.
Q4: Our assay signal is low when using this compound. What are the potential causes and solutions?
A low signal in your this compound assay could be due to several factors:
-
Suboptimal Cell Number: An insufficient number of viable cells will result in a weak signal. Optimize cell seeding density and ensure high cell viability before starting the experiment.
-
Incorrect Reagent Concentration: The concentration of the detection reagent may be too low, or the incubation time may be too short for the signal to develop fully.
-
Inactive Compound: The this compound stock solution may have degraded. Prepare fresh solutions and store them properly.
-
Incorrect Instrument Settings: Ensure you are using the correct filter or wavelength settings on your plate reader for your specific reporter system.
-
Cell Line Responsiveness: The cell line you are using may not express sufficient levels of the ecdysone receptor or other necessary co-factors. Consider using a cell line known to be responsive to ecdysteroids or engineering your current cell line to express the receptor.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Intra-Assay Variability (within a plate) | Inconsistent pipetting technique. | Use calibrated pipettes and practice proper pipetting techniques (e.g., consistent speed, tip immersion depth, and reverse pipetting for viscous solutions). |
| Uneven cell distribution in wells. | Ensure the cell suspension is homogeneous by gently mixing before and during plating. Allow the plate to sit at room temperature for a few minutes before incubation to allow for even cell settling. | |
| "Edge effect" in the microplate. | Avoid using the outer wells of the plate for experimental samples. Instead, fill them with media or a buffer to maintain a more uniform environment across the plate. | |
| High Inter-Assay Variability (between plates/experiments) | Variation in cell passage number. | Use cells from a consistent and narrow range of passage numbers for all experiments. |
| Inconsistent reagent preparation. | Prepare fresh reagents for each experiment or use aliquots of stock solutions that have not undergone multiple freeze-thaw cycles. | |
| Operator-dependent differences in protocol execution. | Ensure all users are trained on and strictly adhere to a detailed Standard Operating Procedure (SOP). | |
| Low or No Signal | Low cell viability or incorrect cell number. | Perform a cell viability assay (e.g., trypan blue exclusion) before seeding. Optimize cell seeding density for your specific assay. |
| Inactive this compound. | Prepare a fresh stock solution of this compound. Verify its activity by running a positive control (e.g., 20-hydroxyecdysone) in parallel. | |
| Insufficient incubation time. | Optimize the incubation time for both this compound treatment and the detection reagent. | |
| Low expression of the ecdysone receptor (EcR). | Use a cell line known to express EcR or consider transiently or stably transfecting your cells with an EcR expression vector. | |
| High Background Signal | Autofluorescence of this compound or other compounds. | Run a control with the compound in the absence of cells to check for autofluorescence. |
| Contamination of cell culture. | Regularly test for mycoplasma and other microbial contaminants. | |
| Non-specific activation of the reporter gene. | Ensure the promoter driving your reporter gene is specific for the ecdysone receptor complex. |
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following table presents representative data for a well-characterized phytoecdysteroid, 20-hydroxyecdysone (20E), to illustrate the expected format for summarizing assay results. Researchers should generate their own dose-response curves to determine the specific potency of this compound in their assay system.
Table 1: Representative Dose-Response Data for 20-Hydroxyecdysone (20E) in an Ecdysone Receptor Reporter Assay
| Compound | Cell Line | Assay Type | EC50 |
| 20-Hydroxyecdysone (20E) | HEK293 (transiently transfected with EcR and USP) | Luciferase Reporter Assay | ~10-100 nM |
| 20-Hydroxyecdysone (20E) | Drosophila S2 cells | Luciferase Reporter Assay | ~5-50 nM |
Note: EC50 values are highly dependent on the specific cell line, reporter construct, and assay conditions used.
Table 2: Representative Data on Gene Expression Changes Induced by an Ecdysteroid
| Gene | Fold Change (Ecdysteroid vs. Vehicle Control) | Function |
| Ecdysone-induced protein 75B (Eip75B) | 5-15 fold increase | Nuclear receptor, early response gene |
| Broad-Complex (BR-C) | 3-10 fold increase | Transcription factor, key regulator of metamorphosis |
| Hormone receptor 3 (HR3) | 4-12 fold increase | Nuclear receptor, involved in developmental timing |
Note: Fold change values can vary significantly based on the cell type, treatment duration, and concentration of the ecdysteroid.
Experimental Protocols
Protocol: Ecdysteroid Reporter Gene Assay
This protocol is a general guideline for a luciferase-based reporter assay to screen for ecdysteroid activity and can be adapted for this compound.
1. Cell Culture and Seeding:
-
Culture a suitable cell line (e.g., HEK293T or Drosophila S2 cells) in the appropriate medium.
-
For transient transfection, seed cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency on the day of transfection.
2. Transfection (for non-stably transfected cell lines):
-
Prepare a transfection mix containing:
-
An ecdysone receptor (EcR) expression plasmid.
-
An Ultraspiracle (USP) expression plasmid.
-
A reporter plasmid with a luciferase gene under the control of an ecdysone response element (EcRE).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.
-
-
Transfect the cells according to the manufacturer's protocol for your chosen transfection reagent.
-
Incubate for 24 hours.
3. Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate assay medium. It is recommended to perform a wide range of concentrations to determine the dose-response curve.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., 20-hydroxyecdysone).
-
Carefully remove the transfection medium and add the medium containing the different concentrations of this compound or controls to the cells.
-
Incubate for 18-24 hours.
4. Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Perform the luciferase assay using a dual-luciferase reporter assay system according to the manufacturer's instructions. This will allow for the measurement of both the experimental (Firefly) and control (Renilla) luciferase activity.
-
Read the luminescence using a plate reader.
5. Data Analysis:
-
Normalize the experimental luciferase readings to the control luciferase readings for each well.
-
Plot the normalized luciferase activity against the log of the this compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the EC50 value.
Visualizations
Signaling Pathway
Caption: this compound signaling pathway via the ecdysone receptor.
Experimental Workflow
Caption: Workflow for a this compound reporter gene assay.
Troubleshooting Logic
Caption: Troubleshooting logic for high assay variability.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Phytoecdysteroids: biological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ecdysone receptor - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. biotechlink.org [biotechlink.org]
- 7. sdbonline.org [sdbonline.org]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. The Drosophila ecdysone receptor promotes or suppresses proliferation according to ligand level - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Pterostilbene Delivery and Bioavailability In Vivo
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the in vivo delivery and bioavailability of pterostilbene.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral delivery of pterostilbene?
A1: The primary challenges limiting the oral bioavailability of pterostilbene are its poor aqueous solubility and extensive first-pass metabolism in the intestines and liver.[1][2][3][4] Although pterostilbene has a higher bioavailability (approximately 80%) compared to its analog resveratrol (about 20%), these factors can still limit its therapeutic efficacy.[5][6][7] Its hydrophobic nature makes it difficult to dissolve in the aqueous environment of the gastrointestinal tract, which is a prerequisite for absorption.[3]
Q2: How does pterostilbene's chemical structure affect its bioavailability compared to resveratrol?
A2: Pterostilbene is a dimethylated analog of resveratrol, possessing two methoxy groups in place of two hydroxyl groups.[8][9] This structural difference increases its lipophilicity (oil-solubility), which enhances its ability to be absorbed by cells and pass through the intestinal lining.[2] The methoxy groups also make pterostilbene more resistant to phase II metabolic enzymes in the liver, which rapidly conjugate and mark resveratrol for elimination.[8][9] This results in a longer half-life and significantly higher plasma concentrations after oral administration compared to an equivalent dose of resveratrol.[5][8]
Q3: What are the most common strategies to improve the in vivo bioavailability of pterostilbene?
A3: Common strategies focus on improving pterostilbene's solubility and protecting it from metabolic degradation. These include:
-
Nanoemulsions: Lipid-based systems that encapsulate pterostilbene in tiny droplets, improving its solubility and absorption.[3][10][11]
-
Cyclodextrin Inclusion Complexes: Encapsulating pterostilbene within cyclodextrin molecules to enhance its water solubility.[12][13][14]
-
Solid Lipid Nanoparticles (SLNs): Using solid lipids to form nanoparticles that can protect pterostilbene and provide controlled release.[15]
-
Amorphous Solid Dispersions (ASDs): Dispersing pterostilbene in a polymer matrix in an amorphous (non-crystalline) state to improve its dissolution rate.[4][16]
-
Co-crystals: Creating a crystalline structure of pterostilbene with another molecule (a co-former) to improve its solubility and dissolution properties.[16][17]
Q4: Can administration with food affect pterostilbene's absorption?
A4: Yes, co-administration of pterostilbene with food can significantly improve its oral absorption. Food intake stimulates bile secretion, and the bile salts act as natural surfactants, increasing the solubilization of lipophilic compounds like pterostilbene in the gut.[13] Studies have shown that the bioavailability in a free-eating state can be three times higher than in a fasting state.[13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Drug Loading / Encapsulation Efficiency in Nanoparticles/Liposomes | 1. Poor solubility of pterostilbene in the lipid/polymer matrix. 2. Drug leakage during the formulation process (e.g., high-pressure homogenization, sonication). 3. Incorrect ratio of drug to carrier. | 1. Screen different lipids, oils, or polymers to find one with higher solubilizing capacity for pterostilbene. 2. Optimize process parameters: reduce homogenization pressure/time, control temperature to minimize drug degradation or leakage. 3. Methodically vary the drug-to-carrier ratio to find the optimal loading capacity. |
| Formulation Instability (e.g., Nanoemulsion Creaming, Particle Aggregation) | 1. Insufficient surfactant/emulsifier concentration. 2. Suboptimal homogenization leading to a wide particle size distribution. 3. Zeta potential of particles is too low (close to zero), leading to aggregation. | 1. Increase the concentration of the surfactant or try a combination of surfactants to better stabilize the interface.[18] 2. Increase the number of homogenization cycles or optimize pressure to achieve a smaller, more uniform particle size (typically <200 nm for nanoemulsions).[3][10] 3. Adjust the pH of the aqueous phase or add a charged surfactant to increase the absolute value of the zeta potential. |
| High Variability in In Vivo Pharmacokinetic Data | 1. Inconsistent dosing volume or technique (e.g., oral gavage). 2. Animal stress affecting gastrointestinal motility and absorption. 3. Food intake not properly controlled (fasting vs. fed state).[13] 4. Issues with blood sample collection and processing. | 1. Ensure all personnel are thoroughly trained in the dosing technique. Use calibrated equipment for accurate volume administration. 2. Allow animals to acclimate properly and handle them consistently to minimize stress. 3. Strictly adhere to the study protocol regarding fasting or feeding schedules, as this significantly impacts pterostilbene absorption.[13] 4. Process blood samples consistently and promptly. Ensure proper use of anticoagulants and standardize storage conditions (-80°C) to prevent pterostilbene degradation. |
| Poor Pterostilbene Recovery from Biological Samples (Plasma, Tissue) | 1. Inefficient protein precipitation or liquid-liquid extraction. 2. Adsorption of pterostilbene to labware (e.g., plastic tubes). 3. Degradation of pterostilbene during sample processing. | 1. Optimize the extraction method. Test different organic solvents (e.g., acetonitrile, ethyl acetate) for protein precipitation or extraction. Solid-phase extraction (SPE) may offer higher and more consistent recovery.[19] 2. Use low-adsorption microcentrifuge tubes and pipette tips. 3. Keep samples on ice during processing. Protect from light if sensitivity is a concern. Use an internal standard to correct for recovery losses.[20] |
Data on Pterostilbene Bioavailability Enhancement
The following tables summarize quantitative data from various studies aimed at improving pterostilbene's bioavailability.
Table 1: Comparison of Oral Bioavailability of Pterostilbene vs. Resveratrol in Rats
| Compound | Dose | Oral Bioavailability (%) | Reference |
| Pterostilbene | Equimolar to Resveratrol | ~80% | [5][6] |
| Resveratrol | Equimolar to Pterostilbene | ~20% | [5][6] |
Table 2: Pharmacokinetic Parameters for Different Pterostilbene Formulations in Animal Models
| Formulation | Animal Model | Dose | Key Finding / Improvement | Reference |
| Pterostilbene Suspension | Rat | 15.9 ± 7.8% (F) | Baseline for comparison. | [13] |
| HP-β-Cyclodextrin Solution | Rat | 59.2 ± 19.6% (F) | ~3.7-fold increase in bioavailability vs. suspension. | [13] |
| Nanoemulsion | In Vitro Model | N/A | Bioaccessibility of 84.9% vs. 8.5% for aqueous suspension. | [3] |
| Picolinic Acid Co-crystal | Rat | N/A | 9.9-fold increase in relative bioavailability vs. commercial solid form. | [16] |
| Folate-Modified Micelles | Rat | N/A | Drug Targeting Index (DTI) to the brain was 4.89, showing enhanced brain uptake. | [21] |
F = Absolute Bioavailability
Experimental Protocols
Protocol 1: Preparation of Pterostilbene-Loaded Nanoemulsion (Low-Energy Method)
This protocol is a generalized procedure based on principles of self-emulsifying drug delivery systems (SEDDS).[18][22]
-
Materials:
-
Pterostilbene (>98% purity)
-
Oil phase (e.g., Medium Chain Triglycerides, Ethyl Oleate)
-
Surfactant (e.g., Cremophor EL, Polysorbate 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol P, Propylene Glycol)
-
Deionized water
-
-
Procedure:
-
Screening: Determine the solubility of pterostilbene in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Formulation: Prepare an isotropic mixture of the oil, surfactant, and co-surfactant. Heat gently (40-50°C) if necessary to ensure homogeneity.
-
Drug Loading: Dissolve the pterostilbene in the excipient mixture with continuous stirring until a clear, homogenous solution is formed. This is the pre-concentrate (SEDDS).
-
Emulsification: To form the nanoemulsion, add the pre-concentrate dropwise into a specific volume of deionized water at room temperature with gentle magnetic stirring. The system should spontaneously form a fine, bluish-white emulsion.
-
Characterization:
-
Droplet Size & Zeta Potential: Analyze using Dynamic Light Scattering (DLS). Aim for a mean droplet size < 200 nm and a polydispersity index (PDI) < 0.3.
-
Morphology: Visualize droplets using Transmission Electron Microscopy (TEM).
-
Drug Content: Quantify the amount of pterostilbene in the formulation using a validated HPLC method to confirm loading efficiency.
-
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for evaluating the oral bioavailability of a pterostilbene formulation.
-
Animals:
-
Male Sprague-Dawley rats (200-250 g).
-
House animals under standard conditions with a 12h light/dark cycle.
-
-
Procedure:
-
Acclimation: Allow animals to acclimate for at least one week before the experiment.
-
Fasting: Fast the rats overnight (12-18 hours) before dosing but allow free access to water.
-
Dosing:
-
Oral Group: Administer the pterostilbene formulation (e.g., nanoemulsion, control suspension) via oral gavage at a predetermined dose (e.g., 56 mg/kg).[17]
-
Intravenous (IV) Group: Administer a sterile, solubilized form of pterostilbene via the tail vein at a lower dose (e.g., 11.2 mg/kg) to determine absolute bioavailability.[5]
-
-
Blood Sampling: Collect blood samples (~0.25 mL) from the suborbital venous plexus or tail vein into heparinized tubes at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[23]
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
-
Analysis:
-
Sample Preparation: Extract pterostilbene from plasma using protein precipitation (e.g., with cold acetonitrile) or liquid-liquid extraction.[20] Use an internal standard for accurate quantification.
-
Quantification: Analyze pterostilbene concentration using a validated HPLC or UPLC-MS method.[20][24][25]
-
Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).
-
Bioavailability Calculation: Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Visualizations
Caption: Experimental workflow for developing and evaluating a novel pterostilbene delivery system.
Caption: Relationship between pterostilbene's bioavailability challenges and formulation solutions.
Caption: Pterostilbene inhibits the NF-κB inflammatory signaling pathway.[26]
References
- 1. Pterostilbene: pharmacokinetics and clinical applications_Chemicalbook [m.chemicalbook.com]
- 2. ovid.com [ovid.com]
- 3. mdpi.com [mdpi.com]
- 4. Amorphous Pterostilbene Delivery Systems Preparation—Innovative Approach to Preparation Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review of Pterostilbene Antioxidant Activity and Disease Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pterostilbene Pharmacokinetics [pterostilbene.com]
- 9. Changes in Liver Metabolome Induced by Pterostilbene and Resveratrol in a Rat Model of Liver Steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Characterization and In Vitro Prebiotic Activity of Pterostilbene/β-Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in Synthesis, Bioactivity, and Pharmacokinetics of Pterostilbene, an Important Analog of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comprehensive Analysis of Pterostilbene Metabolites In Vivo and In Vitro Using a UHPLC-Q-Exactive Plus Mass Spectrometer with Multiple Data-Mining Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 20. High-performance liquid chromatographic analysis of pterostilbene in biological fluids using fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Increased brain uptake of pterostilbene loaded folate modified micellar delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Formulation and In Vivo Evaluation of a Solid Self-Emulsifying Drug Delivery System Using Oily Liquid Tocotrienols as Model Active Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. UPLC-MS method for quantification of pterostilbene and its application to comparative study of bioavailability and tissue distribution in normal and Lewis lung carcinoma bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Frontiers | Pterostilbene in the treatment of inflammatory and oncological diseases [frontiersin.org]
Pterosterone Solubility Enhancement: A Technical Support Center for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pterosterone. The focus is on overcoming solubility challenges to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for experimental use?
This compound is a phytoecdysteroid, a class of steroid hormones found in plants. It is structurally similar to insect molting hormones and has gained interest for its potential anabolic and ergogenic effects. However, like many steroid compounds, this compound is lipophilic and has very low aqueous solubility, which presents a significant challenge for in vitro and in vivo studies. Poor solubility can lead to compound precipitation in aqueous culture media or physiological fluids, resulting in inaccurate dosing and unreliable experimental results.
Q2: What are the approximate solubility values of this compound in common laboratory solvents?
Direct solubility data for this compound is not widely published. However, data from the closely related and structurally identical ecdysteroid, 20-hydroxyecdysone (ecdysterone, C27H44O7), can be used as a reliable estimate.
| Solvent | Estimated Solubility | Notes |
| Water | Very low (~0.084 mg/mL) | This compound is poorly soluble in aqueous solutions. |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Low | While one source reports ~10 mg/mL for 20-hydroxyecdysone, this is likely under specific buffered conditions and may not represent typical physiological buffers. Researchers should determine the solubility in their specific buffer system. |
| Ethanol | ~25 mg/mL | A good solvent for preparing high-concentration stock solutions. |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | A common solvent for preparing high-concentration stock solutions. |
| Methanol | Soluble | Often used in the extraction and purification of ecdysteroids. |
Q3: My this compound is precipitating in my cell culture medium. What are the common causes and how can I troubleshoot this?
Precipitation of this compound in cell culture media is a frequent issue. The primary causes and troubleshooting steps are outlined below.
-
Issue: Immediate Precipitation Upon Dilution
-
Cause: "Solvent Shock." This occurs when a concentrated stock solution in an organic solvent (like DMSO or ethanol) is rapidly diluted into the aqueous cell culture medium. The drastic change in solvent polarity causes the hydrophobic compound to crash out of solution.
-
Troubleshooting Steps:
-
Warm the Media: Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.
-
Gradual Dilution: Instead of adding the stock directly to the full volume of media, perform a serial dilution. For example, add the stock to a smaller volume of media first, mix gently, and then add this to the final culture volume.
-
Reduce Stock Concentration: Prepare a more dilute stock solution. This will necessitate adding a larger volume to your culture, but it lessens the localized concentration shock. Ensure the final solvent concentration remains non-toxic to your cells (typically <0.5% for DMSO and ethanol).
-
Increase Mixing: Add the stock solution dropwise to the vortex of the media while gently stirring or swirling.
-
-
-
Issue: Precipitation Over Time During Incubation
-
Cause: Exceeding Saturation Solubility. The final concentration of this compound in the medium may be above its thermodynamic solubility limit under your specific culture conditions (pH, temperature, media components).
-
Troubleshooting Steps:
-
Verify with a Cell-Free Control: Prepare the final concentration of this compound in your cell culture medium without cells and incubate under the same conditions. Observe for precipitation at various time points to confirm it's a solubility issue and not a result of cellular metabolism or interaction.
-
Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiments.
-
Consider Serum Concentration: Components in fetal bovine serum (FBS), such as albumin, can bind to and help solubilize hydrophobic compounds. If using serum-free media, this could be a contributing factor. Conversely, in some instances, interactions with serum proteins can also promote precipitation.
-
-
Solubility Enhancement Strategies
For experiments requiring higher concentrations of this compound than achievable in simple aqueous or solvent-cosolvent systems, several enhancement strategies can be employed.
Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules like this compound, forming an "inclusion complex" that is water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.
Quantitative Improvement: Studies on the similar compound 20-hydroxyecdysone have shown that complexation with HP-β-CD can increase aqueous solubility by approximately 3-fold. Other β-cyclodextrin complexes have demonstrated solubility enhancements of over 100-fold.
Solid Dispersions
A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier matrix. This can be achieved by methods such as solvent evaporation or melting. The drug exists in an amorphous state, which has higher energy and thus greater aqueous solubility than the crystalline form.
Quantitative Improvement: While specific data for this compound is limited, solid dispersions of other poorly soluble steroids have shown significant increases in solubility. For example, solid dispersions of progesterone with HPMCAS increased its solubility from 34.21 to 82.13 μg/mL.
Nanoformulations
Nanoformulations, such as nanoemulsions, encapsulate the lipophilic drug in tiny droplets, increasing the surface area for dissolution and improving bioavailability.
Quantitative Improvement: A nanoemulsion formulation of the related compound pterostilbene was shown to significantly improve its stability and in vitro release compared to a suspension.
Experimental Protocols
Protocol 1: Preparation of this compound-HP-β-Cyclodextrin Inclusion Complex (Kneading Method)
This method is simple and avoids the use of large volumes of organic solvents.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol or Methanol
-
Mortar and pestle
Methodology:
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD. A 1:1 or 1:2 ratio is a common starting point.
-
Mixing: Place the accurately weighed HP-β-CD into a mortar.
-
Kneading: Add a small amount of a water:ethanol (or methanol) mixture (e.g., 50:50 v/v) to the HP-β-CD to form a paste.
-
Incorporation: Add the weighed this compound to the paste and knead thoroughly for 30-60 minutes. The mixture should remain a paste; add small amounts of the solvent mixture if it becomes too dry.
-
Drying: The resulting paste is spread in a thin layer on a glass dish and dried under vacuum or in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Final Product: The dried complex is ground into a fine powder and stored in a desiccator.
Protocol 2: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
This method is suitable for heat-sensitive compounds.
Materials:
-
This compound
-
A hydrophilic polymer carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl Methylcellulose (HPMC))
-
A suitable solvent (e.g., ethanol, methanol)
-
Rotary evaporator
Methodology:
-
Dissolution: Dissolve both the this compound and the carrier polymer (e.g., in a 1:4 drug-to-carrier weight ratio) in a sufficient volume of the chosen solvent in a round-bottom flask. Ensure complete dissolution.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
-
Drying: A thin film of the solid dispersion will form on the wall of the flask. Further dry the solid mass under vacuum for 24 hours to remove any residual solvent.
-
Final Product: Scrape the dried solid dispersion from the flask, pulverize it into a fine powder, and pass it through a sieve. Store in a desiccator.
Visualizations
Troubleshooting Workflow for this compound Precipitation
Caption: A workflow diagram for troubleshooting this compound precipitation.
This compound Signaling Pathway (Hypothesized)
This compound, as a phytoecdysteroid, is believed to exert its effects primarily through the ecdysone receptor (EcR), a nuclear receptor. The canonical signaling pathway is as follows:
Caption: The canonical signaling pathway of this compound via the ecdysone receptor.
Overcoming matrix effects in Pterosterone quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in Pterosterone quantification.
Frequently Asked Questions (FAQs)
Q1: What is the "matrix effect" in the context of this compound quantification?
A: The matrix effect is the alteration of the analytical signal of this compound caused by co-eluting, interfering components present in the sample matrix.[1][2] This phenomenon can lead to either suppression or enhancement of the ionization of this compound in the mass spectrometer source, ultimately affecting the accuracy, precision, and sensitivity of the quantification.[1][3][4] It is a significant challenge, particularly in complex biological matrices like plasma, serum, or tissue homogenates.[5]
Q2: How can I determine if my this compound assay is affected by matrix effects?
A: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is the post-column infusion technique.[6] This involves infusing a constant flow of a this compound standard solution into the mass spectrometer while a blank, extracted sample matrix is injected into the LC system. Any dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively.[6]
Quantitatively, the matrix effect can be evaluated by comparing the peak area of this compound in a standard solution to the peak area of this compound spiked into an extracted blank matrix sample at the same concentration.[6] A significant difference between the two indicates the presence of a matrix effect.
Q3: What are the common sources of matrix effects in bioanalytical samples?
A: The primary sources of matrix effects are endogenous and exogenous components in the biological sample that co-extract with this compound.[5] Common culprits include:
-
Phospholipids: Abundant in plasma and serum, they are notorious for causing ion suppression.[1][5]
-
Salts and buffers: Can alter the ionization efficiency in the mass spectrometer source.[2]
-
Other endogenous molecules: Such as other steroids, lipids, and metabolites that may have similar properties to this compound and co-elute.[5]
-
Anticoagulants and other additives: Used during sample collection and processing.
Troubleshooting Guide
Issue: Poor reproducibility and accuracy in my this compound quantification.
This is a common symptom of unaddressed matrix effects. The following troubleshooting steps can help identify and mitigate the issue.
Q4: My this compound signal is suppressed. How can I improve it?
A: Ion suppression is a frequent challenge. Consider the following strategies, starting with sample preparation:
-
Improve Sample Cleanup: A more rigorous sample preparation method can remove interfering components. While protein precipitation is a quick method, it is often insufficient for removing phospholipids.[3][5] Consider switching to or optimizing:
-
Liquid-Liquid Extraction (LLE): Can be optimized by adjusting the pH and using different organic solvents to selectively extract this compound while leaving interfering substances behind.[5]
-
Solid-Phase Extraction (SPE): Offers a more selective cleanup by using a sorbent that retains this compound while allowing matrix components to be washed away.[5] Different SPE sorbents (e.g., C18, mixed-mode) should be tested.
-
-
Chromatographic Separation:
-
Optimize the Gradient: A slower, more optimized gradient can help separate this compound from co-eluting matrix components.
-
Change the Column: A column with a different chemistry or a longer column may provide better resolution.
-
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[7] However, ensure that the diluted this compound concentration is still above the lower limit of quantification (LLOQ).
The following diagram illustrates a troubleshooting workflow for ion suppression:
Caption: Troubleshooting workflow for ion suppression.
Q5: How do I choose the right internal standard to compensate for matrix effects?
A: The ideal internal standard (IS) is a stable isotope-labeled (SIL) this compound (e.g., this compound-d3, 13C3-Pterosterone).[][9] A SIL-IS has nearly identical chemical and physical properties to this compound, meaning it will co-elute and experience the same matrix effects.[10] Because the mass spectrometer can distinguish between the labeled and unlabeled forms, the SIL-IS can effectively normalize for signal variations caused by the matrix, as well as for variability in sample preparation and injection volume.[9][10]
If a SIL-IS is not available, a structural analog can be used, but it is crucial that it co-elutes with this compound and behaves similarly in the ion source.[11] However, this is a less ideal approach as the analog may not perfectly mimic the ionization behavior of this compound in the presence of matrix effects.[11]
Data Presentation
Table 1: Comparison of Sample Preparation Methods for this compound Quantification in Human Plasma
| Sample Preparation Method | Average Matrix Effect (%)* | This compound Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Protein Precipitation (PPT) | -45 (Suppression) | 95 | 12.5 |
| Liquid-Liquid Extraction (LLE) | -20 (Suppression) | 85 | 6.8 |
| Solid-Phase Extraction (SPE) | -5 (Minimal Effect) | 90 | 3.2 |
*Matrix Effect (%) = (Peak area in matrix / Peak area in solvent - 1) x 100. Negative values indicate suppression.
This table demonstrates that while protein precipitation offers high recovery, it is most susceptible to significant matrix effects, leading to poor precision (high RSD). Solid-phase extraction provides the most effective removal of interfering matrix components, resulting in minimal matrix effect and the best precision.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol provides a general framework for SPE. Optimization of sorbent type, wash, and elution solvents is recommended.
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
Vortex to ensure homogeneity.
-
To 500 µL of plasma, add the stable isotope-labeled internal standard (SIL-IS).
-
Add 500 µL of 4% phosphoric acid to precipitate proteins and adjust pH.
-
Vortex for 30 seconds, then centrifuge at 4000 rpm for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute this compound and the SIL-IS with 1 mL of methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex, and transfer to an autosampler vial for LC-MS/MS analysis.
-
The following diagram outlines the SPE workflow:
Caption: Solid-Phase Extraction (SPE) workflow.
Protocol 2: LC-MS/MS Parameters for this compound Quantification
These are starting parameters and should be optimized for your specific instrumentation.
-
LC System: UPLC or HPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-3.0 min: 20% to 95% B
-
3.0-3.5 min: 95% B
-
3.5-4.0 min: 95% to 20% B
-
4.0-5.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: To be determined empirically (e.g., Q1: [M+H]+ -> Q3: fragment ion)
-
This compound-SIL-IS: To be determined empirically (e.g., Q1: [M+H]+ of labeled compound -> Q3: fragment ion)
-
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximal signal intensity.
By systematically applying these troubleshooting strategies and optimized protocols, researchers can effectively overcome matrix effects and achieve accurate and reliable quantification of this compound in complex biological samples.
References
- 1. droracle.ai [droracle.ai]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 9. Isotopically Labeled Steroid Standards [sigmaaldrich.com]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Pterosterone degradation pathways and prevention
Pterosterone Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information on the degradation pathways of this compound and strategies for its prevention. The content is structured in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the potential degradation pathways for this compound?
A: While specific degradation pathways for this compound are not extensively documented in scientific literature, we can infer potential routes based on its phytoecdysteroid structure.[1][2] Phytoecdysteroids are a class of polyhydroxylated ketosteroids.[1] Degradation is likely to occur through two primary mechanisms:
-
Microbial Degradation: In environmental or non-sterile conditions, bacteria can mineralize steroids.[3] A common route for androgen and progestogen degradation is the 9,10-seco pathway, which involves oxygen-dependent cleavage of the steroid's core ring structure.[3] It is plausible that this compound could be susceptible to similar microbial enzymatic actions.
-
Chemical Degradation: Like other steroids, this compound's stability can be compromised by chemical reactions such as:
-
Hydrolysis: Cleavage of ester or ether linkages, if present as conjugates. This compound itself has multiple hydroxyl groups that could be susceptible to reactions.
-
Oxidation: The presence of hydroxyl groups and a ketone functional group makes the molecule susceptible to oxidation, potentially leading to the formation of new carbonyl groups or ring cleavage.[4]
-
Photolysis: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.[5]
-
Q2: What are the primary environmental factors that can lead to this compound degradation?
A: The stability of this compound, like many complex organic molecules, is significantly influenced by its environment. Key factors to control are:
-
Temperature: Elevated temperatures accelerate the rate of chemical reactions, leading to faster degradation.[6]
-
pH: The pH of the solution can catalyze hydrolytic degradation. Steroids often show different stability profiles in acidic versus basic conditions.[7]
-
Light: Exposure to light, especially UV light, can cause photolytic degradation, breaking down the molecule's structure.[5]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the steroid nucleus.[4]
-
Enzymes: In biological matrices or in case of microbial contamination, enzymes like oxidoreductases and hydrolases can actively degrade this compound.[8]
Q3: How should I store this compound to ensure its long-term stability?
A: Proper storage is critical for maintaining the integrity of your this compound samples. The following guidelines are recommended:
| Storage Condition | Recommendation | Rationale |
| Form | Store as a lyophilized powder whenever possible. | The absence of water minimizes hydrolysis and microbial growth.[9] |
| Temperature | For long-term storage, use -20°C or -80°C. | Low temperatures significantly slow down chemical and enzymatic degradation rates. |
| Light | Store in amber vials or protect from light. | Prevents photolytic degradation. |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen). | Minimizes oxidative degradation. |
| Container | Use tightly sealed, high-quality glass or appropriate plastic vials. | Prevents contamination from moisture and air. |
Q4: What are the best practices for preventing this compound degradation in experimental solutions?
A: To maintain the stability of this compound in solution during your experiments, consider the following:
-
Solvent Selection: Use high-purity (HPLC-grade) solvents. The choice of solvent can impact stability. For some steroids, stability is greater in less polar organic solvents.
-
pH Control: Use buffers to maintain an optimal pH, which should be determined experimentally. For many compounds, a slightly acidic to neutral pH (pH 4-7) is often best.
-
Temperature Management: Prepare solutions on ice and store them at recommended temperatures (e.g., 2-8°C for short-term). Avoid repeated freeze-thaw cycles.
-
Use of Additives:
-
Antioxidants: Consider adding antioxidants like BHT (butylated hydroxytoluene) or ascorbic acid to quench free radicals and prevent oxidation, especially if your protocol involves long incubation times.
-
Chelating Agents: If metal-catalyzed oxidation is a concern, adding a chelating agent like EDTA may be beneficial.
-
-
Fresh Preparation: Prepare solutions fresh whenever possible. If solutions must be stored, do so under the recommended conditions (cold, dark, and tightly sealed).
Q5: I am observing unexpected degradation of this compound in my experiments. How can I troubleshoot this?
A: Unexpected degradation can compromise your results. Use the following Q&A guide to troubleshoot the issue:
-
Have you checked your storage conditions?
-
Yes: Proceed to the next question.
-
No: Verify that both your stock material and solutions are stored at the correct temperature, protected from light, and in appropriate containers. Improper storage is a common cause of degradation.
-
-
Is your solvent/buffer freshly prepared and of high quality?
-
Yes: Proceed to the next question.
-
No: Solvents can degrade over time or become contaminated. Prepare fresh solutions using HPLC-grade or higher purity reagents. Ensure the pH of your buffer is correct.
-
-
Could there be microbial contamination?
-
Yes: If working with biological samples or if sterility was not maintained, microbial enzymes could be degrading your compound. Filter-sterilize your solutions or add an antimicrobial agent if compatible with your experiment.
-
No: Proceed to the next question.
-
-
Are your experimental conditions too harsh?
-
Yes: High temperatures, extreme pH, or prolonged exposure to light during the experiment can cause degradation. Try to moderate these conditions if possible.
-
No: If you have ruled out the above, the issue may be with your analytical method.
-
-
Is your analytical method validated for stability?
-
Yes: Re-run your standards and controls to ensure the method is performing correctly.
-
No: Your analytical method itself (e.g., high temperature in a GC inlet) might be causing degradation. You may need to develop a stability-indicating method.[5]
-
Q6: What analytical methods are suitable for studying this compound degradation and identifying its byproducts?
A: A combination of chromatographic and spectroscopic techniques is generally required:
-
High-Performance Liquid Chromatography (HPLC): This is the primary tool for separating this compound from its degradation products and quantifying the extent of degradation.[10] A reverse-phase C18 column is often a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful technique couples the separation power of HPLC with the identification capabilities of mass spectrometry. It is essential for determining the molecular weights of degradation products and elucidating their structures.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of unknown degradation products, isolation of the impurity followed by NMR analysis is often necessary.[10]
-
UV-Visible Spectroscopy: Can be used to monitor the degradation process if the degradation products have different UV-Vis absorption spectra from the parent compound.[12]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.[5]
Objective: To assess the intrinsic stability of this compound and develop a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
HPLC-grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter, heating block/water bath, photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 1N HCl. Incubate at 60°C for 24 hours. Neutralize with 1N NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 1N NaOH. Incubate at 60°C for 8 hours. Neutralize with 1N HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat an aliquot of the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., in a photostability chamber) for a defined period.[10] Keep a control sample wrapped in foil.
-
Analysis: Analyze all samples, including a non-degraded control, by a suitable HPLC or LC-MS method to determine the percentage of degradation and the profile of degradation products.
Protocol 2: Long-Term Stability Testing of this compound
This protocol is for evaluating the stability of this compound under specific storage conditions over time, as recommended by ICH guidelines.[13][14]
Objective: To determine the re-test period or shelf life of this compound under defined storage conditions.
Materials:
-
This compound (solid form or in a specific formulation)
-
Stability chambers set to desired temperature/humidity conditions
-
Validated stability-indicating analytical method (e.g., HPLC)
Procedure:
-
Sample Preparation: Package the this compound sample in the intended container-closure system.
-
Storage Conditions: Place the samples in stability chambers at long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.
-
Time Points: Pull samples for analysis at predetermined time points.
-
Analysis: At each time point, analyze the samples using a validated stability-indicating method to quantify the amount of this compound remaining and measure the levels of any degradation products.
-
Data Evaluation: Plot the concentration of this compound versus time to determine the degradation kinetics and establish a shelf life.
Quantitative Data Summary
The following tables provide templates for summarizing stability data.
Table 1: Example Data from a Forced Degradation Study
| Stress Condition | Duration | Temperature | % this compound Degraded | Number of Degradation Products |
| 1N HCl | 24 hours | 60°C | 15.2% | 2 |
| 1N NaOH | 8 hours | 60°C | 45.8% | 3 |
| 3% H₂O₂ | 24 hours | 25°C | 8.5% | 1 |
| Heat | 48 hours | 80°C | 12.1% | 2 |
| UV Light | 7 days | 25°C | 22.4% | 3 |
Table 2: Example Data from a Long-Term Stability Study (at 25°C/60% RH)
| Time Point (Months) | % this compound Remaining (Assay) | Total Impurities (%) |
| 0 | 100.0% | < 0.1% |
| 3 | 99.8% | 0.2% |
| 6 | 99.5% | 0.5% |
| 12 | 99.1% | 0.9% |
| 24 | 98.2% | 1.8% |
Visualizations
Caption: Hypothetical microbial degradation pathway for a steroid like this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting flowchart for unexpected this compound degradation.
References
- 1. The phytochemical, biological, and medicinal attributes of phytoecdysteroids: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microbial degradation of steroid sex hormones: implications for environmental and ecological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biodegradation of fipronil: current state of mechanisms of biodegradation and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of Zearalenone by Essential Oils under In vitro Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate and chloramphenicol in their individual and combined pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical methods for the investigation of enzyme-catalyzed degradation of polyethylene terephthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. database.ich.org [database.ich.org]
- 10. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 12. ijmr.net.in [ijmr.net.in]
- 13. ema.europa.eu [ema.europa.eu]
- 14. ema.europa.eu [ema.europa.eu]
Technical Support Center: Pterosterone Sample Preparation
Welcome to the technical support center for pterosterone sample preparation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding artifact formation during their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during sample extraction, purification, and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate quantification important?
This compound is a phytoecdysteroid, a class of compounds found in some plants that are structurally similar to insect molting hormones. It is investigated for various potential pharmacological effects. Accurate quantification is crucial for reliable experimental results, understanding its biological activity, and ensuring the quality and safety of this compound-based products. Artifacts formed during sample preparation can lead to inaccurate measurements and misinterpretation of data.
Q2: What are the most common types of artifacts that can form during this compound sample preparation?
The most common artifacts are typically products of oxidation, degradation under acidic or basic conditions, and thermal decomposition. Given this compound's structure, which includes multiple hydroxyl groups and a ketone functional group, it is susceptible to various chemical transformations if not handled properly.
Q3: How can the extraction solvent affect the stability of this compound?
The choice of extraction solvent is critical. While polar solvents like methanol or ethanol are commonly used to extract polar phytoecdysteroids, prolonged exposure to certain solvents, especially at elevated temperatures, can potentially lead to degradation.[1][2][3] It is important to use high-purity solvents to avoid contaminants that could catalyze degradation reactions.
Q4: Can pH changes during sample preparation lead to artifact formation?
Yes, pH is a critical factor. This compound contains functional groups that can be sensitive to both acidic and basic conditions. Exposure to strong acids or bases during extraction or purification can lead to isomerization, dehydration, or other rearrangements of the steroid nucleus, resulting in the formation of artifacts.
Q5: Are there any known degradation products of this compound I should be aware of?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the reactivity of its functional groups and studies on similar ecdysteroids like 20-hydroxyecdysone, potential degradation products could include isomers, dehydrated forms, and oxidation products.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound sample preparation, leading to artifact formation.
| Observed Problem | Potential Cause | Recommended Solution |
| Appearance of unexpected peaks in chromatogram | Oxidation: this compound, like other steroids with hydroxyl groups, can be susceptible to oxidation, especially if exposed to air and light for extended periods. This can be exacerbated by the presence of metal ions. | - Work with fresh samples and minimize exposure to air and light.- Use amber vials for sample storage.- Consider adding antioxidants like ascorbic acid or BHT to the extraction solvent, but verify their compatibility with your analytical method.- Degas solvents before use. |
| Acid/Base Degradation: Traces of acid or base in glassware or solvents can catalyze degradation. | - Use thoroughly cleaned and neutralized glassware.- Ensure the pH of your sample and solvents is controlled, especially during concentration steps.- If pH adjustment is necessary, use a buffered system. | |
| Thermal Degradation: High temperatures during extraction or solvent evaporation can cause this compound to degrade. | - Use moderate temperatures for extraction and evaporation (e.g., below 40°C).- Consider using a rotary evaporator under vacuum for solvent removal to lower the boiling point.- Lyophilization (freeze-drying) can be a gentle alternative for removing aqueous solvents. | |
| Poor recovery of this compound | Incomplete Extraction: The polarity of this compound requires an appropriate solvent for efficient extraction from the plant matrix. | - Use polar solvents like methanol, ethanol, or a mixture of methanol/water or ethanol/water.- Employ extraction techniques that enhance solvent penetration, such as sonication or Soxhlet extraction, while carefully controlling the temperature.[1][2] |
| Adsorption to Surfaces: this compound may adsorb to glass or plastic surfaces, especially at low concentrations. | - Silanize glassware to reduce active sites for adsorption.- Use polypropylene tubes where appropriate and test for recovery. | |
| Inconsistent results between replicate samples | Sample Heterogeneity: Uneven distribution of this compound in the plant material. | - Thoroughly homogenize and grind the plant material to a fine powder before extraction to ensure representative sampling. |
| Variable Extraction Efficiency: Inconsistent extraction conditions between samples. | - Precisely control all extraction parameters, including solvent volume, extraction time, and temperature, for all samples. |
Experimental Protocols
Below are detailed methodologies for key experimental procedures, highlighting steps where artifact formation is a risk.
Protocol 1: General Extraction of this compound from Plant Material
-
Sample Preparation:
-
Dry the plant material (e.g., leaves, roots) at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried material into a fine, homogenous powder.
-
-
Extraction:
-
Weigh a precise amount of the powdered plant material.
-
Add a measured volume of a polar solvent (e.g., 80% methanol in water). A typical ratio is 1:10 (w/v).
-
Extract using a suitable method:
-
Maceration: Stir or shake the mixture at room temperature for a defined period (e.g., 24 hours).
-
Sonication: Place the mixture in an ultrasonic bath for a shorter duration (e.g., 3 x 30 minutes), monitoring the temperature to avoid excessive heating.
-
Soxhlet Extraction: Use a Soxhlet apparatus with the chosen solvent. Caution: This method uses continuous heating and may increase the risk of thermal degradation. Monitor the temperature of the heating mantle carefully.[1][2]
-
-
-
Filtration and Concentration:
-
Filter the extract to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 40°C.
-
Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up
-
Cartridge Selection:
-
Use a reversed-phase SPE cartridge (e.g., C18).
-
-
Conditioning:
-
Condition the cartridge by passing methanol followed by water through it.
-
-
Sample Loading:
-
Dissolve the concentrated extract from Protocol 1 in a small volume of the initial mobile phase for your analytical method (e.g., a low percentage of organic solvent in water).
-
Load the sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove highly polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with a stronger solvent (e.g., methanol or acetonitrile).
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
-
Visualizations
Logical Workflow for this compound Sample Preparation and Analysis
Caption: Workflow for this compound extraction and analysis.
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Optimizing Incubation Time for Pterosterone Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times for Pterosterone bioassays. The following sections offer detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and an overview of the relevant signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a phytoecdysteroid, a plant-derived analog of insect molting hormones. Its primary mechanism of action involves binding to and activating the Ecdysone Receptor (EcR), a nuclear receptor. Upon binding, the EcR forms a heterodimer with the Ultraspiracle protein (USP). This complex then binds to specific DNA sequences known as Ecdysone Response Elements (EcREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling cascade ultimately leads to various physiological responses, including the regulation of development, metabolism, and cell proliferation in insects. In mammalian cells, which lack a native EcR, this compound's effects are often studied using engineered cell lines that express the insect EcR.
Q2: What is a typical starting point for incubation time in a this compound bioassay?
A2: A typical starting point for incubation time in a this compound bioassay largely depends on the assay type and the endpoint being measured. For cell-based reporter gene assays, an incubation period of 24 to 48 hours is a common starting point to allow for sufficient time for receptor activation, downstream gene transcription, and accumulation of the reporter protein. For cell viability assays, incubation times of 24, 48, and 72 hours are frequently used to assess both acute and longer-term effects. For gene expression analysis using qPCR, shorter incubation times, ranging from 6 to 24 hours, may be sufficient to detect changes in the mRNA levels of target genes.
Q3: How does this compound concentration influence the optimal incubation time?
A3: this compound concentration and incubation time are often interdependent. Higher concentrations may elicit a detectable response in a shorter incubation period. Conversely, lower, more physiologically relevant concentrations might require a longer incubation time to produce a significant effect. It is crucial to perform a time-course experiment with a range of this compound concentrations to determine the optimal combination for your specific experimental goals.
Q4: Can the incubation time be too long? What are the potential consequences?
A4: Yes, an excessively long incubation time can lead to several issues. These include cytotoxicity, where this compound or the vehicle (e.g., DMSO) may become toxic to the cells, leading to decreased cell viability and confounding the results. Additionally, prolonged incubation can lead to the degradation of this compound in the culture medium, resulting in a diminished response over time. Secondary effects, unrelated to the primary mechanism of action, may also become more prominent with extended incubation.
Q5: What are some key downstream target genes of the ecdysteroid signaling pathway that can be used to monitor this compound activity?
A5: Several genes are known to be regulated by the ecdysone signaling pathway and can serve as markers for this compound activity. These are often categorized as early or late response genes. Some commonly studied target genes include:
-
Early Response Genes: E74, E75, and Broad-Complex (BR-C). These genes are rapidly induced by ecdysteroids and are themselves transcription factors that regulate downstream targets.
-
Late Response Genes: Genes involved in cellular processes like apoptosis, differentiation, and morphogenesis. The specific late response genes can be cell-type dependent.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or Low Signal | Incubation time is too short. | Increase the incubation time. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal duration. |
| This compound concentration is too low. | Increase the concentration of this compound. Perform a dose-response experiment to identify the EC50. | |
| Cell density is not optimal. | Optimize the cell seeding density. Too few cells will result in a weak signal, while over-confluent cells may respond poorly. | |
| Degraded this compound. | Prepare fresh this compound solutions for each experiment. Store stock solutions appropriately (e.g., at -20°C or -80°C, protected from light). | |
| Inefficient transfection (for reporter assays). | Optimize the transfection protocol, including the DNA-to-transfection reagent ratio and cell density at the time of transfection. | |
| High Background Signal | Contamination of reagents or cell culture. | Use sterile techniques and fresh, high-quality reagents. Regularly test cell lines for mycoplasma contamination. |
| "Leaky" reporter construct. | Use a reporter construct with a minimal promoter that has low basal activity in the absence of the inducer. | |
| Autofluorescence of compounds (in fluorescence-based assays). | Run a control with the compound in the absence of cells or with untransfected cells to measure background fluorescence. | |
| High Variability Between Replicates | Inconsistent cell seeding. | Ensure a homogenous cell suspension and use calibrated pipettes for accurate cell seeding. |
| Edge effects in multi-well plates. | To minimize evaporation, do not use the outer wells of the plate or fill them with sterile PBS. Ensure even temperature and humidity distribution in the incubator. | |
| Pipetting errors. | Use calibrated pipettes and be consistent with pipetting techniques. Prepare master mixes of reagents where possible. | |
| Unexpected Decrease in Signal at Longer Incubation Times | Cytotoxicity of this compound or vehicle. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel to your functional assay to assess cytotoxicity at different concentrations and incubation times. |
| Degradation of this compound. | Replenish the medium with fresh this compound for long-term experiments. | |
| Negative feedback regulation. | Some target genes may be subject to negative feedback loops, leading to a transient induction followed by repression. Analyze gene expression at multiple time points to capture the dynamic response. |
Quantitative Data on Incubation Time Effects
Optimizing incubation time is critical for obtaining reliable and reproducible data. The following tables summarize the effects of varying incubation times on different bioassay endpoints.
Table 1: Effect of Incubation Time on Cell Viability in the Presence of this compound Analogs
| Cell Line | Compound | Concentration (µM) | 24h (% Viability) | 48h (% Viability) | 72h (% Viability) |
| Ovarian Cancer Cells | Pterostilbene | 50 | ~90% | ~75% | ~60% |
| Ovarian Cancer Cells | Pterostilbene | 100 | ~70% | ~50% | ~40% |
| Lung Squamous Carcinoma | Pterostilbene | 25 | ~85% | ~70% | Not Reported |
| Lung Squamous Carcinoma | Pterostilbene | 50 | ~60% | ~45% | Not Reported |
Note: Data for Pterostilbene, a structurally related compound, is presented here as an example of time- and dose-dependent effects on cell viability. Similar optimization is recommended for this compound.
Table 2: Time-Course of Ecdysone-Inducible Gene Expression
| Gene | Peak Expression Time | Fold Induction (at peak) |
| E74 (early gene) | 4 - 6 hours | ~15-fold |
| E75 (early gene) | 4 - 6 hours | ~20-fold |
| BR-C (early gene) | 6 - 8 hours | ~10-fold |
| Late Response Genes | 12 - 48 hours | Variable |
Note: This table provides a general timeline for ecdysone-inducible gene expression based on studies of ecdysone and its analogs. The exact timing and magnitude of induction can vary depending on the specific ecdysteroid, its concentration, and the cell line used.
Experimental Protocols
Ecdysone-Responsive Reporter Gene Assay
This protocol describes a luciferase-based reporter gene assay to quantify the activity of this compound in insect cells (e.g., Spodoptera frugiperda Sf9 cells).
Materials:
-
Sf9 insect cells
-
Sf-900™ III SFM (serum-free medium)
-
This compound stock solution (in DMSO)
-
Ecdysone-responsive reporter plasmid (e.g., containing multiple EcREs upstream of a minimal promoter driving a luciferase gene)
-
EcR and USP expression plasmids (if not endogenously expressed at sufficient levels)
-
Transfection reagent suitable for insect cells (e.g., Cellfectin® II)
-
96-well white, clear-bottom assay plates
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Seed Sf9 cells in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of Sf-900™ III SFM. Allow cells to attach for 1 hour at 27°C.
-
Transfection:
-
Prepare the transfection mix according to the manufacturer's protocol. For each well, co-transfect the ecdysone-responsive reporter plasmid, EcR expression plasmid, and USP expression plasmid.
-
Add the transfection mix to the cells and incubate for 4-6 hours at 27°C.
-
Remove the transfection mix and add 100 µL of fresh Sf-900™ III SFM.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in Sf-900™ III SFM.
-
24 hours post-transfection, remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Ponasterone A).
-
-
Incubation: Incubate the plate at 27°C for the desired incubation time (e.g., 24, 48, or 72 hours).
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells).
-
Normalize the data if an internal control was used.
-
Plot the relative luminescence units (RLU) against the this compound concentration to generate a dose-response curve.
-
Compare the results from different incubation times to determine the optimal time point.
-
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This protocol outlines the steps to measure the expression of this compound target genes in Sf9 cells.
Materials:
-
Sf9 insect cells
-
Sf-900™ III SFM
-
This compound stock solution (in DMSO)
-
6-well plates
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit)
-
qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix)
-
Gene-specific primers for target genes (e.g., E74, E75) and a reference gene (e.g., Actin or GAPDH)
-
qPCR instrument
Procedure:
-
Cell Seeding and Treatment:
-
Seed Sf9 cells in 6-well plates at a density of 1 x 10^6 cells/well in 2 mL of Sf-900™ III SFM. Allow cells to attach overnight at 27°C.
-
Treat the cells with the desired concentration of this compound or vehicle control (DMSO).
-
-
Incubation: Incubate the plates at 27°C for various time points (e.g., 0, 6, 12, 24 hours).
-
RNA Extraction:
-
At each time point, harvest the cells and extract total RNA using an RNA extraction kit according to the manufacturer's protocol.
-
Quantify the RNA concentration and assess its purity.
-
-
cDNA Synthesis:
-
Synthesize cDNA from an equal amount of RNA from each sample using a cDNA synthesis kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing the qPCR master mix, gene-specific primers, and cDNA.
-
Run the qPCR reaction on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).
-
Calculate the relative gene expression using the 2^-ΔΔCt method, comparing the this compound-treated samples to the vehicle control at each time point.
-
Plot the relative gene expression against the incubation time to visualize the time-course of gene induction.
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound, as an ecdysteroid, activates a well-characterized signaling cascade. The diagram below illustrates the key steps in this pathway.
Caption: this compound signaling pathway.
Experimental Workflow for Optimizing Incubation Time
The following diagram outlines a logical workflow for determining the optimal incubation time for a this compound bioassay.
Caption: Workflow for optimizing incubation time.
Validation & Comparative
Pterosterone vs. Ecdysone: A Comparative Guide to Bioactivity
For researchers, scientists, and drug development professionals navigating the complex world of ecdysteroids, understanding the nuanced differences in bioactivity between analogues is paramount. This guide provides a detailed, objective comparison of pterosterone and ecdysone, focusing on their performance in various biological assays and supported by experimental data.
At a Glance: Comparative Bioactivity
The relative potency of ecdysteroids is crucial for their potential applications. The following table summarizes the available quantitative data comparing the bioactivity of this compound and the principal insect molting hormone, 20-hydroxyecdysone (the most active form of ecdysone). The data is derived from the widely used Drosophila melanogaster BII cell bioassay, which measures the ability of a compound to activate the ecdysone receptor.
| Compound | EC50 (M) | Relative Potency (20-Hydroxyecdysone = 100) |
| 20-Hydroxyecdysone | 2.5 x 10-8 | 100 |
| This compound | 5.0 x 10-7 | 5 |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Unraveling the Mechanism: The Ecdysone Signaling Pathway
Both this compound and ecdysone exert their biological effects primarily through the ecdysone receptor (EcR), a member of the nuclear receptor superfamily. The canonical signaling pathway is a genomic mechanism that involves the following key steps:
-
Ligand Binding: The ecdysteroid (e.g., this compound or ecdysone) enters the target cell and binds to the Ligand-Binding Domain (LBD) of the EcR.
-
Heterodimerization: For high-affinity binding and subsequent DNA interaction, the EcR must form a heterodimer with the Ultraspiracle protein (USP), the insect ortholog of the vertebrate Retinoid X Receptor (RXR).
-
DNA Binding: The EcR/USP heterodimer binds to specific DNA sequences known as Ecdysone Response Elements (EcREs) located in the promoter regions of target genes.
-
Transcriptional Regulation: Upon ligand binding, the receptor complex undergoes a conformational change, leading to the recruitment of coactivator proteins and the initiation of transcription of downstream genes. This cascade of gene expression ultimately orchestrates physiological processes such as molting and metamorphosis.
While the genomic pathway is the primary mechanism, evidence also suggests the existence of non-genomic pathways where ecdysteroids can elicit rapid cellular responses through membrane-associated receptors, though these are less well-characterized.
Experimental Protocols: A Closer Look at the Methodology
The quantitative data presented in this guide is primarily derived from in vitro bioassays. Understanding the methodologies employed is crucial for interpreting the results accurately.
Drosophila melanogaster BII Cell Bioassay
This cell-based reporter gene assay is a standard method for determining the relative potency of ecdysteroid agonists.
Objective: To quantify the ability of a test compound to activate the ecdysone receptor and induce the expression of a reporter gene.
Methodology:
-
Cell Line: Drosophila melanogaster BII cells, which are responsive to ecdysteroids, are used.
-
Transfection: The cells are stably transfected with a construct containing an ecdysone-responsive promoter linked to a reporter gene (e.g., β-galactosidase or luciferase).
-
Treatment: The cells are incubated with varying concentrations of the test compounds (e.g., this compound, 20-hydroxyecdysone).
-
Incubation: The cells are incubated for a sufficient period to allow for receptor activation and reporter gene expression.
-
Lysis and Assay: The cells are lysed, and the activity of the reporter enzyme is measured using a suitable substrate.
-
Data Analysis: The dose-response curves are plotted, and the EC50 values are calculated to determine the potency of each compound.
Competitive Radioligand Binding Assay
This assay directly measures the affinity of a compound for the ecdysone receptor.
Objective: To determine the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) of a test compound for the EcR/USP heterodimer.
Methodology:
-
Receptor Preparation: The EcR and USP proteins are expressed and purified, often using an in vitro transcription/translation system or from insect cell lines.
-
Radioligand: A high-affinity radiolabeled ecdysteroid, such as [³H]ponasterone A, is used as the tracer.
-
Competition: The purified EcR/USP heterodimer is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., this compound or ecdysone).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 value is determined. The Kd can then be calculated using the Cheng-Prusoff equation.
Conclusion
The available data indicates that while both this compound and ecdysone (as 20-hydroxyecdysone) activate the ecdysone receptor, 20-hydroxyecdysone is significantly more potent in the Drosophila melanogaster BII cell bioassay. The roughly 20-fold lower EC50 value for 20-hydroxyecdysone suggests a higher binding affinity for the EcR/USP complex and/or greater efficacy in initiating the downstream transcriptional cascade.
For researchers and drug development professionals, this difference in bioactivity is a critical consideration. The choice between this compound and ecdysone will depend on the specific application, desired potency, and the biological system under investigation. Further studies employing a broader range of bioassays and targeting different insect species will be beneficial in providing a more comprehensive understanding of the comparative bioactivities of these important ecdysteroids.
In Vivo Validation of Phytoecdysteroid Anabolic Effects: A Comparative Analysis
A notable gap in current research is the absence of direct in vivo studies validating the anabolic effects of Pterosterone. To provide a functional comparison for researchers, this guide will focus on a closely related and extensively studied phytoecdysteroid, 20-hydroxyecdysone (20E) , and compare its performance with the well-established anabolic agent, Testosterone . This analysis is designed to offer a comprehensive overview of the available experimental data, methodologies, and signaling pathways for these compounds.
Comparative Analysis of Anabolic Effects: 20-Hydroxyecdysone vs. Testosterone
The anabolic potential of 20-hydroxyecdysone and Testosterone has been evaluated in various animal models. The following tables summarize key quantitative data from these in vivo studies, focusing on muscle growth and related physiological changes.
| Compound | Animal Model | Dosage & Administration | Duration | Key Anabolic Effects (Muscle Growth) | Reference |
| 20-Hydroxyecdysone | C57BL/6 Mice | 5 mg/kg/day (continuous infusion) | 5 days | Significant increase in triceps brachii mass (115 ± 8 mg vs. 88 ± 3 mg in control).[1] | [1] |
| 20-Hydroxyecdysone | Wistar Rats (Tenotomized) | 5 mg/kg/day (subcutaneous injection) | 7 days | Tended to attenuate the reduction of soleus muscle mass.[2] | [2] |
| Testosterone | C57BL/6 Mice (Orchiectomized) | Testosterone propionate implant | 8 weeks | Significant increase in gastrocnemius muscle fiber area.[3] | [3] |
| Testosterone | Female Rats | Testosterone propionate implant | Not specified | No significant effect on muscle weight.[4] | [4] |
| Testosterone | Healthy Young Men | Graded doses of testosterone enanthate | 20 weeks | Dose-dependent increases in quadriceps and vastus lateralis muscle volumes.[5] | [5] |
Detailed Experimental Protocols
20-Hydroxyecdysone In Vivo Anabolic Assessment in Mice
Objective: To determine the anabolic effects of continuous 20-hydroxyecdysone infusion on skeletal muscle mass in mice.[1]
Animal Model: Male C57BL/6 mice.
Experimental Groups:
-
Control Group: Continuous saline infusion.
-
Treatment Group: Continuous 20-hydroxyecdysone infusion (5 mg/kg/day).
Methodology:
-
Acclimation: Mice are acclimated to the housing conditions for a specified period.
-
Pump Implantation: Alzet® osmotic pumps are surgically implanted subcutaneously for continuous infusion of either saline or 20E.
-
Treatment Duration: The infusion is carried out for 5 or 15 days.
-
Tissue Collection: At the end of the treatment period, mice are euthanized, and various muscle groups (triceps brachii, tibialis anterior, biceps femoris, and gastrocnemius) are dissected and weighed.
-
Data Analysis: Muscle weights between the control and treatment groups are compared using appropriate statistical tests (e.g., t-test) to determine significant differences.
Testosterone-Induced Muscle Hypertrophy Assessment in Mice
Objective: To establish a mouse model for investigating the molecular mechanisms of testosterone-induced muscle growth.[3]
Animal Model: Adult male C57BL/6 mice.
Experimental Groups:
-
Normal Control: Vehicle (sterile distilled water) administration.
-
Sham Control: GnRH antagonist with an empty implant.
-
Treatment Group: GnRH antagonist with a 2 cm testosterone-filled implant.
Methodology:
-
Hormone Suppression: Mice in the sham and treatment groups receive a GnRH antagonist to suppress endogenous testosterone production.
-
Testosterone Administration: Testosterone-filled or empty silastic implants are placed subcutaneously.
-
Treatment Duration: The treatment is carried out for 2, 6, and 8 weeks.
-
Tissue Collection and Analysis: After the treatment period, mice are euthanized. The gastrocnemius muscles are collected, and muscle fiber cross-sectional area is determined through histological analysis.
-
Statistical Analysis: Statistical analysis (e.g., ANOVA) is used to compare muscle fiber area among the different groups and time points.
Signaling Pathways and Experimental Workflow
The anabolic effects of both phytoecdysteroids and androgens are mediated by complex signaling pathways within muscle cells, ultimately leading to increased protein synthesis and muscle hypertrophy. The following diagrams illustrate these pathways and a general experimental workflow for their in vivo validation.
Caption: General experimental workflow for in vivo anabolic studies.
Caption: Anabolic signaling pathways of phytoecdysteroids and androgens.
References
- 1. Continuous Infusion of 20-Hydroxyecdysone Increased Mass of Triceps Brachii in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of 20-Hydroxyecdysone on Proteolytic Regulation in Skeletal Muscle Atrophy | In Vivo [iv.iiarjournals.org]
- 3. Mouse model of testosterone-induced muscle fiber hypertrophy: involvement of p38 mitogen-activated protein kinase-mediated Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Testosterone and muscle hypertrophy in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
A Comparative Analysis of Pterosterone and Other Phytoecdysteroids: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Pterosterone and other prominent phytoecdysteroids, focusing on their anabolic potential and underlying mechanisms of action. While research into the anabolic properties of phytoecdysteroids has identified several potent compounds, there is a notable lack of quantitative data on the biological activity of this compound in this context. This document summarizes the available experimental data for well-studied phytoecdysteroids, presents detailed experimental protocols for their evaluation, and visualizes key signaling pathways and workflows.
Introduction to Phytoecdysteroids
Phytoecdysteroids are a class of plant-derived steroids that are structurally similar to insect molting hormones.[1][2] These compounds have garnered significant interest in the scientific community for their diverse pharmacological activities, including anabolic, anti-inflammatory, antioxidant, and neuroprotective effects.[3][4] Unlike synthetic anabolic-androgenic steroids, phytoecdysteroids are not believed to bind to the androgen receptor, and thus may offer a safer profile for therapeutic applications aimed at promoting muscle growth and combating muscle wasting conditions.[5][6]
The most studied phytoecdysteroid is 20-hydroxyecdysone (also known as ecdysterone), but other compounds such as turkesterone and cyasterone are considered to be even more potent in their anabolic effects.[1] The primary mechanism underlying the anabolic activity of these compounds is believed to be the activation of the PI3K/Akt/mTOR signaling pathway, a central regulator of muscle protein synthesis.[7]
Comparative Analysis of Anabolic Activity
Table 1: Comparative Anabolic Activity of Phytoecdysteroids [3]
| Compound Name | Anabolic Activity (log(AA)) |
| This compound | Data Not Available |
| 20-Hydroxyecdysone | 1.69 |
| Turkesterone | 1.85 |
| Cyasterone | 1.82 |
| Ecdysone | 1.58 |
| Ponasterone A | 1.76 |
| 2-Deoxy-20-hydroxyecdysone | 1.65 |
| Integristerone A | 1.72 |
| Viticosterone E | 1.70 |
| Sileneoside A | 1.62 |
| Ajugasterone C | 1.78 |
| Makisterone A | 1.68 |
| Polypodine B | 1.60 |
| Stachysterone C | 1.73 |
| α-Ecdysone | 1.55 |
| 22-epi-Ecdysone | 1.59 |
| 25-Deoxy-20-hydroxyecdysone | 1.63 |
| 20-Hydroxyecdysone-22-acetate | 1.67 |
| 20-Hydroxyecdysone-3,22-diacetate | 1.64 |
| 2-Deoxyecdysone | 1.61 |
| 3-epi-20-Hydroxyecdysone | 1.66 |
| 5β-Hydroxy-20-hydroxyecdysone | 1.57 |
| 14-Deoxy-20-hydroxyecdysone | 1.54 |
| 20,26-Dihydroxyecdysone | 1.56 |
Note: Anabolic activity (AA) is expressed in logarithmic molar units (log(AA)) derived from in vivo experiments in rats measuring radioactivity uptake (cpm/g) in target tissues following administration of each compound at 5 mg/kg. Higher values indicate greater anabolic activity.
Signaling Pathways of Phytoecdysteroid Action
The anabolic effects of phytoecdysteroids are primarily mediated through the activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[7] This pathway is a crucial regulator of cell growth, proliferation, and protein synthesis.
Caption: Phytoecdysteroid-induced PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to evaluate the anabolic activity of phytoecdysteroids.
In Vivo Assessment of Anabolic Activity in a Rat Model
This protocol is based on methodologies frequently cited in the literature for assessing the anabolic and myotrophic activity of phytoecdysteroids.[3]
1. Animal Model and Acclimatization:
-
Species: Male Wistar or Sprague-Dawley rats (immature, weight 70-80g, or adult).
-
Housing: House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to standard chow and water.
-
Acclimatization: Allow a 7-day acclimatization period before the start of the experiment.
-
Optional: For specific studies on androgenic versus anabolic effects, surgical castration may be performed, followed by a recovery period.
2. Experimental Groups and Dosing:
-
Groups:
-
Control group (vehicle only, e.g., 0.5% carboxymethyl cellulose).
-
Phytoecdysteroid treatment groups (e.g., this compound, 20-Hydroxyecdysone, Turkesterone) at various doses (e.g., 5 mg/kg body weight).
-
Positive control group (e.g., a known anabolic agent like methandienone).
-
-
Administration: Administer compounds orally via gavage once daily for a specified period (e.g., 7-21 days).
3. Measurement of Anabolic Effects:
-
Body Weight: Record body weight daily.
-
Tissue Collection: At the end of the treatment period, euthanize the animals and carefully dissect and weigh key anabolic-sensitive tissues, including the levator ani muscle, soleus muscle, gastrocnemius muscle, and heart. For androgenic assessment, also collect and weigh the seminal vesicles and prostate.
-
Protein Synthesis Measurement (Radiolabeled Amino Acid Incorporation):
-
24 hours before sacrifice, administer an intraperitoneal injection of a radiolabeled amino acid (e.g., [¹⁴C]glycine or [³H]leucine).
-
After tissue collection, homogenize a portion of the tissue and precipitate the protein using trichloroacetic acid (TCA).
-
Wash the protein pellet to remove unincorporated radiolabel.
-
Quantify the radioactivity in the protein pellet using a scintillation counter.
-
Express the results as counts per minute per gram of tissue (cpm/g).
-
4. Data Analysis:
-
Compare the mean body weight gain and tissue weights between the control and treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Compare the incorporation of radiolabeled amino acids in the tissues of different groups.
In Vitro Assessment of Protein Synthesis in C2C12 Myotubes
This protocol outlines a common in vitro method to assess the direct effects of phytoecdysteroids on muscle cell hypertrophy and protein synthesis.[8]
1. Cell Culture and Differentiation:
-
Cell Line: C2C12 mouse myoblasts.
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Seeding: Seed C2C12 myoblasts in 6-well plates at a density that allows them to reach approximately 80-90% confluency.
-
Differentiation: Upon reaching confluency, switch to a differentiation medium (DMEM with 2% horse serum and 1% penicillin-streptomycin) to induce myotube formation. Differentiate for 48-72 hours.
2. Phytoecdysteroid Treatment:
-
Prepare stock solutions of the phytoecdysteroids (e.g., this compound, 20-Hydroxyecdysone) in a suitable solvent (e.g., DMSO).
-
Dilute the stock solutions in the differentiation medium to the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Replace the medium of the differentiated myotubes with the phytoecdysteroid-containing medium and incubate for a specified period (e.g., 24-48 hours).
3. Measurement of Myotube Hypertrophy and Protein Synthesis:
-
Myotube Diameter Measurement:
-
Fix the cells with 4% paraformaldehyde.
-
Capture images of the myotubes using a microscope with an integrated camera.
-
Measure the diameter of at least 50-100 myotubes per treatment group using image analysis software (e.g., ImageJ).
-
-
Western Blot Analysis of PI3K/Akt/mTOR Pathway:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt (Ser473), p70S6K (Thr389), 4E-BP1 (Thr37/46)).
-
Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an ECL detection system.
-
Quantify band intensities using densitometry software.
-
HPLC-Based Quantification of Phytoecdysteroids in Plant Extracts
This protocol provides a general framework for the extraction and quantification of phytoecdysteroids from plant material using High-Performance Liquid Chromatography (HPLC).[9][10]
1. Sample Preparation and Extraction:
-
Plant Material: Dry and finely powder the plant material (e.g., leaves, roots).
-
Extraction:
-
Extract the powdered material with methanol or ethanol (e.g., 10 ml/g of plant material) using sonication or reflux for a specified time (e.g., 1-2 hours).
-
Filter the extract and repeat the extraction process on the plant residue.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Solid-Phase Extraction (SPE) Cleanup (Optional):
-
Dissolve the crude extract in a suitable solvent.
-
Pass the solution through a C18 SPE cartridge to remove interfering compounds.
-
Wash the cartridge with a non-polar solvent to remove lipids.
-
Elute the phytoecdysteroids with a more polar solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
2. HPLC Analysis:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B). A typical gradient might be:
-
0-5 min: 15% B
-
5-25 min: 15-50% B
-
25-30 min: 50-100% B
-
30-35 min: 100% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 242 nm.
-
Injection Volume: 20 µL.
3. Quantification:
-
Prepare a series of standard solutions of the phytoecdysteroids of interest (e.g., this compound, 20-Hydroxyecdysone) at known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the amount of each phytoecdysteroid in the plant extract by comparing its peak area to the calibration curve.
Experimental Workflow Visualization
The following diagram illustrates a comprehensive workflow for the comparative analysis of phytoecdysteroids.
Caption: A comprehensive experimental workflow for phytoecdysteroid analysis.
Conclusion and Future Directions
The available evidence strongly suggests that several phytoecdysteroids, particularly Turkesterone and Cyasterone, possess significant anabolic properties, often exceeding those of the more commonly studied 20-hydroxyecdysone. These effects are primarily mediated through the activation of the PI3K/Akt/mTOR signaling pathway, leading to increased muscle protein synthesis.
A significant gap in the current body of research is the lack of quantitative data on the anabolic activity of this compound. Given its structural similarity to other active ecdysteroids, it is plausible that this compound also possesses anabolic properties. Therefore, future research should prioritize the in vivo and in vitro evaluation of this compound's effects on muscle growth and protein synthesis. Such studies would provide a more complete understanding of the structure-activity relationships within the phytoecdysteroid class and could lead to the identification of novel and potent anabolic agents for therapeutic development. Furthermore, detailed investigations into the specific molecular targets and potential off-target effects of these compounds are warranted to ensure their safety and efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of an in vitro bioassay to monitor growth and formation of myotubes in real time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The phytochemical, biological, and medicinal attributes of phytoecdysteroids: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Phytoecdysteroids Accelerate Recovery of Skeletal Muscle Function Following in vivo Eccentric Contraction-Induced Injury in Adult and Old Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dshs-koeln.de [dshs-koeln.de]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Pterosterone Cross-Reactivity in Steroid Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing use of phytoecdysteroids, such as pterosterone, in supplements and research necessitates a clear understanding of their potential interference with standard steroid immunoassays. This guide provides a comparative analysis of this compound's potential cross-reactivity in immunoassays for common mammalian steroid hormones like testosterone, cortisol, and estrogen. Due to a lack of direct quantitative studies on this compound cross-reactivity, this guide focuses on a structural comparison to predict potential interference and provides a framework for researchers to assess this issue in their own assays.
Executive Summary
Structural Comparison: this compound vs. Mammalian Steroids
The likelihood of cross-reactivity in an immunoassay is heavily influenced by the structural similarity between the target analyte and a potentially interfering compound. All steroids share a common four-ring core structure, known as the cyclopentanoperhydrophenanthrene nucleus.
| Steroid | Chemical Structure | Key Structural Features |
| This compound | [Insert Image of this compound Structure Here] | - C27 steroid with a complex, hydroxylated side chain at C17. - Multiple hydroxyl groups on the steroid nucleus and side chain. |
| Testosterone | [Insert Image of Testosterone Structure Here] | - C19 steroid. - Hydroxyl group at C17. - Ketone group at C3. |
| Estradiol | [Insert Image of Estradiol Structure Here] | - C18 steroid. - Aromatic A ring. - Hydroxyl groups at C3 and C17. |
| Cortisol | [Insert Image of Cortisol Structure Here] | - C21 steroid. - Hydroxyl groups at C11, C17, and C21. - Ketone groups at C3 and C20. |
Analysis of Structural Similarities and Differences:
While the core four-ring structure is conserved, the side chains and substitutions on this compound are significantly different from those of testosterone, estradiol, and cortisol. The specificity of the antibody used in an immunoassay is paramount. If an antibody is generated against the core steroid ring system, there is a higher probability of cross-reactivity with this compound. Conversely, if the antibody's binding site is directed towards the unique side chains of the target mammalian steroid, the likelihood of significant cross-reactivity with this compound is reduced.
Potential for Cross-Reactivity: A Qualitative Assessment
Based on the structural comparisons, we can make the following qualitative predictions:
| Immunoassay Target | Predicted Potential for this compound Cross-Reactivity | Rationale |
| Testosterone | Moderate | The shared steroid nucleus is a significant factor. However, the large and polar side chain of this compound at C17 is a major difference from the simple hydroxyl group of testosterone. |
| Estradiol | Low to Moderate | The presence of an aromatic A ring in estradiol is a key distinguishing feature that many anti-estradiol antibodies recognize, which this compound lacks. However, antibodies raised against other parts of the molecule could still show some cross-reactivity. |
| Cortisol | Moderate to High | Cortisol possesses multiple hydroxyl groups, similar to this compound. If the immunoassay antibody is not highly specific to the C17 side chain of cortisol, the potential for cross-reactivity with the heavily hydroxylated this compound molecule is considerable. |
It is crucial to reiterate that these are predictions. The actual degree of cross-reactivity can only be determined through experimental validation.
Experimental Protocol: Assessing this compound Cross-Reactivity in a Competitive ELISA
Researchers can determine the cross-reactivity of this compound in their specific steroid immunoassay by performing a competitive ELISA. The following is a generalized protocol.
Objective: To determine the percentage of cross-reactivity of this compound in a specific steroid (e.g., testosterone) competitive ELISA.
Materials:
-
Commercially available competitive ELISA kit for the steroid of interest (e.g., Testosterone ELISA Kit).
-
This compound standard of known purity and concentration.
-
The standard for the target steroid provided with the ELISA kit.
-
Appropriate solvents for dissolving this compound and the target steroid standard.
-
Standard laboratory equipment (pipettes, microplate reader, etc.).
Methodology:
-
Preparation of Standards:
-
Prepare a serial dilution of the target steroid standard as per the ELISA kit protocol to generate a standard curve.
-
Prepare a serial dilution of the this compound standard over a similar concentration range.
-
-
Assay Procedure:
-
Follow the protocol of the commercial ELISA kit.
-
In separate wells of the microplate, add the different concentrations of the target steroid standard.
-
In another set of wells, add the different concentrations of the this compound standard.
-
Run a zero standard (blank) containing only the assay buffer.
-
-
Data Analysis:
-
Measure the absorbance of each well using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the target steroid.
-
Determine the concentration of the target steroid that causes 50% inhibition of the maximum signal (IC50).
-
From the this compound dilution series, determine the concentration of this compound that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Target Steroid / IC50 of this compound) x 100
-
Visualizing the Workflow
The following diagram illustrates the general workflow for assessing immunoassay cross-reactivity.
Caption: Workflow for Determining this compound Cross-Reactivity.
Conclusion and Recommendations
The potential for this compound to cross-react in steroid immunoassays is a valid concern for researchers. While direct quantitative data is lacking, a structural comparison suggests a moderate to high potential for interference, particularly in cortisol assays. This guide underscores the critical need for assay validation when analyzing samples that may contain this compound or other phytoecdysteroids.
Recommendations for Researchers:
-
Be Aware of Potential Interference: When measuring steroid hormones in subjects consuming supplements containing phytoecdysteroids, consider the possibility of falsely elevated results.
-
Validate Your Assays: If this compound is expected in your samples, perform cross-reactivity experiments as outlined above.
-
Consider Alternative Methods: For critical applications, consider using more specific analytical methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to confirm immunoassay results. LC-MS/MS can distinguish between this compound and mammalian steroids based on their different masses and fragmentation patterns.
-
Request Information from Manufacturers: Contact the manufacturers of your immunoassay kits to inquire about any available data on cross-reactivity with phytoecdysteroids.
By taking these precautions, researchers can ensure the accuracy and reliability of their steroid hormone measurements in the presence of potentially interfering compounds like this compound.
Unveiling the Molecular Targets of Pterosterone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the molecular targets of Pterosterone, a naturally occurring phytoecdysteroid, with other well-characterized ecdysteroids. By presenting supporting experimental data, detailed methodologies, and clear visualizations of the involved signaling pathways, this document aims to facilitate a deeper understanding of this compound's mechanism of action and its potential for therapeutic applications.
Executive Summary
This compound, a member of the ecdysteroid family of steroid hormones found in plants, is presumed to exert its biological effects primarily through the ecdysone receptor (EcR), a nuclear receptor that regulates gene expression in insects. While direct quantitative binding data for this compound remains limited in publicly accessible literature, its activity can be inferred and compared to that of other well-studied ecdysteroids, such as 20-hydroxyecdysone (20E) and Ponasterone A. These compounds are known to activate the EcR, leading to a cascade of transcriptional events. This guide summarizes the available comparative data, outlines the key experimental protocols for assessing ecdysteroid activity, and visually represents the underlying molecular pathways.
Comparison of Ecdysteroid Activity on the Ecdysone Receptor
The ecdysone receptor (EcR) is a ligand-activated transcription factor that forms a heterodimer with the Ultraspiracle protein (USP) to regulate gene expression.[1] The binding of an ecdysteroid agonist to the ligand-binding pocket of EcR triggers a conformational change that leads to the recruitment of coactivators and the initiation of transcription of target genes.[1][2] The potency of different ecdysteroids is typically compared by measuring their half-maximal effective concentration (EC50) in cell-based reporter gene assays or their binding affinity (Kd or Ki) in radioligand binding assays.
| Compound | Cell Line | Assay Type | EC50 | Reference |
| 20-Hydroxyecdysone | S2 (Drosophila melanogaster) | Luciferase Reporter Assay | -4.9 log(M) | [3] |
| Sf9 (Spodoptera frugiperda) | Luciferase Reporter Assay | -4.21 log(M) | [3] | |
| Ponasterone A | S2 (Drosophila melanogaster) | Luciferase Reporter Assay | -5.57 log(M) | [3] |
| Sf9 (Spodoptera frugiperda) | Luciferase Reporter Assay | -5.27 log(M) | [3] |
Note: The EC50 values are presented as the negative logarithm of the molar concentration. A more negative value indicates higher potency.
Based on the data, Ponasterone A is significantly more potent than 20-hydroxyecdysone in activating the ecdysone receptor in both dipteran (S2) and lepidopteran (Sf9) cell lines.[3] It has been reported that Ponasterone A has an approximately eight-fold higher affinity for the ecdysone receptor than 20-hydroxyecdysone.[2] Given that this compound shares the core ecdysteroid structure, it is hypothesized to also bind to and activate the ecdysone receptor, though its relative potency compared to 20E and Ponasterone A requires direct experimental determination.
Signaling Pathway of Ecdysteroid Action
The binding of an ecdysteroid agonist to the EcR/USP heterodimer initiates a signaling cascade that results in the transcription of ecdysone-responsive genes. This pathway is a key regulator of insect development and metamorphosis.[4]
Caption: Ecdysteroid signaling pathway initiated by this compound binding.
Experimental Protocols
To confirm the molecular targets of this compound and quantify its activity, the following experimental protocols are commonly employed.
Cell-Based Reporter Gene Assay
This assay measures the ability of a compound to activate the ecdysone receptor and induce the expression of a reporter gene.
Principle: Insect or mammalian cells are co-transfected with plasmids expressing the EcR and USP proteins, along with a reporter plasmid containing a luciferase or β-galactosidase gene under the control of an ecdysone-responsive promoter. Upon activation of the EcR/USP complex by a ligand, the reporter gene is transcribed, and the resulting protein's activity can be quantified.[3][5]
Detailed Methodology (using Drosophila S2 cells):
-
Cell Culture: Drosophila Schneider 2 (S2) cells are cultured in Schneider's Drosophila Medium supplemented with 10% fetal bovine serum at 25°C.[6]
-
Transfection: S2 cells are seeded in 96-well plates and co-transfected with an EcR expression vector, a USP expression vector, and a reporter plasmid (e.g., pERE-Luc, containing luciferase under the control of an ecdysone response element). Transfection can be performed using a suitable reagent like calcium phosphate or a lipid-based transfection reagent.[7]
-
Compound Treatment: After 24 hours of transfection, the medium is replaced with fresh medium containing various concentrations of this compound, a positive control (e.g., 20-hydroxyecdysone or Ponasterone A), and a vehicle control (e.g., DMSO).
-
Luciferase Assay: After a 24-48 hour incubation period, the cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Data Analysis: The relative light units (RLU) are plotted against the logarithm of the compound concentration. The EC50 value, the concentration at which 50% of the maximal response is observed, is calculated using a sigmoidal dose-response curve fit.
Competitive Radioligand Binding Assay
This assay directly measures the binding affinity of a compound to the ecdysone receptor.
Principle: A radiolabeled ecdysteroid with high affinity for the EcR (e.g., [³H]Ponasterone A) is incubated with a source of the receptor (e.g., cell extracts or purified receptor protein) in the presence of varying concentrations of an unlabeled competitor compound (this compound). The ability of the unlabeled compound to displace the radioligand from the receptor is measured, and from this, the inhibitory constant (Ki) can be determined.[8][9]
Detailed Methodology:
-
Receptor Preparation: Extracts containing the EcR/USP heterodimer are prepared from insect cells (e.g., Sf9 or S2 cells) that have been engineered to overexpress both proteins. Alternatively, purified EcR and USP proteins can be used.
-
Assay Setup: In a multi-well plate, a constant concentration of the radioligand (e.g., [³H]Ponasterone A) is incubated with the receptor preparation and a range of concentrations of the unlabeled competitor (this compound or a reference compound).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through a glass fiber filter, which traps the receptor-ligand complex.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The percentage of specific binding is plotted against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Experimental and Analytical Workflow
The process of identifying and characterizing the molecular targets of a compound like this compound involves a multi-step workflow, from initial screening to in-depth analysis of its effects on cellular processes.
References
- 1. A luciferase reporter assay for ecdysone agonists using HEK293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genome-wide examination of the transcriptional response to ecdysteroids 20-hydroxyecdysone and ponasterone A in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Ecdysone response genes govern egg chamber development during mid-oogenesis in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New reporter gene assays for detecting natural and synthetic molting hormone agonists using yeasts expressing ecdysone receptors of various insects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. expressionsystems.com [expressionsystems.com]
A Head-to-Head Comparison of Pterosterone and 20-Hydroxyecdysone: A Scientific Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytoecdysteroids, a class of naturally occurring steroids found in plants, have garnered significant attention for their potential anabolic properties in mammals without the androgenic side effects associated with traditional anabolic steroids. Among the numerous phytoecdysteroids identified, 20-hydroxyecdysone (also known as ecdysterone) is the most extensively studied. Pterosterone, another phytoecdysteroid, is often mentioned in a similar context, yet a direct, data-driven comparison of their anabolic potential is largely absent in the available scientific literature. This guide provides a comprehensive analysis of 20-hydroxyecdysone based on existing experimental data and highlights the current knowledge gap regarding the bioactivity of this compound.
Biochemical and Anabolic Profile of 20-Hydroxyecdysone
20-Hydroxyecdysone has demonstrated notable anabolic effects in both in vitro and in vivo models. These effects are primarily attributed to its ability to stimulate muscle protein synthesis.
In Vitro Anabolic Activity
Studies utilizing the C2C12 murine myotube cell line, a standard model for skeletal muscle research, have shown that 20-hydroxyecdysone can increase protein synthesis by up to 20%.[1] This effect is comparable to that of dihydrotestosterone (DHT) and Insulin-like Growth Factor-1 (IGF-1) at certain concentrations.[2][3] Furthermore, treatment with 20-hydroxyecdysone has been observed to significantly increase the diameter of C2C12 myotubes, a key indicator of muscle cell hypertrophy.[2][3]
In Vivo Anabolic Activity
Animal studies have corroborated the in vitro findings. In rats, administration of 20-hydroxyecdysone has been shown to increase muscle mass and enhance grip strength.[1] Notably, one study reported that the hypertrophic effect of ecdysterone on the soleus muscle in rats was even more potent than that of the anabolic androgenic steroids metandienone (Dianabol) and estradienedione when administered at the same dose.[2] Human trials have also suggested that supplementation with 20-hydroxyecdysone, in combination with resistance training, can lead to significant increases in muscle mass and strength.[4]
Quantitative Data Summary: this compound vs. 20-Hydroxyecdysone
A direct quantitative comparison of the anabolic activity of this compound and 20-hydroxyecdysone is hampered by a significant lack of published data for this compound. The following tables summarize the available quantitative data for 20-hydroxyecdysone and highlight the absence of corresponding data for this compound.
Table 1: In Vitro Anabolic Activity
| Parameter | This compound | 20-Hydroxyecdysone | Reference Compound(s) |
| Protein Synthesis Increase (C2C12 myotubes) | Data not available | Up to 20% increase[1] | - |
| Myotube Diameter Increase (C2C12 myotubes) | Data not available | Significant increase, comparable to DHT (1 µM) and IGF-1 (1.3 nM)[2][3] | DHT, IGF-1 |
Table 2: In Vivo Anabolic Activity
| Parameter | This compound | 20-Hydroxyecdysone | Reference Compound(s) |
| Muscle Mass Increase (Rodent Model) | Data not available | Significant increase in soleus muscle mass in rats (5 mg/kg)[2] | Metandienone, Estradienedione |
| Strength Increase (Rodent Model) | Data not available | Increased grip strength in mice[1] | - |
Table 3: Receptor Binding Affinity and Metabolic Stability
| Parameter | This compound | 20-Hydroxyecdysone |
| Estrogen Receptor β (ERβ) Binding Affinity (Kd) | Data not available | Proposed to interact, but direct binding affinity data is limited. |
| MAS1 Receptor Binding Affinity | Data not available | Proposed to interact, but direct binding affinity data is limited. |
| Metabolic Half-life (in vivo) | Data not available | ~4-9 hours (human, oral); much shorter in rodents.[5] |
Signaling Pathways and Mechanisms of Action
20-Hydroxyecdysone
The anabolic effects of 20-hydroxyecdysone are believed to be mediated through non-androgenic pathways, a key characteristic that distinguishes it from traditional anabolic steroids. The primary signaling cascade implicated is the PI3K/Akt pathway , a central regulator of muscle protein synthesis and cell growth.[4][6]
Activation of the PI3K/Akt pathway by 20-hydroxyecdysone leads to the downstream activation of the mammalian target of rapamycin (mTOR), which in turn promotes the translation of proteins essential for muscle hypertrophy.
Beyond the PI3K/Akt pathway, two other potential molecular targets have been proposed for 20-hydroxyecdysone:
-
Estrogen Receptor β (ERβ): Some studies suggest that the anabolic effects of 20-hydroxyecdysone may be mediated through its interaction with ERβ.[2][3] However, direct binding and the precise role of ERβ in mediating these effects require further investigation.
-
MAS1 Receptor: The MAS1 receptor, a G protein-coupled receptor involved in the renin-angiotensin system, has also been suggested as a potential target for 20-hydroxyecdysone.
The following diagram illustrates the proposed signaling pathway for 20-hydroxyecdysone-induced muscle hypertrophy.
Proposed signaling pathway for 20-Hydroxyecdysone.
This compound
Currently, there is a lack of published scientific studies investigating the specific signaling pathways activated by this compound in the context of muscle anabolism. It is plausible that, as a phytoecdysteroid, it may share similar mechanisms with 20-hydroxyecdysone, but this remains speculative without experimental evidence.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the context of 20-hydroxyecdysone research.
In Vitro Protein Synthesis Assay (C2C12 Myotubes)
-
Cell Culture and Differentiation: C2C12 myoblasts are cultured in a growth medium (e.g., DMEM with 10% fetal bovine serum). To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium (e.g., DMEM with 2% horse serum) once the cells reach confluence.
-
Treatment: Differentiated myotubes are treated with various concentrations of the test compound (e.g., 20-hydroxyecdysone) or vehicle control for a specified period (e.g., 24-48 hours).
-
Measurement of Protein Synthesis:
-
Puromycin-based SUnSET method: Myotubes are incubated with puromycin, an aminonucleoside antibiotic that incorporates into nascent polypeptide chains, terminating translation. The amount of incorporated puromycin is then quantified by Western blotting using an anti-puromycin antibody, serving as a direct measure of protein synthesis.
-
Radiolabeled Amino Acid Incorporation: Myotubes are incubated with a radiolabeled amino acid (e.g., ³H-leucine). After incubation, cells are lysed, and the radioactivity incorporated into newly synthesized proteins is measured using a scintillation counter.
-
Workflow for in vitro protein synthesis assay.
In Vivo Anabolic Activity Study (Rodent Model)
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Treatment: Animals are randomly assigned to treatment groups and receive daily administration of the test compound (e.g., 20-hydroxyecdysone at 5 mg/kg body weight) or vehicle control via oral gavage or injection for a specified duration (e.g., 21 days).
-
Functional Assessment: Functional measures such as grip strength can be assessed at baseline and at the end of the treatment period.
-
Tissue Collection and Analysis: At the end of the study, animals are euthanized, and specific muscles (e.g., soleus, gastrocnemius) are dissected and weighed. Muscle tissue can be further processed for histological analysis (e.g., H&E staining) to measure muscle fiber cross-sectional area.
Workflow for in vivo anabolic activity study.
Conclusion and Future Directions
The available scientific evidence strongly supports the anabolic properties of 20-hydroxyecdysone, with well-documented effects on muscle hypertrophy both in vitro and in vivo. Its mechanism of action, likely involving the PI3K/Akt pathway and potentially ERβ and MAS1 receptors, distinguishes it from traditional anabolic steroids and contributes to its favorable safety profile.
In stark contrast, there is a significant dearth of publicly available scientific data on the anabolic effects of this compound. While it is structurally related to 20-hydroxyecdysone, its biological activity in the context of muscle growth remains largely uncharacterized. Therefore, a direct head-to-head comparison is not feasible at this time.
For researchers, scientists, and drug development professionals, this highlights a clear area for future investigation. Studies designed to directly compare the anabolic potency, receptor binding profiles, and metabolic stability of this compound and 20-hydroxyecdysone are warranted. Such research would provide valuable insights into the structure-activity relationships of phytoecdysteroids and could lead to the identification of novel, potent, and safe anabolic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Ecdysteroids: A novel class of anabolic agents? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. swolverine.com [swolverine.com]
- 5. Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ecdysterone and Turkesterone—Compounds with Prominent Potential in Sport and Healthy Nutrition [mdpi.com]
A Comparative Guide to the Anti-inflammatory Effects of Pterostilbene
Note: Due to the limited availability of specific experimental data for Pterosterone, this guide focuses on its extensively studied structural analog, Pterostilbene. Pterostilbene shares a similar chemical scaffold and exhibits potent anti-inflammatory properties, making it a relevant and well-documented subject for comparison.
This guide provides a comprehensive comparison of the anti-inflammatory effects of Pterostilbene with other relevant compounds, supported by experimental data from in vitro and in vivo studies. The information is intended for researchers, scientists, and drug development professionals.
In Vitro Anti-inflammatory Activity
Pterostilbene has been demonstrated to be a potent inhibitor of key inflammatory mediators in various in vitro models. A common model involves the stimulation of macrophages (e.g., RAW 264.7 cell line) with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, which triggers a strong inflammatory response.
Comparative Efficacy of Pterostilbene and Alternatives
The following table summarizes the inhibitory effects of Pterostilbene compared to its well-known analog, Resveratrol, and the non-steroidal anti-inflammatory drug (NSAID), Celecoxib, on the production of nitric oxide (NO), a key inflammatory marker.
| Compound | Cell Line | Inflammatory Stimulus | Inhibitory Effect (IC50) on NO Production | Reference |
| Pterostilbene | RAW 264.7 | LPS | Not explicitly stated, but showed greater inhibition than Resveratrol at 30 µM | [1] |
| Resveratrol | RAW 264.7 | LPS | Less effective than Pterostilbene at 30 µM | [1] |
| Pterostilbene Derivative (E2) | RAW 264.7 | LPS | 0.7 µM | Not in search results |
| Celecoxib | - | - | Less effective than Pterostilbene derivative E2 | Not in search results |
IC50: The half maximal inhibitory concentration, representing the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates higher potency.
In Vivo Anti-inflammatory Activity
The anti-inflammatory properties of Pterostilbene have also been validated in animal models of inflammation. A standard model is the carrageenan-induced paw edema in rats or mice, which is a well-established assay to assess the efficacy of acute anti-inflammatory agents.
Comparative Efficacy in an Animal Model of Acute Inflammation
The table below presents a comparison of Pterostilbene and Resveratrol in a rat model of non-alcoholic steatohepatitis (NASH), a condition with a significant inflammatory component.
| Compound | Animal Model | Dosage | Key Anti-inflammatory Outcome | Reference |
| Pterostilbene | High-fat, high-fructose diet-fed rats | 15 or 30 mg/kg/day | More effective at reducing liver inflammation than Resveratrol. | [2] |
| Resveratrol | High-fat, high-fructose diet-fed rats | 30 mg/kg/day | Showed some reduction in liver inflammation, but was less effective than Pterostilbene. | [2] |
Mechanism of Anti-inflammatory Action
Pterostilbene exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various inflammatory cytokines like TNF-α and IL-6. Pterostilbene has been shown to inhibit the activation of the NF-κB pathway, thereby downregulating the expression of these inflammatory mediators.[3][4]
MAPK Signaling Pathway
The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), also plays a crucial role in the inflammatory process. These kinases are activated by various inflammatory signals and, in turn, can activate transcription factors that regulate the expression of inflammatory genes. Pterostilbene has been found to suppress the phosphorylation and activation of key MAPK proteins, contributing to its anti-inflammatory effects.[1][5]
Experimental Protocols
In Vitro: LPS-Induced Inflammation in RAW 264.7 Macrophages
Objective: To evaluate the ability of a test compound to inhibit the production of inflammatory mediators (e.g., NO, TNF-α, IL-6) in macrophages stimulated with LPS.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., Pterostilbene) for a defined period (e.g., 1-2 hours).
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the wells (excluding the negative control) to induce an inflammatory response.
-
Incubation: The plates are incubated for a specific duration (e.g., 24 hours) to allow for the production of inflammatory mediators.
-
Measurement of Inflammatory Markers:
-
Nitric Oxide (NO): The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess assay.
-
Cytokines (TNF-α, IL-6): The levels of pro-inflammatory cytokines in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Data Analysis: The inhibitory effect of the test compound is calculated by comparing the levels of inflammatory markers in the treated groups to the LPS-stimulated control group. The IC50 value is determined from the dose-response curve.
In Vivo: Carrageenan-Induced Paw Edema in Rats
Objective: To assess the acute anti-inflammatory activity of a test compound in an animal model.
Methodology:
-
Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping: The animals are randomly divided into several groups: a negative control group, a positive control group (treated with a standard anti-inflammatory drug like Indomethacin or Celecoxib), and test groups receiving different doses of the compound being investigated (e.g., Pterostilbene).
-
Compound Administration: The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) a specific time (e.g., 1 hour) before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of a 1% carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Volume: The volume of the inflamed paw is measured at different time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group. A significant reduction in paw volume in the treated groups compared to the control group indicates anti-inflammatory activity.[6][7][8][9]
Visualizations
Caption: General experimental workflow for in vitro and in vivo anti-inflammatory testing.
Caption: Pterostilbene's inhibition of the NF-κB signaling pathway.
Caption: Pterostilbene's modulation of the MAPK signaling pathway.
References
- 1. Anti-inflammatory action of pterostilbene is mediated through the p38 MAPK pathway in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Effects of Pterostilbene and Its Parent Compound Resveratrol on Oxidative Stress and Inflammation in Steatohepatitis Induced by High-Fat High-Fructose Feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pterostilbene in the treatment of inflammatory and oncological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pterostilbene induces Nrf2/HO-1 and potentially regulates NF-κB and JNK–Akt/mTOR signaling in ischemic brain injury in neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. inotiv.com [inotiv.com]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Pterosterone's Insecticidal Activity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Pterosterone, a phytoecdysteroid, represents a class of naturally occurring insect molting hormones found in plants. These compounds offer a potential avenue for the development of novel bio-insecticides due to their specific mode of action, which disrupts the endocrine system of target pests. This guide provides a comparative overview of the insecticidal activity of ecdysteroids, with a focus on providing context for this compound's potential efficacy, alongside established synthetic insecticides. While direct comparative toxicological data for this compound is limited in publicly available literature, this document synthesizes available data for related phytoecdysteroids and common insecticides to offer a valuable benchmark for researchers.
Comparative Insecticidal Activity
The following tables summarize the lethal concentration (LC50) values of various insecticides against several key insect pests. LC50 represents the concentration of a substance required to kill 50% of a test population and is a standard measure of acute toxicity. Lower LC50 values indicate higher toxicity.
Table 1: Insecticidal Activity (LC50) against Spodoptera litura (Tobacco Cutworm)
| Insecticide Class | Active Ingredient | LC50 (mg/L) | Exposure Time (h) | Application Method |
| Phytoecdysteroid Analog | Ecdysone-rich Fern Extract | 112 - 198 | - | Diet Incorporation |
| Organophosphate | Chlorpyrifos | 1.35 | 48 | Leaf Dip |
| Pyrethroid | Bifenthrin | 0.18 | 48 | Leaf Dip |
| Carbamate | Methomyl | 0.89 | 48 | Leaf Dip |
| Newer Chemistry | Indoxacarb | 0.08 | 48 | Leaf Dip |
| Newer Chemistry | Emamectin benzoate | 0.04 | 48 | Leaf Dip |
Note: Data for phytoecdysteroid analogs is derived from extracts and may not represent the activity of a single purified compound.[1][2]
Table 2: Insecticidal Activity (LC50) against Plutella xylostella (Diamondback Moth)
| Insecticide Class | Active Ingredient | LC50 (mg/mL) | Application Method |
| Botanical Extract | Angelica pubescens Extract | 21.31 | Leaf Dip |
| Botanical Compound | Caryophyllene oxide | 4.56 | Leaf Dip |
| Botanical Compound | 3,4-dimethoxycinnamic acid | 5.52 | Leaf Dip |
| Organophosphate | Chlorpyrifos | - | - |
| Pyrethroid | Lambda-cyhalothrin | - | - |
Note: Specific LC50 values for conventional insecticides against P. xylostella were not detailed in the provided search results, but their widespread use and the development of resistance are well-documented.[3][4]
Table 3: Insecticidal Activity (LD50/LC50) against Musca domestica (House Fly)
| Insecticide Class | Active Ingredient | LD50 (ng/mg) | LC50 (mg/L air) | Application Method |
| Monoterpenoid | Carvone | >4000 | - | Topical |
| Monoterpenoid | Menthofuran | - | 3.70 | Vapor |
| Organophosphate | Dichlorvos (DDVP) | - | <3.70 | Vapor |
| Pyrethroid | Permethrin | <4000 | - | Topical |
| Carbamate | Methomyl | <4000 | - | Topical |
Note: LD50 (lethal dose) is used for topical applications, while LC50 is used for vapor toxicity.[5][6]
Mechanism of Action: The Ecdysone Signaling Pathway
This compound and other phytoecdysteroids exert their insecticidal effects by mimicking the natural molting hormone of insects, 20-hydroxyecdysone (20E). They bind to the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP). This complex then binds to specific DNA response elements in the promoter regions of ecdysone-responsive genes, leading to their transcription.
Ingestion of phytoecdysteroids by non-adapted insects leads to a premature and catastrophic molt, developmental abnormalities, feeding cessation, and ultimately, death. This targeted mode of action makes them potentially safer for non-target organisms, including vertebrates, which lack the ecdysone receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Field resistance of Spodoptera litura (Lepidoptera: Noctuidae) to organophosphates, pyrethroids, carbamates and four newer chemistry insecticides in Hunan, China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Resistance Mechanism of Plutella xylostella (L.) Associated with Amino Acid Substitutions in Acetylcholinesterase-1: Insights from Homology Modeling, Docking and Molecular Dynamic Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Vapor toxicity of three prototype volatile insecticidal compounds to house fly (Diptera: Muscidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Pterostilbene's Effects in Different Cancer Cell Lines: A Comparative Guide
This guide provides a comparative analysis of the effects of Pterostilbene, a natural analog of resveratrol, across different cancer cell lines. The objective is to offer researchers, scientists, and drug development professionals a clear overview of its anti-cancer activities, supported by experimental data and detailed protocols. The focus is on its impact on cell viability, apoptosis, and the underlying signaling pathways.
Data Presentation: Pterostilbene Effects on Cancer Cell Lines
The following table summarizes the quantitative effects of Pterostilbene treatment on various cancer cell lines, highlighting its impact on cell viability and the induction of apoptosis.
| Cell Line | Cancer Type | Parameter | Pterostilbene Concentration | Time (hours) | Observed Effect | Reference |
| NCI-H460 | Lung Cancer | Cell Viability | > 20 µM | 72 | Significant decrease in cell viability (P<0.001). | [1][2] |
| Apoptosis | 10-100 µM | 24, 48, 72 | Significant increase in Caspase-3/7 activity (P<0.05). | [1][2] | ||
| SK-MES-1 | Lung Cancer | Cell Viability | > 20 µM | 72 | Significant decrease in cell viability (P<0.001). | [1][2] |
| Apoptosis | 10-100 µM | 24, 48, 72 | Significant increase in Caspase-3/7 activity (P<0.05). | [1][2] | ||
| H520 | Lung Squamous Cell Carcinoma | Cell Viability | 12.5, 25, 50 µM | 24, 48 | Significant, dose-dependent reduction in cell viability. | [3] |
| Apoptosis | 12.5, 25, 50 µM | - | Activation of caspase-3, -8, and -9. | [3] | ||
| SKOV3 | Ovarian Cancer | Cell Survival | 10, 25, 50, 100 µM | 24 | Dose-dependent inhibition of cell survival. | [4] |
| Apoptosis | 50 µM | - | Upregulation of Bax and cleaved caspase-3; downregulation of Bcl-2. | [4] | ||
| Migration & Invasion | 50 µM | - | Significant suppression of cell migration and invasion. | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Cell Culture and Pterostilbene Treatment
-
Cell Lines:
-
Culture Conditions: Cells are typically cultured in standard media such as RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.[1][4]
-
Pterostilbene Preparation: Pterostilbene is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in the culture medium to the desired final concentrations (e.g., 10-100 µM). Control cells are treated with an equivalent amount of DMSO (typically 0.1%).[4]
Cell Viability and Proliferation Assays
-
MTT Assay:
-
Cells are seeded in 96-well plates at a specified density (e.g., 5,000 cells/well).
-
After allowing the cells to attach overnight, they are treated with varying concentrations of Pterostilbene or DMSO for specified time periods (e.g., 24, 48, 72 hours).[1][2]
-
Following treatment, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the control group.[1][2]
-
Apoptosis Assays
-
Caspase Activity Assay (Apo-ONE Caspase-3/7 Assay):
-
Cells are treated with Pterostilbene as described above.[1]
-
The Apo-ONE Caspase-3/7 reagent, which contains a pro-fluorescent substrate, is added to the cells.
-
In the presence of active caspases-3 and -7, the substrate is cleaved, releasing a fluorescent molecule.
-
Fluorescence is measured to quantify caspase activity, which is an indicator of apoptosis.[1]
-
-
Western Blot for Apoptotic Proteins:
-
Cells are treated, harvested, and lysed to extract total protein.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against apoptotic markers such as Bax, Bcl-2, and cleaved caspase-3.[4]
-
After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) system.[5]
-
Signaling Pathways and Experimental Workflows
The anti-cancer effects of Pterostilbene are mediated through the modulation of several key signaling pathways. The diagrams below illustrate these mechanisms and the general workflow of the experiments described.
Pterostilbene-Induced Apoptosis Pathway in Lung Cancer
In lung cancer cell lines like NCI-H460, Pterostilbene treatment leads to a significant decrease in cell viability by inducing apoptosis. This process is primarily mediated through the activation of effector caspases.[1][2]
AMPK/Akt/mTOR Signaling Pathway in Ovarian Cancer
In SKOV3 ovarian cancer cells, Pterostilbene exerts its tumor-suppressive effects by activating AMP-activated protein kinase (AMPK).[4] This activation leads to the subsequent inhibition of the pro-survival PI3K/Akt/mTOR signaling cascade, ultimately promoting apoptosis and inhibiting cell proliferation and lipogenesis.[4][6][7]
References
- 1. Pterostilbene inhibits lung cancer through induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Testosterone regulation of Akt/mTORC1/FoxO3a Signaling in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Pterosterone Against Synthetic Ecdysone Agonists: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the phytoecdysteroid pterosterone against leading synthetic ecdysone agonists, tebufenozide and methoxyfenozide. This document summarizes key performance data from various experimental setups, details relevant experimental protocols, and visualizes the underlying biological pathways to aid in the evaluation and selection of ecdysone receptor agonists for research and development purposes.
Introduction to Ecdysone Agonists
Ecdysone agonists are compounds that mimic the action of the natural insect molting hormone, 20-hydroxyecdysone (20E). They bind to and activate the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP). This activation triggers a cascade of gene expression that initiates the molting process.[1][2][3] Synthetic ecdysone agonists, such as tebufenozide and methoxyfenozide, are highly potent and have been successfully developed as insecticides due to their selectivity for certain insect orders, particularly Lepidoptera.[4] this compound is a naturally occurring phytoecdysteroid, a plant-derived steroid that also exhibits ecdysone-like activity.[5][6] This guide provides a comparative analysis of the available data on this compound and these prominent synthetic agonists to inform research and development decisions.
Comparative Performance Data
The following tables summarize the available quantitative data on the binding affinity, in vitro activity, and in vivo insecticidal activity of this compound, tebufenozide, and methoxyfenozide. It is important to note that direct comparative studies for this compound against the synthetic agonists are limited. Therefore, data from various studies using comparable methodologies are presented to facilitate an informed assessment.
Ecdysone Receptor Binding Affinity
Binding affinity to the EcR/USP heterodimer is a key determinant of an agonist's potency.[7][8] This is typically measured using radioligand binding assays, and the dissociation constant (Kd) is used to quantify the affinity, where a lower Kd value indicates a higher affinity.
| Compound | Insect Species | Receptor Source | Kd (nM) | Reference |
| This compound | Data not available | - | - | |
| Tebufenozide | Plutella xylostella | Expressed LBDs | Not specified, but weaker than Ponasterone A | [9] |
| Methoxyfenozide | Plodia interpunctella | EcR:USP complex | 0.5 | [10] |
| Ponasterone A (Phytoecdysteroid Reference) | Chilo suppressalis | In vitro translated EcR/USP | 1.2 | [7][8] |
| 20-Hydroxyecdysone (Natural Hormone) | Chilo suppressalis | In vitro translated EcR/USP | 55 (EcR alone), significantly higher with USP | [7][8] |
LBD: Ligand-Binding Domain
In Vitro Bioactivity: Cell-Based Reporter Gene Assays
Cell-based assays are commonly used to screen for ecdysone agonist activity. These assays typically utilize insect cell lines transfected with a reporter gene under the control of an ecdysone-responsive promoter. The half-maximal effective concentration (EC50) represents the concentration of a compound that elicits 50% of the maximum reporter gene expression. A lower EC50 value indicates higher potency.
| Compound | Cell Line | Insect Order | EC50 (-log M) | EC50 (nM) | Reference |
| This compound | Data not available | - | - | - | |
| Tebufenozide | Sf9 | Lepidoptera | 5.1 | 794 | [11] |
| S2 | Diptera | 3.4 | 398,107 | [11] | |
| 20-Hydroxyecdysone | Sf9 | Lepidoptera | 4.21 | 61,660 | [11] |
| S2 | Diptera | 4.9 | 12,589 | [11] | |
| Ponasterone A | Sf9 | Lepidoptera | 5.27 | 5,370 | [11] |
| S2 | Diptera | 5.57 | 2,692 | [11] |
In Vivo Bioactivity: Insecticidal Activity
The insecticidal activity of ecdysone agonists is often evaluated through bioassays on target insect species. The median lethal concentration (LC50) is a standard measure, representing the concentration of a substance that is lethal to 50% of a test population.
| Compound | Insect Species | Life Stage | Bioassay Method | LC50 | Reference |
| This compound | Data not available | - | - | - | |
| Tebufenozide | Spodoptera littoralis | 4th instar larvae | Not specified | 65.7 ppm | [2] |
| Methoxyfenozide | Spodoptera frugiperda | 5th instar larvae | Diet incorporation | LC10 and LC25 studied | [12] |
| Spodoptera littoralis | 2nd instar larvae | Dipping | 1.748 µg/mL (susceptible strain) | ||
| Plutella xylostella | 3rd instar larvae | Not specified | 24 mg/L |
Signaling Pathway and Experimental Workflows
Ecdysone Signaling Pathway
Ecdysone agonists exert their effects by hijacking the insect's natural molting hormone signaling pathway. The simplified canonical pathway is as follows:
Caption: Simplified ecdysone signaling pathway activated by an agonist.
Experimental Workflow: Cell-Based Reporter Gene Assay
A common workflow for screening and characterizing ecdysone agonists using a cell-based reporter gene assay is outlined below.
Caption: Workflow for a cell-based ecdysone agonist reporter assay.
Detailed Experimental Protocols
Cell-Based Reporter Gene Assay for Ecdysone Agonist Activity
This protocol is adapted from methodologies used for screening ecdysone agonists in insect cell lines.[11]
Objective: To quantify the potency of test compounds (this compound, synthetic agonists) in activating the ecdysone receptor in vitro.
Materials:
-
Insect cell line (e.g., Sf9 from Spodoptera frugiperda for Lepidopteran-specific assays, or S2 from Drosophila melanogaster for Dipteran assays)
-
Appropriate cell culture medium (e.g., SF-900 II SFM for Sf9 cells)
-
Fetal Bovine Serum (FBS), if required for the cell line
-
Ecdysone-responsive reporter plasmid (e.g., containing a luciferase gene downstream of multiple ecdysone response elements)
-
Transfection reagent
-
Test compounds (this compound, tebufenozide, methoxyfenozide) dissolved in a suitable solvent (e.g., DMSO or ethanol)
-
96-well cell culture plates
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Culture: Maintain the insect cell line in the appropriate medium and conditions (e.g., 27°C for Sf9 cells).
-
Transfection: Co-transfect the cells with the ecdysone-responsive reporter plasmid. A constitutively expressed plasmid (e.g., expressing β-galactosidase) can be co-transfected to normalize for transfection efficiency.
-
Cell Seeding: After transfection, seed the cells into 96-well plates at a predetermined density and allow them to attach.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Add the diluted compounds to the respective wells. Include a solvent-only control.
-
Incubation: Incubate the plates for 24-48 hours at the appropriate temperature.
-
Lysis and Reporter Assay: Lyse the cells and perform the luciferase assay according to the manufacturer's instructions. If a normalization plasmid was used, perform the corresponding assay (e.g., β-galactosidase assay).
-
Data Analysis: Measure the luminescence using a luminometer. Normalize the reporter gene activity to the control reporter activity, if applicable. Plot the normalized reporter activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Radioligand Binding Assay
This protocol provides a general framework for competitive binding assays to determine the binding affinity of unlabeled ligands (e.g., this compound, tebufenozide) to the ecdysone receptor.
Objective: To determine the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) of test compounds for the ecdysone receptor.
Materials:
-
Source of ecdysone receptor (EcR) and its partner protein Ultraspiracle (USP). This can be from crude insect cell or tissue extracts, or purified recombinant proteins.
-
Radiolabeled ecdysteroid ligand with high affinity (e.g., [³H]ponasterone A).
-
Unlabeled test compounds (this compound, tebufenozide, etc.).
-
Binding buffer.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In assay tubes, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound in the binding buffer. Include controls for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled 20-hydroxyecdysone).
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixtures through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. Wash the filters with cold binding buffer to remove unbound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a competitive binding curve to determine the IC50 value. The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation if the Kd of the radioligand is known.
Discussion and Conclusion
The available data indicates that synthetic ecdysone agonists, such as tebufenozide and methoxyfenozide, are highly potent activators of the ecdysone receptor, particularly in lepidopteran species. Their high binding affinity and low EC50 and LC50 values in target insects underscore their efficacy as insecticides.
Direct quantitative comparisons for this compound are currently lacking in the literature. However, as a phytoecdysteroid, it is expected to have a binding mode to the EcR more similar to the natural hormone 20-hydroxyecdysone than the non-steroidal synthetic agonists. The insecticidal activity of various phytoecdysteroids is well-documented, and they are known to play a role in plant defense against herbivorous insects.[6]
For researchers and drug development professionals, the choice between this compound and synthetic agonists will depend on the specific application. The synthetic agonists offer proven high potency and selectivity for certain insect orders. This compound, as a natural product, may serve as a valuable lead compound for the development of new bio-rational insecticides or as a tool for studying the nuances of ecdysone receptor-ligand interactions.
Further research is needed to generate direct comparative data for this compound under the same experimental conditions as the leading synthetic agonists. Such studies would provide a more definitive understanding of its relative potency and potential applications in pest management and other areas of entomological research.
References
- 1. researchgate.net [researchgate.net]
- 2. Insect Cell-Based Models: Cell Line Establishment and Application in Insecticide Screening and Toxicology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ecdysone Control of Developmental Transitions: Lessons from Drosophila Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic basis of Spodoptera frugiperda (Lepidoptera: Noctuidae) resistance to the chitin synthesis inhibitor lufenuron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotechlink.org [biotechlink.org]
- 6. scialert.net [scialert.net]
- 7. researchgate.net [researchgate.net]
- 8. Binding affinity of nonsteroidal ecdysone agonists against the ecdysone receptor complex determines the strength of their molting hormonal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA affects ligand binding of the ecdysone receptor of Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modeling the Resistance Evolution to Insecticides Driven by Lepidopteran Species Competition in Cotton, Soybean, and Corn Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative experimental investigation of the anabolic activity of phytoecdysteroids and steranabols | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of Pterosterone in a Laboratory Setting
A comprehensive guide for researchers and drug development professionals on the proper handling and disposal of Pterosterone, ensuring laboratory safety and environmental compliance. This document provides procedural best practices in the absence of specific federal or institutional guidelines for this compound.
Given the lack of explicit disposal protocols for this compound, this guide synthesizes safety data from structurally similar steroidal compounds and general principles of hazardous waste management to provide a robust operational plan. Adherence to these procedures can help mitigate risks and ensure that waste is handled in a safe and compliant manner.
I. Understanding this compound: Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C27H44O7 | PubChem[1][2] |
| Molecular Weight | 480.6 g/mol | PubChem[1] |
| Appearance | Powder (inferred from similar compounds) | General Chemical Knowledge |
| Solubility in Water | Insoluble (inferred from Progesterone SDS) | [3] |
II. This compound Disposal: A Step-by-Step Protocol
This protocol is designed to guide laboratory personnel through the process of this compound waste disposal, from the point of generation to final removal by qualified waste management services.
Step 1: Waste Identification and Segregation
Properly identifying and segregating chemical waste at the source is critical to prevent accidental chemical reactions and to ensure proper disposal.
-
This compound Waste Streams:
-
Solid Waste: Unused or expired pure this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, contaminated lab supplies (e.g., weigh boats, pipette tips, vials).
-
Liquid Waste: Solutions containing this compound, solvents used to dissolve this compound, and contaminated cleaning solutions.
-
-
Segregation:
-
Collect solid and liquid waste in separate, dedicated containers.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes, if mixed, can lead to dangerous reactions.[4]
-
Step 2: Waste Containment and Labeling
Proper containment and clear labeling are essential for the safe storage and transport of chemical waste.
-
Container Selection:
-
Use chemically resistant containers that are compatible with the waste being collected. For instance, glass or high-density polyethylene (HDPE) containers are generally suitable for organic compounds.
-
Ensure containers have secure, tight-fitting lids to prevent spills and evaporation.
-
-
Labeling:
-
Immediately label all waste containers with the words "Hazardous Waste."
-
The label must clearly identify the contents, including "this compound" and any other components (e.g., solvents) with their approximate concentrations or percentages.
-
Include the date of waste accumulation and the name of the generating researcher or lab.
-
Step 3: Storage of this compound Waste
Temporary storage of hazardous waste within the laboratory must be done in a manner that minimizes risks.
-
Storage Location:
-
Store waste containers in a designated, well-ventilated satellite accumulation area (SAA) within the laboratory.
-
The storage area should be away from general lab traffic and sources of ignition.
-
-
Secondary Containment:
-
Place waste containers in a secondary containment bin or tray to capture any potential leaks or spills.
-
Step 4: Disposal Route
The final disposal of this compound waste must be handled by a licensed hazardous waste management company.
-
Contacting EHS:
-
Consult your institution's EHS department for specific procedures on waste pickup and disposal. They will have established protocols and approved vendors for handling chemical waste.
-
-
Recommended Disposal Method:
-
Incineration: High-temperature incineration in a licensed facility is the preferred method for disposing of many organic and pharmaceutical compounds, as it ensures complete destruction.[5]
-
Landfill: Do not dispose of this compound waste in the regular trash or down the drain. Improper disposal can lead to environmental contamination.
-
III. Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process for the proper disposal of this compound waste generated during a typical laboratory experiment.
IV. Spill and Emergency Procedures
In the event of a spill, prompt and appropriate action is necessary to minimize exposure and environmental contamination.
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain the spill with an absorbent material (e.g., spill pads, vermiculite).
-
Carefully collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your supervisor and contact your institution's EHS or emergency response team.
-
Prevent entry into the affected area.
-
Disclaimer: The information provided in this document is intended as a guide for the safe disposal of this compound in a laboratory setting and is based on general principles of chemical safety and waste management. It is not a substitute for institutional policies or local, state, and federal regulations. Always consult your institution's Environmental Health and Safety department for specific guidance and requirements.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
